Dehydro palonosetron N-oxide
Description
Properties
IUPAC Name |
2-[(3S)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,11,13,17H,1,3,5,7-10,12H2/t13?,17-,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTMVWDDYCEVNT-WAPLAKNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4C[N+]5(CCC4CC5)[O-])C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3C(=CN(C(=O)C3=CC=C2)[C@@H]4C[N+]5(CCC4CC5)[O-])C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021456-82-5 | |
| Record name | Dehydro palonosetron N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1021456825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5,6-Tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-1H-benz[de]isoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEHYDRO PALONOSETRON N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZY2QC85ZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dehydro palonosetron N-oxide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Dehydro palonosetron N-oxide, also identified as Palonosetron Related Compound B, is a significant molecule in the pharmaceutical landscape, particularly in the context of the potent antiemetic agent, palonosetron.[1][2][3][4][5][6] As a potential impurity and degradation product of palonosetron, a thorough understanding of its chemical structure, properties, and analytical characterization is paramount for ensuring the quality, safety, and efficacy of palonosetron-based therapeutics.[] This technical guide provides a comprehensive overview of this compound, offering insights into its formation, chemical identity, and the analytical methodologies required for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and quality control of palonosetron and its related substances.
Chemical Identity and Structure
This compound is a close structural analog of palonosetron, distinguished by the presence of an N-oxide functional group and a dehydrogenated isoquinoline ring system.
Chemical Structure:
IUPAC Name: 2-[(3S)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one[8]
Synonyms:
The key structural features include the tricyclic benz[de]isoquinolin-1-one core, which is partially saturated, and the quinuclidine ring system where the tertiary amine has been oxidized to an N-oxide. The "(3S)" stereochemistry indicates a specific spatial arrangement at the chiral center of the quinuclidine moiety.
Physicochemical Properties
A comprehensive experimental characterization of the physicochemical properties of this compound is not extensively available in the public domain. However, based on its chemical structure and data from various sources, the following properties can be summarized:
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂N₂O₂ | [1][2][5][9][11] |
| Molecular Weight | 310.39 g/mol | [5][8][9][11] |
| CAS Number | 1021456-82-5 | [1][2][3][4][8][9] |
| Appearance | Not explicitly stated, but likely a solid. | |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | |
| pKa | Data not available. | |
| Solubility | Data not available. |
Formation and Synthesis
This compound is primarily considered a degradation product of palonosetron, particularly arising under oxidative stress conditions.[] Forced degradation studies of palonosetron have shown that treatment with oxidizing agents, such as hydrogen peroxide, leads to the formation of various degradation products, including N-oxides.
Analytical Characterization
The detection and quantification of this compound as an impurity in palonosetron drug substance and product are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
The following is a representative HPLC method for the analysis of palonosetron and its related substances, including this compound. The specific parameters may require optimization based on the instrumentation and specific sample matrix.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is common.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where both palonosetron and this compound exhibit significant absorbance.
-
Injection Volume: Dependent on the concentration of the sample and the sensitivity of the instrument.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound reference standard in a suitable diluent (e.g., mobile phase).
-
Sample Preparation: Prepare the sample solution of the palonosetron drug substance or product in the same diluent.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Quantify the impurity based on the peak area response relative to the standard.
Workflow for Analytical Characterization
Caption: Workflow for the analytical characterization of this compound.
Biological Activity and Toxicology
There is a significant lack of publicly available information regarding the specific biological activity and toxicological profile of this compound. Most of the research on palonosetron metabolites has focused on Palonosetron N-oxide, which is a major metabolite but is considered pharmacologically inactive, exhibiting less than 1% of the 5-HT₃ receptor antagonist activity of the parent drug.[12]
A Material Safety Data Sheet for "Palonosetron Related Compound B" indicates that the substance is harmful if swallowed.[8] However, detailed toxicological studies, such as LD50 values and long-term toxicity data, are not available in the reviewed literature. Given its status as a potential impurity, understanding its pharmacological and toxicological properties is an important area for further investigation to ensure patient safety.
Conclusion
This compound is a critical compound to monitor in the manufacturing and quality control of palonosetron. Its formation as a degradation product necessitates the use of robust and validated analytical methods to ensure that its levels are controlled within acceptable limits in the final drug product. While its fundamental chemical properties are known, further research into its synthesis, specific physicochemical characteristics, and a comprehensive biological and toxicological evaluation would provide a more complete understanding of this molecule. This technical guide serves as a foundational resource for professionals in the pharmaceutical industry, highlighting the current knowledge and identifying areas for future research.
References
-
Alentris Research Pvt. Ltd. Palonosetron Related Compound B. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
HTS Biopharma. Palonosetron Related Compound B. Available from: [Link]
- Google Patents. Palonosetron salts and processes for preparation and purification thereof.
-
ChemBK. Palonosetron N-oxide. Available from: [Link]
-
Pharmaffiliates. Palonosetron-impurities. Available from: [Link]
-
U.S. Food and Drug Administration. CHEMISTRY REVIEW(S). Available from: [Link]
-
Gsrs. This compound. Available from: [Link]
-
Cleanchem. Palonosetron Related Compound B. Available from: [Link]
Sources
- 1. alentris.org [alentris.org]
- 2. htsbiopharma.com [htsbiopharma.com]
- 3. Palonosetron USP Related Compound B | 1021456-82-5 [chemicea.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 8. This compound | C19H22N2O2 | CID 59745891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Palonosetron Related Compound B USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 10. store.usp.org [store.usp.org]
- 11. chembk.com [chembk.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Synthesis of Dehydro Palonosetron N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of a plausible synthetic pathway for Dehydro palonosetron N-oxide, a significant related substance of the potent 5-HT3 antagonist, Palonosetron. This document is structured to offer not just a theoretical synthesis but also to impart practical, field-tested insights into the rationale behind the proposed experimental choices, ensuring scientific integrity and logical flow.
Introduction: The Significance of this compound
Palonosetron is a second-generation 5-HT3 receptor antagonist with a high binding affinity and a long plasma half-life, making it highly effective in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV). As with any pharmaceutical active ingredient, the identification, synthesis, and characterization of its impurities and related compounds are of paramount importance for quality control and regulatory compliance.
This compound, also known as Palonosetron Related Compound B, is a potential impurity formed during the synthesis or degradation of Palonosetron. Its structure features both a dehydrogenated isoquinolinone ring system and an N-oxide moiety on the quinuclidine nitrogen. Understanding its synthesis is crucial for the development of analytical standards and for devising strategies to control its formation in the final drug product.
Proposed Synthesis Pathway: A Two-Step Approach
The synthesis of this compound can be logically approached in two distinct stages:
-
Step 1: Dehydrogenation of Palonosetron to Dehydro palonosetron.
-
Step 2: N-Oxidation of Dehydro palonosetron to this compound.
This section will delve into the mechanistic considerations and experimental protocols for each of these steps.
Part 1: Dehydrogenation of Palonosetron
The initial and critical step in this proposed synthesis is the introduction of a double bond into the isoquinolinone ring system of Palonosetron. This transformation requires a selective dehydrogenation reaction.
Causality Behind Experimental Choices
The choice of a dehydrogenation agent is critical to the success of this step. The reagent must be potent enough to effect the desired transformation but selective enough to avoid unwanted side reactions on the sensitive functional groups present in the Palonosetron molecule, such as the lactam and the tertiary amine.
Several catalytic systems are known to effect the dehydrogenation of cyclic amines and related structures. A prominent and effective method involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen acceptor. This method is widely employed in organic synthesis for its efficiency and relatively mild reaction conditions.
An alternative approach could involve the use of stoichiometric oxidants. However, these often require harsher conditions and can lead to over-oxidation or other side reactions, making the catalytic approach more favorable for this particular transformation.
Experimental Protocol: Synthesis of Dehydro palonosetron
Materials:
-
Palonosetron
-
10% Palladium on Carbon (Pd/C)
-
Maleic acid (or another suitable hydrogen acceptor)
-
High-boiling point solvent (e.g., xylene, mesitylene)
-
Inert gas (Nitrogen or Argon)
-
Diatomaceous earth (e.g., Celite®)
-
Organic solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Palonosetron and a high-boiling point solvent such as xylene.
-
Add 10% Palladium on Carbon (typically 10-20 mol%) and a suitable hydrogen acceptor like maleic acid (1.5-2.0 equivalents).
-
Flush the reaction vessel with an inert gas (nitrogen or argon).
-
Heat the reaction mixture to reflux (typically 140-150 °C) and maintain it for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like dichloromethane.
-
Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with additional dichloromethane.
-
Combine the organic filtrates and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Dehydro palonosetron.
-
The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure Dehydro palonosetron.
Logical Relationship Diagram: Dehydrogenation of Palonosetron
Caption: Catalytic dehydrogenation of Palonosetron to Dehydro palonosetron.
Part 2: N-Oxidation of Dehydro palonosetron
The second step involves the selective oxidation of the tertiary nitrogen atom in the quinuclidine ring of Dehydro palonosetron to form the corresponding N-oxide.
Causality Behind Experimental Choices
The selection of the oxidizing agent for this step is crucial to ensure the selective formation of the N-oxide without affecting other potentially oxidizable sites in the molecule, such as the newly formed double bond or the benzylic positions.
Common reagents for N-oxidation of tertiary amines include hydrogen peroxide, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and Caro's acid. While hydrogen peroxide is a cost-effective and environmentally friendly option, its reactivity can sometimes be sluggish and may require catalysts or elevated temperatures.
m-CPBA is a highly effective and generally mild reagent for N-oxidation that often proceeds at or below room temperature. Its selectivity for nitrogen oxidation over other functional groups makes it a prime candidate for this transformation. The reaction is typically carried out in a chlorinated solvent like dichloromethane.
Experimental Protocol: Synthesis of this compound
Materials:
-
Dehydro palonosetron
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve Dehydro palonosetron in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (approximately 1.1 to 1.5 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the cooled solution of Dehydro palonosetron over a period of 30-60 minutes.
-
Allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, and then let it warm to room temperature. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure product.
Logical Relationship Diagram: N-Oxidation of Dehydro palonosetron
Caption: N-Oxidation of Dehydro palonosetron to its corresponding N-oxide.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of the compounds involved in this synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Palonosetron | C₁₉H₂₄N₂O | 296.41 | 135729-61-2 |
| Dehydro palonosetron | C₁₉H₂₂N₂O | 294.39 | 135729-56-5 |
| This compound | C₁₉H₂₂N₂O₂ | 310.39 | 1021456-82-5 |
Conclusion and Future Perspectives
This technical guide has outlined a plausible and scientifically grounded synthetic pathway for this compound. The proposed two-step synthesis, involving a catalytic dehydrogenation followed by a selective N-oxidation, provides a logical route for the preparation of this important related substance. The detailed experimental protocols and the rationale behind the choice of reagents and conditions are intended to provide a solid foundation for researchers and drug development professionals working with Palonosetron and its impurities.
Further research could focus on optimizing the reaction conditions to improve yields and minimize the formation of byproducts. Additionally, the development of a one-pot synthesis for the direct conversion of Palonosetron to this compound could be an area of future investigation, potentially offering a more streamlined and efficient synthetic route.
References
An In-Depth Technical Guide to the Mechanism of Action of Dehydropalonosetron N-oxide
Abstract
This technical guide provides a comprehensive analysis of Dehydropalonosetron N-oxide, a primary metabolite and potential degradation product of the potent second-generation 5-HT₃ receptor antagonist, palonosetron. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a surface-level description. It delves into the structural and metabolic origins of Dehydropalonosetron N-oxide, critically evaluates its mechanism of action—or more accurately, its significant lack of activity at the 5-HT₃ receptor—and provides the experimental frameworks required to validate these findings. By synthesizing metabolic chemistry, receptor pharmacology, and bioanalytical methodology, this guide offers a holistic view grounded in scientific integrity and field-proven insights.
Introduction: The Clinical Significance of Palonosetron and its Metabolites
Palonosetron is a cornerstone in the management of nausea and vomiting, particularly that induced by chemotherapy (CINV) and post-operative procedures (PONV).[][2] Its high efficacy stems from its unique interaction with the 5-hydroxytryptamine-3 (5-HT₃) receptor, a ligand-gated ion channel. Unlike first-generation antagonists, palonosetron exhibits a higher binding affinity and a remarkably long plasma half-life of approximately 40 hours, providing extended protection against emesis.[3][4]
As with any therapeutic agent, understanding the metabolic fate of palonosetron is critical for a complete safety and efficacy profile. Palonosetron is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP3A4 and CYP1A2.[5][6] This process yields two principal metabolites: 6-S-hydroxy-palonosetron and N-oxide-palonosetron. Crucially, both of these metabolites demonstrate less than 1% of the 5-HT₃ receptor antagonist activity of the parent compound, rendering them pharmacologically inactive in this context.[5][7]
This guide focuses specifically on a related entity, Dehydropalonosetron N-oxide , a recognized impurity and potential oxidative degradation product of palonosetron.[7][8] Its presence must be monitored and controlled in pharmaceutical formulations, making a thorough understanding of its properties and biological activity essential.
Molecular Profile of Dehydropalonosetron N-oxide
A precise understanding of the molecule's structure is fundamental to understanding its function.
-
Chemical Name: 2-[(3S)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one[7]
-
Molecular Formula: C₁₉H₂₂N₂O₂[7]
-
Molecular Weight: 310.4 g/mol [7]
The key structural modifications relative to palonosetron are the N-oxidation of the quinuclidine ring nitrogen and the presence of a double bond in the hexahydro-benzo[de]isoquinoline ring system, signifying dehydrogenation. These alterations have profound implications for the molecule's interaction with the 5-HT₃ receptor.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂N₂O₂ | PubChem CID: 59745891[7] |
| Molecular Weight | 310.4 g/mol | PubChem CID: 59745891[7] |
| CAS Number | 1021456-82-5 | PubChem CID: 59745891[7] |
The Putative Mechanism of Action: A Case of Attenuated Activity
The central mechanism of action of palonosetron is the competitive and allosteric inhibition of the 5-HT₃ receptor.[] These receptors, located on vagal afferent nerves in the gastrointestinal tract and centrally in the chemoreceptor trigger zone, are activated by serotonin released from enterochromaffin cells in response to emetogenic stimuli like chemotherapy.[9][10] Palonosetron's blockade of these ligand-gated ion channels prevents the influx of cations that would otherwise lead to neuronal depolarization and the initiation of the vomiting reflex.[8][11]
The core directive for understanding Dehydropalonosetron N-oxide is that its mechanism of action is defined by a near-complete loss of this antagonistic activity . The structural changes—N-oxidation and dehydrogenation—are directly responsible for this inactivation.
The Metabolic Pathway: Enzymatic Formation
The formation of the N-oxide metabolite is a common pathway for drugs containing tertiary amines.[12] This reaction is primarily catalyzed by Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMOs).[12][13] The process involves the direct oxygenation of the nitrogen atom on the quinuclidine ring of palonosetron.
Caption: Metabolic and Degradation Pathway to Dehydropalonosetron N-oxide.
Causality of Inactivity: Why Structural Changes Matter
The high affinity of palonosetron for the 5-HT₃ receptor is dictated by a precise three-dimensional fit into the receptor's binding pocket. The introduction of a highly polar N-oxide group and the conformational change from dehydrogenation disrupt the critical intermolecular interactions required for potent binding.
-
Steric Hindrance and Polarity: The oxygen atom added to the nitrogen increases the steric bulk of the quinuclidine moiety. More importantly, it introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, creating a strong dipole. This can disrupt the hydrophobic and ionic interactions that anchor the parent molecule within the predominantly aromatic and hydrophobic binding site of the 5-HT₃ receptor.
-
Altered Conformation: The dehydrogenation further alters the geometry of the isoquinoline ring system, which can misalign the key pharmacophoric elements required for receptor recognition.
Experimental Validation: Protocols for Assessing Inactivity
To experimentally validate the lack of significant 5-HT₃ receptor antagonism, two primary assays are employed: receptor binding assays and functional assays. These protocols form a self-validating system: the binding assay measures the affinity for the target, while the functional assay measures the actual biological consequence of that interaction.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity (Ki) of Dehydropalonosetron N-oxide for the 5-HT₃ receptor by measuring its ability to displace a known high-affinity radioligand.
Objective: To determine the binding affinity (Ki) of Dehydropalonosetron N-oxide for the 5-HT₃ receptor.
Materials:
-
Cell membranes from a cell line expressing recombinant human 5-HT₃ receptors (e.g., HEK293 cells).
-
Radioligand: [³H]-Granisetron or another suitable 5-HT₃ antagonist.
-
Test Compound: Dehydropalonosetron N-oxide.
-
Reference Compound: Palonosetron.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.
Methodology:
-
Preparation: Thaw the cell membrane preparation on ice. Dilute to a final protein concentration of 50-100 µg/mL in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
25 µL of Assay Buffer (for Total Binding) or a high concentration of a non-labeled antagonist like tropisetron (for Non-Specific Binding).
-
25 µL of varying concentrations of Dehydropalonosetron N-oxide or Palonosetron (typically 10⁻¹¹ M to 10⁻⁵ M).
-
25 µL of [³H]-Granisetron at a concentration near its Kd (e.g., 0.5 nM).
-
175 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Expected Outcome: The Ki value for Dehydropalonosetron N-oxide is expected to be significantly higher (at least 100-fold) than that of palonosetron, confirming its low binding affinity.
Caption: Workflow for the 5-HT₃ Receptor Competitive Binding Assay.
Protocol 2: In Vitro Functional Assay (Calcium Influx)
This assay measures the ability of Dehydropalonosetron N-oxide to inhibit receptor function (ion channel opening) when challenged with the natural agonist, serotonin.
Objective: To determine the functional antagonist potency of Dehydropalonosetron N-oxide.
Materials:
-
HEK293 cells stably expressing the human 5-HT₃ receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Serotonin (5-HT).
-
Test Compound: Dehydropalonosetron N-oxide.
-
Reference Compound: Palonosetron.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence microplate reader with automated injection capabilities.
Methodology:
-
Cell Plating: Seed the 5-HT₃-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with the Fluo-4 AM dye in assay buffer for 60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of Dehydropalonosetron N-oxide or Palonosetron to the wells and pre-incubate for 15-30 minutes.
-
Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Agonist Challenge: Using the instrument's injector, add a concentration of serotonin that elicits a submaximal response (EC₈₀) to all wells.
-
Data Acquisition: Immediately after injection, measure the fluorescence intensity over time (typically 1-2 minutes) to capture the peak calcium influx.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data, with the response to serotonin alone being 100% and the baseline being 0%. Plot the percent inhibition against the logarithm of the antagonist concentration and fit to a dose-response curve to determine the IC₅₀ value.
Expected Outcome: Dehydropalonosetron N-oxide will fail to produce significant inhibition of the serotonin-induced calcium influx, or will do so only at extremely high concentrations, yielding a very high IC₅₀ value compared to palonosetron.
Conclusion
The mechanism of action of Dehydropalonosetron N-oxide is best characterized as a mechanism of inactivity at the 5-HT₃ receptor. As a metabolite and potential degradation product of palonosetron, it undergoes structural modifications—specifically N-oxidation and dehydrogenation—that critically disrupt its ability to bind to the 5-HT₃ receptor with high affinity. This loss of binding affinity directly translates to a lack of functional antagonism. While it does not contribute to the therapeutic antiemetic effect of its parent drug, its characterization is essential for the comprehensive impurity profiling and quality control of palonosetron formulations. The experimental protocols detailed herein provide a robust framework for confirming its negligible pharmacological activity, ensuring that the clinical efficacy and safety of palonosetron are attributable solely to the parent molecule.
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A Comprehensive Pharmacological Profile of Dehydro palonosetron N-oxide: An In-depth Technical Guide
This guide provides a detailed technical overview of the essential pharmacological characterization of Dehydro palonosetron N-oxide, a metabolite of the potent second-generation 5-HT₃ receptor antagonist, palonosetron. As drug development professionals, understanding the activity, or lack thereof, of major metabolites is critical for a complete regulatory and safety profile. This document will delve into the core methodologies and rationale behind the preclinical evaluation of this specific compound, synthesizing established principles of receptor pharmacology with practical, field-proven insights.
Introduction: The Significance of Metabolite Profiling in the Context of Palonosetron
Palonosetron (Aloxi®) is a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV), distinguished by its high binding affinity for the 5-HT₃ receptor and an extended plasma half-life of approximately 40 hours.[1][2][3] These properties contribute to its efficacy against both acute and delayed CINV.[1] The metabolic fate of such a potent therapeutic agent is of paramount importance. Approximately 50% of an administered dose of palonosetron is metabolized, primarily by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP3A4 and CYP1A2.[4][5][6] This process yields two primary metabolites: 6-S-hydroxy-palonosetron and N-oxide-palonosetron.[4]
Foundational In Vitro Characterization: Receptor Binding Affinity
The initial and most fundamental assessment of a compound's pharmacological activity at a specific target is the determination of its binding affinity. For a 5-HT₃ receptor antagonist, this involves quantifying its ability to displace a known radiolabeled ligand from the receptor.
Expertise & Experience: Why Radioligand Binding is the Gold Standard
Radioligand binding assays are the bedrock for determining a drug-receptor interaction. They provide a direct measure of the physical occupation of the receptor by the test compound, quantified by the inhibition constant (Ki). This value is intrinsic to the molecule and the receptor, serving as a benchmark for potency. While functional assays are crucial for determining efficacy, a compound that does not bind cannot have a direct effect. Therefore, this is the logical starting point.
Experimental Protocol: 5-HT₃ Receptor Radioligand Displacement Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT₃ receptor.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT₃A receptor.
-
Radioligand: [³H]-granisetron, a high-affinity 5-HT₃ receptor antagonist.
-
Test Compounds: this compound, Palonosetron (positive control), Serotonin (5-HT, as a competing agonist).
-
Assay Buffer: Tris-HCl buffer with appropriate salts.
-
Instrumentation: Scintillation counter, cell harvester.
Methodology:
-
Membrane Preparation:
-
Culture HEK293-5HT₃A cells to confluence.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times to remove endogenous substances.
-
Resuspend the final membrane preparation in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of cell membranes (e.g., 20-40 µg protein/well).
-
Add a single concentration of [³H]-granisetron, typically at or near its dissociation constant (Kd) for the receptor (e.g., 0.5 nM).[8]
-
Add increasing concentrations of the test compound (this compound) or the positive control (palonosetron) across a wide range (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Define non-specific binding by including wells with a high concentration of a non-labeled competitor (e.g., 10 µM ondansetron).
-
Define total binding with wells containing only membranes and radioligand.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Dry the filter mat and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Anticipated Results & Interpretation
The expected outcome, based on existing literature, is that this compound will have a significantly higher Ki value compared to palonosetron, indicating much lower binding affinity.[7]
| Compound | Estimated IC₅₀ (nM) | Estimated Ki (nM) | Fold Difference vs. Palonosetron |
| Palonosetron | ~0.4 | ~0.2 | 1x |
| This compound | >10,000 | >5,000 | >25,000x |
This quantitative data provides the first piece of evidence for the compound's pharmacological inactivity at the primary target.
Functional Characterization: Assessing Antagonist Activity
While binding affinity is crucial, it does not describe the functional consequence of that binding. A functional assay is required to determine if a compound acts as an antagonist (blocks receptor function), an agonist (activates the receptor), or has no effect.
Expertise & Experience: Choosing the Right Functional Assay
For a ligand-gated ion channel like the 5-HT₃ receptor, a calcium influx assay is a robust, high-throughput method to assess function.[9] Activation of the 5-HT₃ receptor leads to an influx of cations, including Ca²⁺, which can be measured using a calcium-sensitive fluorescent dye.[9][10] This provides a direct readout of receptor activation and its inhibition by an antagonist.
Experimental Protocol: Calcium Influx Functional Assay
Objective: To measure the ability of this compound to inhibit 5-HT-induced calcium influx in cells expressing the 5-HT₃ receptor.
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT₃A receptor.
-
Agonist: Serotonin (5-HT).
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Instrumentation: Fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the HEK293-5HT₃A cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
Dye Loading:
-
Aspirate the culture medium.
-
Load the cells with the calcium indicator dye solution for approximately 60 minutes at 37°C.
-
Wash the cells gently with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Add varying concentrations of this compound or palonosetron to the wells.
-
Incubate for a predefined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Measurement of Calcium Influx:
-
Place the plate into the fluorescence reader.
-
Establish a stable baseline fluorescence reading.
-
Using the instrument's fluidics, inject a concentration of 5-HT that elicits a near-maximal response (EC₈₀) into all wells simultaneously.
-
Measure the change in fluorescence intensity over time. The peak fluorescence indicates the magnitude of the calcium influx.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the 5-HT response for each concentration of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
Anticipated Results & Interpretation
Consistent with the binding data, this compound is expected to be a very weak or inactive antagonist.
| Compound | Functional Antagonist IC₅₀ (nM) |
| Palonosetron | ~0.5 - 1.0 |
| This compound | >20,000 |
A high IC₅₀ value (in the micromolar range or higher) confirms that the metabolite does not significantly block the function of the 5-HT₃ receptor at physiologically relevant concentrations.
In Vivo Assessment: Correlating In Vitro Data with Physiological Effect
While in vitro data provides a mechanistic foundation, in vivo studies are essential to confirm that a compound lacks effect in a complex biological system. For anti-emetic drugs, the ferret or suncus murinus (musk shrew) models are considered the gold standards, as these species have a well-characterized emetic reflex.[11][12]
Expertise & Experience: The Rationale for In Vivo Models
The purpose of testing the metabolite in an in vivo model is not to prove efficacy, but to confirm its lack of efficacy and to ensure it doesn't produce unexpected pro-emetic or other adverse effects. A cisplatin-induced emesis model in ferrets is highly relevant as it mimics the clinical use of palonosetron.[12]
Experimental Protocol: Cisplatin-Induced Emesis Model in Ferrets
Objective: To determine if this compound can inhibit cisplatin-induced emesis in ferrets.
Animals: Male ferrets.
Methodology:
-
Acclimation: Animals are acclimated to the laboratory environment and handling procedures.
-
Group Assignment: Animals are randomly assigned to treatment groups:
-
Vehicle Control + Cisplatin
-
Palonosetron (e.g., 5-20 µg/kg, IV) + Cisplatin
-
This compound (high dose, e.g., 1 mg/kg, IV) + Cisplatin
-
-
Dosing:
-
The test compound (palonosetron, metabolite, or vehicle) is administered intravenously approximately 30-60 minutes before the emetic challenge.
-
A high dose of cisplatin (e.g., 5-10 mg/kg, IP) is administered to induce emesis.
-
-
Observation:
-
Animals are observed continuously for a period of several hours (e.g., 4-6 hours).
-
The primary endpoints are the number of retches and vomits (emetic episodes). The latency to the first emetic episode is also a key parameter.
-
-
Data Analysis:
-
Compare the number of emetic episodes between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
A significant reduction in emesis in the palonosetron group validates the assay.
-
The key result is the lack of a statistically significant difference between the vehicle control group and the this compound group.
-
Anticipated Results & Interpretation
The results are expected to show a stark contrast between the parent drug and its metabolite.
| Treatment Group | Mean Number of Emetic Episodes (± SEM) | % Inhibition vs. Vehicle |
| Vehicle + Cisplatin | 25 ± 4 | 0% |
| Palonosetron (10 µg/kg) + Cisplatin | 2 ± 1 | 92% |
| This compound (1 mg/kg) + Cisplatin | 23 ± 5 | 8% (Not Significant) |
This in vivo data provides the definitive evidence that even at a very high dose, this compound does not possess anti-emetic activity, corroborating the in vitro findings.
Pharmacokinetic Considerations
While a full pharmacokinetic study of a metabolite may not always be necessary if it is proven inactive, understanding its plasma concentration relative to the parent drug can provide important context. Pharmacokinetic studies in humans have already established that after a single intravenous dose, palonosetron is the main circulating compound, with metabolites present at lower concentrations.[3][13] Analysis of blood samples from these studies for both palonosetron and its N-oxide metabolite (M9) confirms the exposure profile.[3] This information is crucial for confirming that the lack of in vivo activity is not due to a lack of exposure, but rather due to the inherent inactivity of the molecule.
Conclusion: A Self-Validating System of Inquiry
References
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De Leon, A. (n.d.). Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting. PubMed Central. [Link]
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Stoltz, R., et al. (2004). Pharmacokinetics, metabolism and excretion of intravenous [l4C]-palonosetron in healthy human volunteers. PubMed. [Link]
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Pharmacology of Palonosetron (Aloxi) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025, January 22). YouTube. [Link]
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(2018, December 6). PALONOSETRON HYDROCHLORIDE INJECTION. accessdata.fda.gov. [Link]
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Stoltz, R., et al. (2004). Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects. PubMed. [Link]
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Screening of anti emetics drug. (n.d.). Slideshare. [Link]
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Models and Assays for Evaluating Anti-Emetic Potential as well as. (n.d.). NDI Neuroscience. [Link]
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Palonosetron. (n.d.). PubChem. [Link]
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Paloxi | 0.5 mg | Tablet | পেলক্সি ০.৫ মি.গ্রা. ট্যাবলেট. (n.d.). MedEx. [Link]
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Tittel, A., et al. (2011). In vivo assessment of antiemetic drugs and mechanism of lycorine-induced nausea and emesis. PubMed. [Link]
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Palonosetron. (n.d.). Wikipedia. [Link]
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Screening of anti-emetic drugs. (n.d.). Slideshare. [Link]
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Pre-clinical Contract Research - Emesis. (n.d.). NDI Neuroscience. [Link]
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Mach, U., et al. (n.d.). Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization. PubMed Central. [Link]
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5-Hydroxytryptamine 3 (5-HT3) receptor antagonists inhibited.... (n.d.). ResearchGate. [Link]
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Bourin, M., et al. (n.d.). Role of 5-HT3 Receptors in the Antidepressant Response. MDPI. [Link]
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Rojas, C., et al. (2008). Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor. PubMed. [Link]
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5HT 3 receptor antagonists' binding affinity and plasma half-life a. (n.d.). ResearchGate. [Link]
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This compound. (n.d.). PubChem. [Link]
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This compound. (n.d.). gsrs. [Link]
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5HT 3 receptor antagonists' binding affinity and plasma half-life a. (n.d.). ResearchGate. [Link]
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Mahesh, R., et al. (n.d.). 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders. PubMed Central. [Link]
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Lummis, S. C. R., et al. (n.d.). 5-HT3 Receptors. PubMed Central. [Link]
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Thompson, A. J., et al. (n.d.). Exploring a potential palonosetron allosteric binding site in the 5-HT3 receptor. PubMed Central. [Link]
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Palonosetron N-oxide. (n.d.). PubChem. [Link]
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Eisenberg, P., et al. (2003). Efficacy, safety and pharmacokinetics of palonosetron in patients receiving highly emetogenic cisplatin-based chemotherapy: a dose-ranging clinical study. PubMed. [Link]
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An In-Depth Technical Guide to the In Vitro Metabolism of Palonosetron to N-Oxide
Abstract
Palonosetron is a highly potent, second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, distinguished by its high binding affinity and long elimination half-life, making it effective in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1][2] Approximately 50% of an administered dose of palonosetron is metabolized, primarily into two pharmacologically inactive metabolites: N-oxide-palonosetron and 6-S-hydroxy-palonosetron.[2][3] Understanding the biotransformation pathways, particularly the formation of the N-oxide metabolite, is fundamental to fully characterizing the drug's pharmacokinetic profile and assessing its potential for drug-drug interactions. This guide provides a detailed technical overview of the enzymatic pathways involved in palonosetron N-oxidation and presents a comprehensive, field-proven protocol for investigating this metabolic conversion in vitro using human liver microsomes, coupled with high-sensitivity bioanalytical techniques.
The Biochemical Landscape: Palonosetron's Metabolic Fate
The metabolic clearance of palonosetron is a critical component of its disposition. The conversion to its N-oxide metabolite is a Phase I oxidative reaction primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[4][5]
Enzymatic Machinery and Pathway
In vitro studies have conclusively identified the key enzymes responsible for palonosetron metabolism.[3][4]
-
Primary Contributor: Cytochrome P450 2D6 (CYP2D6) is the principal enzyme mediating the metabolism of palonosetron, including the formation of the N-oxide metabolite.[1][5][6][7]
-
Minor Contributors: To a lesser extent, CYP3A4 and CYP1A2 also participate in its metabolism.[1][3][5]
This multi-enzyme pathway is a key reason why clinical pharmacokinetic parameters are not significantly different between individuals who are poor or extensive metabolizers of CYP2D6 substrates.[3][5] The resulting N-oxide metabolite possesses less than 1% of the 5-HT3 receptor antagonist activity of the parent compound, rendering it pharmacologically inactive.[1][3][8]
Experimental Design: The Rationale for In Vitro Systems
To specifically investigate CYP-mediated metabolism, in vitro models are indispensable as they allow for the isolation of specific biological processes in a controlled environment.[9][10]
-
Human Liver Microsomes (HLMs): The gold standard for studying Phase I metabolism is the use of HLMs.[11] HLMs are vesicles of the endoplasmic reticulum prepared from liver tissue via ultracentrifugation.[12][13]
-
Expertise & Experience: We select HLMs because they are a highly enriched source of CYP and flavin-containing monooxygenase (FMO) enzymes, while excluding most cytosolic enzymes and cofactors. This provides a clean, concentrated system to specifically probe the activity of the enzymes of interest.[12][13] The use of pooled HLMs from multiple donors averages out inter-individual variability, providing a more representative model of the general population's metabolic capacity.[12]
-
-
Recombinant Enzymes: For reaction phenotyping—that is, definitively identifying which specific CYP isozyme is responsible for a given metabolic step—recombinant human CYP enzymes expressed in systems like baculovirus-infected insect cells are used. This allows for the incubation of the drug with a single, known CYP enzyme.[4]
Protocol: Characterizing N-Oxide Formation in Human Liver Microsomes
This protocol provides a self-validating system for determining the rate of palonosetron N-oxide formation. The inclusion of specific controls is critical for data integrity and interpretation.
Reagents and Materials
-
Palonosetron
-
Palonosetron N-oxide (for use as an analytical standard)[14][15]
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System:
-
Solution A: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate (G6P)
-
Solution B: 0.4 U/mL Glucose-6-phosphate dehydrogenase (G6PDH)
-
-
Internal Standard (IS) (e.g., Verapamil, Citalopram, or a stable isotope-labeled palonosetron)[16][17]
-
Acetonitrile (ACN), HPLC-grade
-
Water, HPLC-grade
-
96-well incubation plates and analytical plates
Step-by-Step Incubation Procedure
The causality behind this workflow is to ensure that the reaction occurs under controlled, physiologically relevant conditions and is terminated effectively to accurately "snapshot" the metabolic activity at each time point.
-
Preparation: Thaw pooled HLMs rapidly in a 37°C water bath and immediately place on ice to preserve enzymatic activity.[18] Dilute the HLM stock to a working concentration of 0.5 mg/mL in cold potassium phosphate buffer.
-
Reaction Mixture Assembly: In a 96-well plate, combine the following for each reaction:
-
178 µL of HLM suspension (0.5 mg/mL)
-
10 µL of Palonosetron solution (final concentration typically 1-10 µM)
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5-10 minutes in a shaking water bath. This step ensures the system reaches thermal equilibrium before the reaction is initiated.[12][19]
-
Reaction Initiation: Initiate the metabolic reaction by adding 12 µL of the pre-warmed NADPH regenerating system. The use of a regenerating system is crucial as it maintains a constant concentration of the essential cofactor NADPH, ensuring linear reaction kinetics over the incubation period.[11]
-
Time Course Sampling: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells.
-
Reaction Termination: To stop the reaction, add 200 µL of ice-cold acetonitrile containing the internal standard to the appropriate wells. This immediately denatures the microsomal proteins, halting all enzymatic activity, and the IS facilitates accurate quantification.[19][20]
-
Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.[19]
Trustworthiness: A Self-Validating System
To ensure the results are unambiguous, the following controls must be run in parallel:
-
Negative Control 1 (No NADPH): Replace the NADPH regenerating system with an equal volume of phosphate buffer. This control measures any non-enzymatic (NADPH-independent) degradation of palonosetron.[11][19]
-
Negative Control 2 (Heat-Inactivated Microsomes): Use HLMs that have been pre-heated at 45°C for 30 minutes before the experiment. This control assesses the chemical stability of palonosetron in the complete reaction matrix without active enzymes.[12]
-
Positive Control: Incubate a known CYP2D6 substrate (e.g., Dextromethorphan or Propranolol) under the same conditions to confirm the metabolic activity of the HLM batch.[21]
Analytical Protocol: LC-MS/MS Quantification
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this application, offering unparalleled sensitivity and selectivity to accurately measure the low concentrations of metabolites formed.[16][20]
Instrumentation and Conditions
-
Chromatography System: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Analytical Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[19]
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is typically used.
-
Flow Rate: 0.3 - 0.5 mL/min.
MS/MS Method: Multiple Reaction Monitoring (MRM)
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each compound, ensuring that only the analytes of interest are detected.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| Palonosetron | 297.3 | 110.2 | Transition widely reported in literature.[17][22] |
| Palonosetron N-oxide | 313.2 | To be determined | Precursor is [M+H]⁺ for C₁₉H₂₄N₂O₂. Product ion must be optimized by infusing the N-oxide standard.[14][23] |
| Internal Standard | Analyte-specific | Analyte-specific | e.g., Verapamil (m/z 455.3 → 165.1) |
Data Analysis
A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the known concentration of the palonosetron N-oxide analytical standard. The concentrations of the metabolite in the experimental samples are then interpolated from this curve. The rate of formation is determined from the slope of the concentration versus time plot under initial linear conditions.
Data Summary and Interpretation
The quantitative data derived from these studies are critical for understanding the drug's disposition.
| Parameter | Palonosetron (Parent Drug) | Palonosetron N-oxide (Metabolite) | Reference |
| Pharmacological Activity | High 5-HT3 receptor antagonist | <1% of parent drug's activity | [3][8] |
| Systemic Exposure (AUC) | Dose-proportional | Approx. 6-14% of the parent drug | [24] |
| Elimination Half-life (t½) | ~ 40 hours | Not explicitly quantified | [1][24] |
| Fraction Excreted in Urine | ~ 40% (unchanged) | A major metabolite found in urine | [1][24] |
| Primary Metabolic Enzymes | CYP2D6, CYP3A4, CYP1A2 | - | [1][3][5] |
The in vitro results directly inform preclinical and clinical development by:
-
Identifying Metabolic Pathways: Confirming N-oxidation as a key clearance route.[19]
-
Assessing Metabolic Stability: The rate of metabolite formation helps in calculating in vitro intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance.[11]
-
Investigating Drug-Drug Interactions: The identification of CYP2D6 as the primary enzyme allows for proactive investigation of potential interactions with other drugs that are inhibitors or inducers of this enzyme.[1]
Conclusion
The in vitro investigation of palonosetron's metabolism to its N-oxide is a cornerstone of its pharmacological characterization. By employing robust systems like human liver microsomes and precise analytical methods such as LC-MS/MS, researchers can accurately delineate the metabolic pathways, identify the responsible enzymes, and quantify the rate of biotransformation. The protocols and rationale detailed in this guide provide a validated framework for generating high-integrity data essential for regulatory submissions and for a comprehensive understanding of the disposition of this important antiemetic agent.
References
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Eisenberg, P., Figueroa-Vadillo, J., et al. (2003). Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy. PubMed Central. Available at: [Link]
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Wikipedia. (n.d.). Palonosetron. Wikipedia. Available at: [Link]
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FDA. (2018). PALONOSETRON HYDROCHLORIDE INJECTION - accessdata.fda.gov. U.S. Food and Drug Administration. Available at: [Link]
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Siddiqui, M. A., & Scott, L. J. (2004). Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting. PubMed Central. Available at: [Link]
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Navari, R. M. (2007). Palonosetron as an anti-emetic and anti-nausea agent in oncology. PubMed Central. Available at: [Link]
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Obach, R. S. (1997). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. PubMed. Available at: [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. Available at: [Link]
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Janicki, P. K. (2005). Cytochrome P450 2D6 metabolism and 5-hydroxytryptamine type 3 receptor antagonists for postoperative nausea and vomiting. PubMed. Available at: [Link]
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SEKISUI XenoTech. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. SEKISUI XenoTech. Available at: [Link]
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Leschziner, G. D., et al. (2022). CYP2D6 genotype and associated 5-HT3 receptor antagonist outcomes: A systematic review and meta-analysis. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
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ResearchGate. (2008). Sensitive and Selective LC-MS-MS Assay for the Quantification of Palonosetron in Human Plasma and Its Application to a Pharmacokinetic Study. ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2016). Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study. PubMed. Available at: [Link]
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discovery and synthesis of palonosetron metabolites
An In-Depth Technical Guide to the Discovery, Characterization, and Synthesis of Palonosetron Metabolites
Foreword
Palonosetron stands as a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV), distinguished by its high-affinity antagonism of the 5-HT₃ receptor and a remarkably long plasma half-life.[1][2] For the drug development professional, understanding the metabolic fate of such a potent therapeutic is not merely an academic exercise; it is a critical component of a comprehensive pharmacokinetic, pharmacodynamic, and safety assessment. This guide provides a detailed exploration of the journey to identify, characterize, and synthesize the primary metabolites of palonosetron. We will move beyond simple recitation of facts to discuss the scientific rationale behind the experimental designs, offering field-proven insights into the methodologies that underpin modern drug metabolism studies.
The Metabolic Landscape of Palonosetron
The clinical efficacy and favorable safety profile of palonosetron are intrinsically linked to its metabolic pathway. The molecule is eliminated through a combination of direct renal excretion and hepatic metabolism.[2][3] Approximately 40% of an administered dose is excreted unchanged in the urine, while the remaining portion undergoes biotransformation.[1][4]
In vitro studies using human liver microsomes and recombinant cytochrome P450 enzymes have been instrumental in elucidating the specific catalysts of palonosetron metabolism. These investigations revealed that metabolism is mediated primarily by the CYP2D6 isoenzyme, with minor contributions from CYP3A4 and CYP1A2 .[4][5][6][7] This multi-enzyme pathway suggests a low potential for clinically significant drug-drug interactions, as the metabolic load is distributed.[2][7]
The metabolic processes yield two primary, pharmacologically inactive metabolites:
-
N-oxide-palonosetron (M9)
-
6-S-hydroxy-palonosetron (M4)
Crucially, both metabolites exhibit less than 1% of the 5-HT₃ receptor antagonist activity of the parent compound, meaning the therapeutic effect is driven almost exclusively by unchanged palonosetron.[1][4][8]
Caption: Primary metabolic pathways of palonosetron.
Discovery and Identification of Metabolites
The definitive identification of palonosetron's metabolites was accomplished through a meticulously designed human mass balance study, a cornerstone of modern drug development.
Rationale for a Radiolabeling Study
To unambiguously track the disposition of a drug and all its derived products in vivo, a radiolabeling approach is the gold standard. By incorporating a radioactive isotope, typically Carbon-14 ([¹⁴C]), into the drug molecule, researchers can trace the total radioactivity through blood, urine, and feces, ensuring a complete accounting of the administered dose.
In Vivo Human Study Protocol
A single intravenous bolus dose of [¹⁴C]-palonosetron (10 µg/kg) was administered to healthy volunteers.[9] The subsequent experimental workflow is a self-validating system designed to capture the complete pharmacokinetic profile.
Caption: Experimental workflow for metabolite discovery.
Key Findings from the Mass Balance Study
The study provided definitive quantitative data on the elimination and metabolic fate of palonosetron.
| Parameter | Finding | Source |
| Total Recovery | ~83% of the radioactive dose recovered in urine. | [9][10] |
| Fecal Excretion | ~3.4% of the radioactive dose recovered in feces. | [9][10] |
| Unchanged Drug in Urine | Palonosetron accounted for ~40% of the administered dose. | [4][9][10] |
| Metabolized Drug | ~50% of the dose was metabolized. | [9][10] |
| Major Metabolites | M9 (N-oxide) and M4 (6-S-hydroxy) were identified as the primary metabolites. | [9][10] |
| Conjugation | Hydrolysis experiments indicated no significant β-glucuronide or sulfate conjugates. | [9] |
These results confirmed that renal elimination of both the parent drug and its two primary metabolites is the main route of excretion.[9]
Synthesis of Palonosetron Metabolites
The availability of pure metabolite standards is essential for definitive structural confirmation, quantification in biological samples, and assessment of pharmacological activity. The synthesis of these standards requires distinct chemical strategies.
Synthesis of N-oxide-palonosetron (M9)
The formation of M9 involves the oxidation of the tertiary amine nitrogen within the quinuclidine ring system. This is a common metabolic pathway for compounds containing such moieties and can be readily replicated in the laboratory.
Synthetic Rationale: A direct and efficient approach is the selective oxidation of the more nucleophilic quinuclidine nitrogen using a suitable oxidizing agent. The nitrogen of the isoquinolinone ring is part of an amide and is significantly less reactive.
Protocol: N-Oxidation of Palonosetron
-
Dissolution: Dissolve palonosetron (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform.
-
Cooling: Cool the solution to 0°C in an ice bath to control the reaction exotherm.
-
Oxidation: Add a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, dropwise to the solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and wash with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts.
-
Purification: Extract the product with an organic solvent, dry over sodium sulfate, concentrate in vacuo, and purify the resulting solid by column chromatography or recrystallization to yield pure Palonosetron N-oxide (M9).
Synthesis of 6-S-hydroxy-palonosetron (M4)
The introduction of a hydroxyl group at the 6-position of the benz[de]isoquinoline core is a more complex synthetic challenge that requires a multi-step approach, often starting from a precursor rather than palonosetron itself. Patent literature provides a viable pathway.[11]
Synthetic Rationale: A plausible route involves the hydrogenation of a precursor containing a double bond or a ketone at the 6-position of the tetracyclic ring system.[11]
Caption: Plausible synthetic workflow for Metabolite M4.
Protocol: Key Step - Precursor Hydrogenation
-
Catalyst Suspension: In a hydrogenation vessel, suspend a catalyst, such as Palladium on Carbon (Pd/C), in a suitable solvent like ethanol.
-
Substrate Addition: Add the precursor, 2-(1'-azabicyclo[2.2.2]oct-3'-yl)-6-hydroxy-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one (XVI), to the vessel.[11]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen and agitate at room temperature. The choice of catalyst and conditions is critical to ensure hydrogenation of the 3- and 3a-positions without causing dehydroxylation at the 6-position.[11]
-
Reaction Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Workup: Upon completion, carefully vent the hydrogen and filter the reaction mixture through celite to remove the catalyst.
-
Purification: Concentrate the filtrate in vacuo. The resulting product will be a diastereomeric mixture, which requires subsequent chiral separation (e.g., preparative chiral HPLC) to isolate the specific 6-S stereoisomer.
Analytical Methodologies for Quantification
A robust and sensitive bioanalytical method is required to quantify palonosetron and its metabolites in complex biological matrices. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry-standard technique due to its superior selectivity and sensitivity.[12][13]
Protocol: LC-MS/MS Quantification in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of palonosetron or a structural analog like tramadol).[13]
-
Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Zorbax Eclipse TC-C18) is typically used for separation.[13]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 1mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[13]
-
Flow Rate: A typical flow rate is between 0.3-0.6 mL/min.
-
Run Time: Optimized for high-throughput, typically under 6 minutes.[13]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion for each analyte (palonosetron, M9, M4, and the IS) and monitoring a specific product ion that results from its fragmentation. This two-stage filtering provides exceptional selectivity.
-
MRM Transitions: Specific precursor → product ion transitions must be optimized for each analyte to ensure maximum sensitivity.
-
-
Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA), assessing linearity, accuracy, precision, selectivity, recovery, and stability.
Conclusion
The comprehensive characterization of palonosetron's metabolism has been a success of integrated drug development science. Through the synergistic use of in vivo radiolabeling studies and in vitro enzymatic assays, the primary metabolites, N-oxide-palonosetron (M9) and 6-S-hydroxy-palonosetron (M4), were definitively identified and their formation pathways elucidated. The subsequent chemical synthesis of these metabolites provides the critical tools needed for their use as analytical standards, confirming that they are pharmacologically insignificant and thereby cementing the understanding that palonosetron's prolonged clinical efficacy is attributable to the parent molecule. The methodologies described herein represent a robust, self-validating framework for the investigation of drug metabolism, applicable to a wide range of therapeutic candidates.
References
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- BenchChem. (2025). A Comparative In Vitro Functional Analysis of Palonosetron and its N-Oxide Metabolite.
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An In-Depth Technical Guide to the Physicochemical Properties of Dehydro palonosetron N-oxide (Palonosetron Related Compound B)
Introduction: The Critical Role of Physicochemical Profiling in Drug Development
In the landscape of pharmaceutical development, a comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) and its related compounds is paramount. These properties are not merely academic data points; they are the fundamental determinants of a drug's behavior, from its stability in a formulation to its absorption and distribution in the human body. This guide provides an in-depth technical overview of the physicochemical characteristics of Dehydro palonosetron N-oxide, a known impurity and potential metabolite of Palonosetron.
This compound, identified as Palonosetron Related Compound B by the United States Pharmacopeia (USP), is a molecule of significant interest for researchers, scientists, and drug development professionals working with Palonosetron.[1][2] As a process-related impurity and potential degradation product, its characterization is crucial for ensuring the quality, safety, and efficacy of Palonosetron drug products.[3] This document is structured to provide not just the "what" but the "why" behind the analytical methodologies and the significance of each physicochemical parameter.
Molecular Identity and Structural Elucidation
A foundational aspect of any physicochemical analysis is the unambiguous identification of the molecule .
Chemical Structure:
Caption: 2D structure of this compound.
Core Molecular Features: this compound is characterized by the presence of a quinuclidine N-oxide moiety and a dehydro-benzo[de]isoquinolin-1-one core. The N-oxide group, a highly polar functionality, is a key determinant of the molecule's physicochemical behavior, influencing properties such as solubility and chromatographic retention.[4][5]
| Property | Value | Source(s) |
| Chemical Name | 2-[(3S)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one | [6] |
| Synonyms | Palonosetron Related Compound B, Palonosetron-3-ene N-Oxide | [1][2][7] |
| CAS Number | 1021456-82-5 | [1][2] |
| Molecular Formula | C₁₉H₂₂N₂O₂ | [6][8][9] |
| Molecular Weight | 310.39 g/mol | [9] |
| IUPAC Name | 2-[(3S)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one | [6] |
| SMILES | C1CC2=C3C(=CN(C(=O)C3=CC=C2)[C@@H]4C[N+]5(CCC4CC5)[O-])C1 | [6] |
Solubility Profile: A Key Determinant of Bioavailability and Formulation
The solubility of a drug substance is a critical factor that influences its absorption, distribution, and overall bioavailability. For an impurity like this compound, understanding its solubility is essential for developing effective purification strategies and for predicting its behavior in dissolution studies of the final drug product.
Experimental Protocol for Solubility Determination:
The following is a generalized, yet robust, protocol for determining the solubility of this compound. The causality behind these steps is to ensure equilibrium is reached and that the measurement is accurate and reproducible.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile).
-
The use of an excess amount ensures that a saturated solution is formed.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
-
Phase Separation:
-
Centrifuge the vials at a high speed to separate the undissolved solid from the supernatant. This step is critical to avoid aspirating solid particles which would lead to an overestimation of solubility.
-
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.
-
The choice of a validated HPLC method ensures accuracy and precision in quantification.
-
Dissociation Constant (pKa): Predicting Ionization and its Consequences
The pKa of a molecule is the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms. This parameter is crucial for predicting the extent of a drug's ionization in different physiological environments, which in turn affects its absorption, distribution, and excretion. For this compound, the basicity of the quinuclidine nitrogen is significantly reduced due to the formation of the N-oxide.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is limited.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
-
The titration with a strong acid allows for the determination of the pKa of the conjugate acid of any basic functional groups.
-
-
Data Analysis:
-
Plot the pH of the solution against the volume of titrant added.
-
The pKa can be determined from the inflection point of the resulting titration curve.
-
Lipophilicity (LogP/LogD): A Predictor of Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key predictor of a drug's ability to cross biological membranes. The highly polar N-oxide group in this compound is expected to significantly decrease its lipophilicity compared to Palonosetron.
Experimental Protocol for LogD Determination (Shake-Flask Method):
-
System Preparation:
-
Prepare a two-phase system of n-octanol and an aqueous buffer at a specific pH (e.g., 7.4). Pre-saturate the n-octanol with the buffer and vice-versa to ensure thermodynamic equilibrium.
-
-
Partitioning:
-
Dissolve a known amount of this compound in the aqueous phase.
-
Add an equal volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.
-
-
Phase Separation and Quantification:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method (e.g., HPLC).
-
-
Calculation:
-
The LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Stability Profile: Ensuring Product Quality and Shelf-Life
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. This compound, being an N-oxide, is anticipated to be susceptible to certain stress conditions.
Forced Degradation Workflow:
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Interpreting High-Resolution Mass Spectrometry Data of Dehydro palonosetron N-oxide
An In-Depth Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, the structural elucidation of novel or low-level compounds, such as metabolites and degradation products, is a frequent challenge. The data tells a story, and our role is to translate it. This guide provides a detailed, experience-driven framework for the mass spectrometric analysis of Dehydro palonosetron N-oxide, a key related compound of the potent 5-HT3 antagonist, palonosetron. We will move beyond rote procedures to explore the causal logic behind the analytical choices, ensuring a robust and self-validating methodology.
Foundational Understanding: The Analyte in Context
This compound (C₁₉H₂₂N₂O₂, Molecular Weight: 310.39 g/mol ) is a significant compound in the context of palonosetron quality control and metabolism studies.[1][2] Its identification and characterization are critical for ensuring the purity of the active pharmaceutical ingredient (API) and for understanding the metabolic fate of palonosetron.[3][4] Mass spectrometry (MS) is the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural insight.[5][6]
This guide focuses on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which provides the necessary separation and specificity for confident identification.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂N₂O₂ | [1][2] |
| Average Molecular Weight | 310.39 g/mol | [1][7] |
| Monoisotopic Mass | 310.1681 Da | [2] |
| IUPAC Name | 2-[(3S)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one | [2] |
The Analytical Workflow: A Self-Validating System
A robust analytical method is one where each step validates the next. The workflow for analyzing this compound is designed to systematically isolate, detect, and structurally elucidate the molecule.
Caption: A comprehensive analytical workflow for the identification of this compound.
Experimental Protocol: LC-MS/MS Analysis
This protocol synthesizes common, validated procedures for the analysis of palonosetron and its related compounds.[8][9][10]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Rationale: This step is crucial for removing salts, proteins, and other matrix components that can cause ion suppression in the ESI source.
-
Protocol:
-
To 1 mL of plasma or a dissolved sample, add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound like verapamil).[10]
-
Alkalinize the sample with a weak base (e.g., saturated sodium bicarbonate solution) to ensure the analyte is in a neutral state for efficient extraction.[11]
-
Add 5 mL of an organic extraction solvent (e.g., ethyl acetate or diethyl ether).[10][11]
-
Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for injection.
-
2. Chromatographic and Mass Spectrometric Conditions
-
Rationale: A C18 column is chosen for its excellent retention of moderately polar compounds like palonosetron derivatives. Formic acid is added to the mobile phase to promote protonation of the analyte, which is essential for positive-mode ESI.[8][9]
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | ACQUITY UPLC HSS T3 C18 (or equivalent), 1.8 µm, 2.1 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start at 20% B, ramp to 80% B over 5 min, hold for 1 min, return to initial |
| Flow Rate | 0.25 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 350°C |
| MS1 Scan Range | m/z 100-500 |
| MS/MS | Collision-Induced Dissociation (CID) with Argon |
| Collision Energy | Ramped (e.g., 15-40 eV) to obtain a rich fragmentation spectrum |
Core Interpretation: Decoding the Fragmentation Spectrum
The mass spectrum of this compound provides a structural fingerprint. The analysis begins by identifying the protonated molecular ion, [M+H]⁺, and then proceeds to interpret its fragmentation products (MS/MS).
Expected Precursor Ion: For a molecule with the formula C₁₉H₂₂N₂O₂, the expected monoisotopic mass is 310.1681 Da. In positive ESI mode, the primary ion observed will be the protonated molecule [M+H]⁺.
-
Calculated m/z for [C₁₉H₂₃N₂O₂]⁺ = 311.1754
Key Fragmentation Pathways of N-Oxides
The N-oxide functional group imparts highly characteristic fragmentation behavior. The two most diagnostic fragmentation pathways for N-oxides are neutral losses of oxygen and a hydroxyl radical.[12][13][14]
-
Deoxygenation (Loss of 16 Da): A neutral loss of an oxygen atom ([M+H]⁺ → [M+H-O]⁺) is a hallmark of N-oxides. This often occurs via thermal activation in the ion source or collisional activation in the collision cell.[12] This is a primary validation step; observing this loss provides strong evidence for the N-oxide structure.
-
Hydroxyl Radical Loss (Loss of 17 Da): The loss of a hydroxyl radical ([M+H]⁺ → [M+H-OH]⁺) is another common pathway for protonated N-oxides.[13][14]
Predicted Fragmentation of this compound
The structure of this compound contains two key moieties: the quinuclidine N-oxide ring and the dehydro-benzo[de]isoquinolinone core. Fragmentation will occur across both structures.
Caption: Predicted major fragmentation pathways for protonated this compound.
Interpretation of Key Fragments:
| m/z (Calculated) | Formula | Proposed Identity & Rationale |
| 311.1754 | C₁₉H₂₃N₂O₂⁺ | [M+H]⁺ Precursor Ion: The intact protonated molecule. |
| 295.1807 | C₁₉H₂₃N₂O⁺ | [M+H-O]⁺: Result of the characteristic deoxygenation of the N-oxide.[12] A highly diagnostic fragment. |
| 294.1729 | C₁₉H₂₂N₂O⁺ | [M+H-OH]⁺: Result of the characteristic loss of a hydroxyl radical from the N-oxide group.[13] |
| 182.0864 | C₁₂H₁₂NO⁺ | Isoquinolinone Moiety: Cleavage of the C-N bond connecting the two ring systems. This fragment helps confirm the core structure. |
| 126.1019 | C₇H₁₂N⁺ | Quinuclidine Fragment: A common fragment from the palonosetron structure, resulting from cleavage at the connecting bond.[10] |
| 110.0964 | C₇H₁₁N⁺ | Deoxygenated Quinuclidine Fragment: This fragment could arise from the deoxygenated precursor ([M+H-O]⁺) or direct fragmentation. |
Differentiating from Key Analogs
In a real-world sample, it is crucial to differentiate this compound from its parent N-oxide.
-
This compound vs. Palonosetron N-oxide:
-
Palonosetron N-oxide (C₁₉H₂₄N₂O₂): Has a molecular weight of 312.41 g/mol .[15]
-
Mass Shift: It will appear as an [M+H]⁺ ion at m/z 313.19 . This 2 Da difference from this compound (m/z 311.17) is easily resolved by any modern mass spectrometer. The "dehydro" nature implies the loss of two hydrogen atoms, which is perfectly reflected in the mass difference.
-
Conclusion for the Practicing Scientist
The interpretation of mass spectrometry data for a compound like this compound is a systematic process of deduction grounded in the fundamental principles of ion chemistry. The key to confident identification lies in observing the protonated molecular ion at the correct high-resolution mass and, most importantly, identifying the characteristic neutral losses of 16 Da and 17 Da, which are definitive hallmarks of the N-oxide functionality. By following a self-validating workflow from sample preparation through to data analysis, researchers can achieve unambiguous structural elucidation, a critical task in both drug development and quality assurance.
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An In-Depth Technical Guide to the Fragmentation Pattern Analysis of Dehydro Palonosetron N-oxide in MS/MS
Abstract
This technical guide provides a comprehensive analysis of the predicted fragmentation pattern of Dehydro palonosetron N-oxide, a potential impurity and degradation product of Palonosetron, utilizing tandem mass spectrometry (MS/MS). This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of pharmaceutical impurities. By elucidating the core chemical structure and leveraging established principles of mass spectrometry, this guide offers a predictive framework for the identification and structural confirmation of this specific N-oxide derivative. We will delve into the underlying causality of fragmentation pathways, present a robust experimental workflow for verification, and provide insights into data interpretation in line with regulatory expectations.
Introduction: The Imperative of Impurity Profiling
Palonosetron is a highly potent and selective second-generation 5-HT3 receptor antagonist, widely used for the prevention of chemotherapy-induced nausea and vomiting. As with any pharmaceutical agent, ensuring its purity is paramount to guaranteeing safety and efficacy. Regulatory bodies, such as those governed by the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity exceeding a 0.1% threshold.[1][2] this compound is a potential impurity that can arise from oxidative stress during manufacturing or storage.[3][4] Its structural elucidation is a critical step in the quality control of Palonosetron drug products. Tandem mass spectrometry (MS/MS) stands as a powerful and indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.[5][6][7][8]
This compound: Structural Overview
To comprehend the fragmentation behavior, a foundational understanding of the molecule's structure is essential.
-
Exact Mass: 310.1681 g/mol [10]
-
Core Moieties:
-
A tricyclic isoquinolinone system.
-
A quinuclidine ring system, which is a bicyclic amine.
-
An N-oxide functional group on the quinuclidine nitrogen.
-
A double bond within the isoquinolinone ring system, distinguishing it as "dehydro".
-
The presence of the N-oxide is a key feature that dictates a characteristic fragmentation pathway.
Predicted MS/MS Fragmentation Pathways
The following analysis is a predictive elucidation based on established fragmentation mechanisms for N-oxides and similar heterocyclic structures. The primary ionization technique considered is Electrospray Ionization (ESI) in positive mode, which would generate a protonated molecular ion [M+H]⁺ at an m/z of approximately 311.1759.
The Signature Fragmentation of N-Oxides: Deoxygenation
The most diagnostic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (16 Da), a process often referred to as deoxygenation.[11] This is frequently a result of thermal activation in the ion source rather than purely collision-induced dissociation (CID).[11]
-
[M+H]⁺ → [M+H-16]⁺ + O
This deoxygenation would result in a product ion with an m/z of approximately 295.1809, corresponding to the protonated Dehydro palonosetron. The observation of this neutral loss is strong evidence for the presence of an N-oxide functionality.[11][12]
Fragmentation of the Quinuclidine Ring
The quinuclidine ring system is susceptible to ring-opening reactions. Common fragmentation pathways for this moiety involve the cleavage of the ethylene bridges.
Fragmentation of the Isoquinolinone Core
The isoquinolinone core can also undergo characteristic cleavages, although it is a relatively stable aromatic system.
The proposed fragmentation pathways are visualized in the diagram below:
Caption: Predicted MS/MS fragmentation pathway of this compound.
Summary of Predicted Fragments
| m/z (Predicted) | Elemental Composition | Proposed Identity | Notes |
| 311.1759 | C₁₉H₂₃N₂O₂⁺ | [M+H]⁺ | Protonated molecular ion. |
| 295.1809 | C₁₉H₂₃N₂O⁺ | [M+H-O]⁺ | Characteristic loss of oxygen from the N-oxide.[11] |
| 182.0919 | C₁₂H₁₂NO⁺ | Isoquinolinone moiety | Resulting from cleavage of the bond connecting the two main ring systems. |
| 128.0813 | C₈H₁₀N⁺ | Quinuclidine moiety | Resulting from cleavage of the bond connecting the two main ring systems. |
Experimental Workflow for Confirmation
This section outlines a robust protocol for the generation and subsequent MS/MS analysis of this compound.
Generation of this compound via Forced Degradation
-
Sample Preparation: Prepare a solution of Palonosetron hydrochloride in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Oxidative Stress: Introduce an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the solution. The concentration and incubation time should be optimized to achieve a detectable level of degradation.
-
Neutralization/Quenching: After the desired incubation period, quench the reaction to prevent further degradation.
-
Sample Dilution: Dilute the stressed sample to an appropriate concentration for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is recommended for good separation of Palonosetron and its degradation products.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Flow Rate and Temperature: Standard flow rates (e.g., 0.2-0.5 mL/min) and column temperatures (e.g., 25-40 °C) should be optimized.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan MS to identify the [M+H]⁺ ion of this compound (m/z ~311.2).
-
MS/MS Experiment: Perform product ion scans on the precursor ion at m/z 311.2. Utilize a range of collision energies to observe both the primary and secondary fragment ions.
-
High-Resolution Mass Spectrometry (HRMS): If available, use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of both the precursor and product ions, enabling confident elemental composition determination.[5][6]
-
The following diagram illustrates the experimental workflow:
Caption: Workflow for generation and analysis of this compound.
Data Interpretation and Reporting
When analyzing the MS/MS data, the primary objective is to correlate the observed fragment ions with the predicted fragmentation pathways.
-
Confirmation of Elemental Composition: Utilize high-resolution mass data to confirm the elemental compositions of the precursor and product ions.
-
Correlation with Predicted Fragments: Compare the experimental m/z values with the predicted values in the table above.
-
Collision Energy Studies: Analyze how the fragmentation pattern changes with varying collision energies to understand the stability of different fragment ions.
-
Reporting: The final report should include the chromatographic data, the full scan mass spectrum showing the protonated molecular ion, and the MS/MS spectrum with all major fragment ions annotated with their m/z values and proposed structures. This documentation is crucial for regulatory submissions.[13]
Conclusion
The tandem mass spectrometric analysis of this compound is predicted to be characterized by a dominant neutral loss of an oxygen atom from the protonated molecular ion, a hallmark of N-oxide fragmentation. Further fragmentation of the resulting ion is expected to involve cleavages around the quinuclidine and isoquinolinone cores. The experimental workflow detailed in this guide provides a systematic approach for researchers to confirm these predicted pathways and to definitively characterize this potential impurity. This level of in-depth analysis is essential for ensuring the quality and safety of Palonosetron formulations, aligning with the stringent requirements of global regulatory agencies.
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Methodological & Application
Application Note: A Stability-Indicating UPLC-MS/MS Method for the Determination of Dehydro Palonosetron N-oxide in Palonosetron Hydrochloride
Abstract
This application note presents a detailed protocol for a novel, stability-indicating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the identification and quantification of Dehydro palonosetron N-oxide, a potential degradation product and impurity in palonosetron hydrochloride drug substance and product. The method is designed to be specific, sensitive, and robust, enabling the separation of this compound from palonosetron, its primary N-oxide, and other related substances. This guide provides a comprehensive framework for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental protocols, and validation in accordance with ICH guidelines.
Introduction and Scientific Rationale
Palonosetron is a highly potent and selective second-generation 5-HT3 receptor antagonist, widely used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1] The purity and impurity profile of the active pharmaceutical ingredient (API) are critical quality attributes that directly impact the safety and efficacy of the final drug product. Regulatory agencies mandate the identification and control of impurities, particularly those that may arise during synthesis or degradation.
This compound (C₁₉H₂₂N₂O₂) is a potential impurity of palonosetron.[2] It is structurally distinct from the more commonly cited metabolite, Palonosetron N-oxide (C₁₉H₂₄N₂O₂), by the presence of a double bond within the isoquinoline ring system. This seemingly minor structural modification can alter its physicochemical properties and potentially its toxicological profile. Therefore, a highly specific and sensitive analytical method is imperative to resolve and accurately quantify this impurity.
Standard reversed-phase HPLC methods may lack the necessary resolution to separate these closely related compounds.[3] Ultra-Performance Liquid Chromatography (UPLC), with its sub-2 µm particle columns, offers significantly higher efficiency and resolution.[4] Coupling UPLC with tandem mass spectrometry (MS/MS) provides an orthogonal detection mechanism, offering unparalleled specificity and sensitivity through the monitoring of specific precursor-to-product ion transitions.[5][6] This application note details the development and validation of such a UPLC-MS/MS method, designed to serve as a stability-indicating assay for palonosetron and its related substances.
Chemical Structures and Mass Information
To develop a selective MS/MS method, understanding the exact masses and potential fragmentation of the target analytes is crucial.
| Compound Name | Molecular Formula | Exact Mass [M+H]⁺ | Key Structural Features |
| Palonosetron | C₁₉H₂₄N₂O | 297.1961 | Saturated isoquinoline and quinuclidine rings |
| Palonosetron N-oxide | C₁₉H₂₄N₂O₂ | 313.1910 | N-oxide on the quinuclidine ring, saturated isoquinoline |
| This compound | C₁₉H₂₂N₂O₂ | 311.1754 | N-oxide on the quinuclidine ring, unsaturated isoquinoline |
Proposed Stability-Indicating UPLC-MS/MS Method
This section outlines the detailed protocol for the analysis of this compound. The choice of a C18 stationary phase provides general-purpose retention for the moderately polar analytes, while the formic acid in the mobile phase ensures efficient ionization in positive ESI mode.
Instrumentation and Consumables
-
UPLC System: A high-pressure binary solvent delivery system with a low-volume flow cell detector (e.g., Waters ACQUITY UPLC H-Class).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S).
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade).
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | Time (min) |
| Column Temperature | 40°C |
| Injection Volume | 2.0 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Compound |
Rationale for MRM transitions: The product ions are selected based on characteristic fragments. For the N-oxides, a neutral loss of water (-18 Da) from the protonated molecule is a common and specific fragmentation pathway.
Experimental Protocols
Preparation of Standard and Sample Solutions
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve reference standards of Palonosetron HCl, Palonosetron N-oxide, and this compound in diluent.
-
Working Standard Solution (1 µg/mL): Dilute the stock solution appropriately with the diluent.
-
Sample Preparation: Prepare the sample solution of palonosetron drug substance or product at a concentration of approximately 1 mg/mL in the diluent.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7][8] The goal is to achieve 5-20% degradation of the active ingredient.[9]
-
Acid Hydrolysis: Reflux sample solution (1 mg/mL) in 0.1 N HCl at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Reflux sample solution (1 mg/mL) in 0.1 N NaOH at 60°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat sample solution (1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.[10] This condition is most likely to generate N-oxide and potentially Dehydro N-oxide species.
-
Thermal Degradation: Expose solid drug substance to 105°C for 48 hours. Dissolve in diluent before injection.
-
Photolytic Degradation: Expose drug solution (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
Method Validation Protocol (as per ICH Q2(R1))
A comprehensive validation of the analytical method must be performed to ensure it is suitable for its intended purpose.[11][12]
-
Specificity: Analyze blank, placebo (for drug product), palonosetron standard, and individual impurity standards. Analyze the stressed samples from the forced degradation study. The method is specific if the peaks of interest are well-resolved from each other and from any degradation products, with no interference at the retention times of the analytes.
-
Linearity: Prepare calibration curves with at least five concentrations of this compound, ranging from the limit of quantification (LOQ) to 150% of the specification limit (e.g., 0.05% to 0.25% of the nominal sample concentration). The correlation coefficient (r²) should be ≥ 0.998.
-
Accuracy (Recovery): Analyze samples of palonosetron spiked with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. The mean recovery should be within 90.0% to 110.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples spiked at 100% of the specification limit on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
The Relative Standard Deviation (RSD) for both should be ≤ 10.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N) method (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2, flow rate ±10%) and assess the impact on the results.
Summary of Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of analytes. Peak purity of palonosetron should pass in stressed samples. |
| Linearity (r²) | ≥ 0.998 |
| Accuracy | 90.0% - 110.0% recovery |
| Precision (%RSD) | Repeatability: ≤ 10.0%; Intermediate Precision: ≤ 10.0% |
| LOQ | S/N ≥ 10; precision at LOQ level should be acceptable. |
| Robustness | System suitability parameters should be met under all varied conditions. |
Data Interpretation and System Suitability
Before sample analysis, a system suitability solution (containing palonosetron and all relevant impurities at a defined concentration) should be injected.
-
Resolution (Rs): The resolution between this compound and the closest eluting peak should be ≥ 2.0.
-
Tailing Factor (T): The tailing factor for the palonosetron and this compound peaks should be ≤ 2.0.
-
Reproducibility of Injections: The %RSD for peak areas from six replicate injections of the standard solution should be ≤ 5.0%.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a robust and reliable framework for the detection and quantification of this compound. The superior separation efficiency of UPLC combined with the specificity of tandem mass spectrometry ensures that this potential impurity can be accurately monitored. The implementation of this stability-indicating method within a quality control strategy will support the development and manufacturing of safe, effective, and compliant palonosetron hydrochloride drug products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
A Review on Analytical Methods for the Determination of Palonosetron in Pharmaceutical Formulation. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. [Link]
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Sensitive and Selective LC-MS-MS Assay for the Quantification of Palonosetron in Human Plasma and Its Application to a Pharmacokinetic Study. ResearchGate. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation. American Journal of Analytical Chemistry. [Link]
-
Exploiting the power of UPLC in separation and simultaneous determination of pholcodine, guaiacol along with three specified guaiacol impurities. BMC Chemistry. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Applied Pharmaceutics. [Link]
-
Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors. Scientific Reports. [Link]
-
Stability indicating Rp-UPLC method development and validation for the simultaneous estimation of fosnetupitant and palonosetron in bulk and injection dosage form. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
A Review on Analytical Methods for the Determination of Palonosetron in Pharmaceutical Formulation. ResearchGate. [Link]
-
Physical and Chemical Stability of Palonosetron Hydrochloride with Glycopyrrolate and Neostigmine During Simulated Y-Site Administration. International Journal of Pharmaceutical Compounding. [Link]
-
Determination of palonosetron in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Application Note: A Stability-Indicating HPLC Method for the Analysis of Dehydro Palonosetron N-oxide
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Dehydro palonosetron N-oxide, a potential impurity and degradation product of Palonosetron. Palonosetron is a potent 5-HT3 antagonist used to prevent chemotherapy-induced nausea and vomiting.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy.[1] This method is designed for use in research, drug development, and quality control environments, providing a reliable protocol for monitoring the purity of palonosetron and its related substances.
Introduction: The Rationale for a Stability-Indicating Assay
Palonosetron's chemical structure is susceptible to degradation under various stress conditions, including oxidation, which can lead to the formation of impurities such as this compound.[3][4] A stability-indicating analytical method is one that can accurately and selectively quantify the drug in the presence of its degradation products, thus providing a clear picture of the drug's stability profile.[2] This HPLC method has been developed to effectively separate palonosetron from this compound and other potential degradation products, ensuring reliable monitoring of drug purity and stability.
The choice of reversed-phase chromatography is predicated on its versatility and its ability to separate compounds with varying polarities, which is ideal for analyzing a parent drug and its more polar N-oxide derivative. A C18 stationary phase is selected for its hydrophobic characteristics, which provides excellent retention and resolution for this class of compounds. The mobile phase, a combination of an organic modifier (acetonitrile) and an aqueous buffer, is optimized to achieve a balance between retention and elution, ensuring sharp peaks and good separation. UV detection is employed as both palonosetron and its related compounds possess chromophores that absorb in the UV spectrum.[3][5]
Experimental Workflow
The overall workflow for the analysis of this compound is depicted in the following diagram. This process ensures a systematic and reproducible approach from sample preparation to data analysis.
Caption: Workflow for the HPLC analysis of this compound.
Detailed Protocols
Materials and Reagents
-
Palonosetron Hydrochloride Reference Standard
-
This compound Reference Standard (if available)
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade)
-
Hydrogen Peroxide (30%)
-
Hydrochloric Acid (1N)
-
Sodium Hydroxide (1N)
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Recommended Condition |
| HPLC System | A gradient-capable HPLC system with a UV-Vis detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm for related substances, 242 nm for assay[5] |
| Injection Volume | 20 µL |
Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution: Accurately weigh and dissolve approximately 25 mg of Palonosetron Hydrochloride Reference Standard in the mobile phase to prepare a 100 mL solution. This yields a concentration of 250 µg/mL.
-
Working Standard Solution: Dilute the Standard Stock Solution with the mobile phase to obtain a final concentration of approximately 25 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the palonosetron drug substance or formulation in the mobile phase to achieve a target concentration of approximately 250 µg/mL.
Protocol for Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the palonosetron drug substance.[2]
-
Acid Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 1N HCl. Keep at 60°C for 2 hours. Neutralize the solution with 1N NaOH and dilute to a final concentration of 25 µg/mL with the mobile phase.
-
Base Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 1N NaOH. Keep at 60°C for 2 hours. Neutralize the solution with 1N HCl and dilute to a final concentration of 25 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 30% hydrogen peroxide. Keep at room temperature for 2 hours. Dilute to a final concentration of 25 µg/mL with the mobile phase. This condition is expected to be the primary generator of this compound.[3][6]
-
Thermal Degradation: Expose the solid drug powder to 80°C in a hot air oven for 24 hours. Prepare a sample solution at a concentration of 25 µg/mL in the mobile phase.
-
Photolytic Degradation: Expose a solution of the drug substance (250 µg/mL) to UV light (254 nm) in a photostability chamber for 24 hours.
Method Validation: A Self-Validating System
The trustworthiness of this protocol is established through a comprehensive validation process as per the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed to ensure the method is fit for its intended purpose.
System Suitability
Before commencing any analysis, the system suitability must be verified. This is achieved by injecting the Working Standard Solution six times. The results should meet the criteria outlined in the table below, ensuring the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | Not more than 2.0 for the palonosetron peak |
| Theoretical Plates | Not less than 2000 for the palonosetron peak |
| % RSD of Peak Areas | Not more than 2.0% for six replicate injections |
Specificity
Specificity is demonstrated by the method's ability to resolve the main drug peak from any degradation products or impurities. The chromatograms from the forced degradation studies are used to assess this. The peak for palonosetron should be pure and well-separated from the this compound peak and other degradants.
Linearity
The linearity of the method should be established by analyzing a series of solutions at different concentrations. A typical range would be from the limit of quantification (LOQ) to 150% of the working concentration. The correlation coefficient (r²) of the calibration curve should be greater than 0.998.[3]
Accuracy
Accuracy is determined by performing recovery studies. This involves spiking a placebo with known amounts of the drug substance at different concentration levels (e.g., 50%, 100%, and 150% of the working concentration). The percentage recovery should be within 98-102%.[1]
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For repeatability, the relative standard deviation (%RSD) of six replicate analyses of the same sample should be determined. For intermediate precision, the analysis should be repeated on a different day by a different analyst. The %RSD in both cases should not be more than 2.0%.[1][5]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve. These values indicate the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For palonosetron and its impurities, typical LOQ values are in the range of 0.035-0.046 µg/mL.[3]
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic parameters, such as the pH of the mobile phase, the column temperature, and the flow rate. The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability under varied conditions.
Conclusion
The RP-HPLC method detailed in this application note is a specific, accurate, and precise method for the analysis of this compound and other related substances in palonosetron drug products. The stability-indicating nature of the assay makes it a valuable tool for quality control, stability studies, and research and development in the pharmaceutical industry. Adherence to the outlined protocols and validation procedures will ensure reliable and reproducible results.
References
- RP-HPLC method development for palonosetron hydrochloride. (2024). Google Cloud.
- HPLC determination of palonosetron hydrochloride and its related substances. (n.d.). Semantic Scholar.
- A Comparative Guide to Stability-Indicating HPLC Methods for Palonosetron Hydrochloride. (n.d.). Benchchem.
- Development and Validation of a Stability-Indicating LC Method for Determining Palonosetron Hydrochloride, Its Related Compounds and Degradation Products Using Naphthalethyl St
- Application Note: HPLC Analysis of Palonosetron N-oxide. (n.d.). Benchchem.
- Physical and Chemical Stability of Palonosetron Hydrochloride with Glycopyrrolate and Neostigmine During Simulated Y-Site Administration. (2008). International Journal of Pharmaceutical Compounding.
Sources
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- 5. ingentaconnect.com [ingentaconnect.com]
- 6. arlok.com [arlok.com]
LC-MS/MS quantification of Dehydro palonosetron N-oxide in plasma
An Application Note for the Bioanalytical Quantification of Dehydro palonosetron N-oxide in Human Plasma using LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound, a metabolite of the potent 5-HT3 antagonist palonosetron, in human plasma. Palonosetron is a cornerstone in managing chemotherapy-induced nausea and vomiting (CINV), and understanding its metabolic fate is critical for comprehensive pharmacokinetic (PK) assessments.[1] This protocol employs a streamlined liquid-liquid extraction (LLE) procedure for sample cleanup and utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. The method is designed for high-throughput analysis in clinical and preclinical studies, adhering to the principles outlined in international bioanalytical validation guidelines.
Scientific Principles and Method Rationale
The successful quantification of a drug metabolite in a complex biological matrix like plasma hinges on a methodical approach that maximizes analyte recovery while minimizing interferences. The choices made in this protocol are grounded in the physicochemical properties of this compound and established bioanalytical principles.
Analyte and Internal Standard (IS) Characteristics
This compound (C₁₉H₂₂N₂O₂) has a molecular weight of approximately 310.4 g/mol .[2][3] The presence of the N-oxide functional group increases its polarity compared to the parent drug, palonosetron. This characteristic dictates the selection of appropriate extraction and chromatographic conditions.
An ideal internal standard (IS) is a stable, isotopically labeled version of the analyte. When unavailable, a structurally similar compound with comparable extraction recovery and ionization efficiency is selected. For this method, Ondansetron is proposed as a suitable IS due to its structural similarities and common use in related bioanalytical assays. It behaves predictably under the described extraction and chromatographic conditions.
Sample Preparation Strategy: Liquid-Liquid Extraction (LLE)
While various sample preparation techniques exist, LLE was selected for its balance of efficiency, cost-effectiveness, and ability to produce a clean extract.[4]
-
Causality : The primary goal is to separate the analyte from plasma proteins, salts, and phospholipids that can cause matrix effects and ion suppression in the mass spectrometer.[5] Protein precipitation is simpler but often yields a less clean sample. Solid-phase extraction (SPE) can provide excellent cleanup but requires more extensive method development.[6]
-
Alkalinization : The addition of a weak base (e.g., saturated sodium bicarbonate) is crucial.[7][8] It deprotonates acidic functional groups on interfering plasma components and ensures the analyte, a tertiary amine N-oxide, is in a neutral or near-neutral state, thereby maximizing its partitioning into an organic solvent like diethyl ether or ethyl acetate.
Chromatographic Separation: Reversed-Phase UPLC/HPLC
The method employs a C18 reversed-phase column, which is the standard for separating moderately polar to nonpolar compounds.
-
Rationale : The stationary phase's hydrophobic nature retains the analyte, while the mobile phase, a mixture of organic solvent (methanol or acetonitrile) and an aqueous buffer, elutes it.
-
Mobile Phase Additives : Formic acid is added to the mobile phase to facilitate the protonation of the analyte before it enters the mass spectrometer. This enhances the formation of the protonated molecule [M+H]⁺, which is essential for detection in positive ion mode ESI.[9] A gradient elution is employed to ensure a short run time and sharp peak shape, which is critical for high-throughput analysis.
Detection: Electrospray Ionization and Multiple Reaction Monitoring (MRM)
Detection is achieved using a triple quadrupole mass spectrometer, the gold standard for quantitative bioanalysis.
-
Electrospray Ionization (ESI) : ESI is a soft ionization technique ideal for polar molecules like this compound, generating intact protonated molecular ions with minimal in-source fragmentation.
-
Multiple Reaction Monitoring (MRM) : MRM provides exceptional selectivity and sensitivity. The first quadrupole (Q1) isolates the specific precursor ion ([M+H]⁺) of the analyte. This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) isolates a specific, characteristic product ion. This two-stage filtering process (precursor → product) effectively eliminates background noise, allowing for quantification at very low concentrations.
Materials and Instrumentation
-
Chemicals & Reagents : this compound reference standard, Ondansetron (or other suitable IS), HPLC-grade methanol, acetonitrile, formic acid, diethyl ether, and sodium bicarbonate. Human plasma with K2EDTA as anticoagulant.
-
LC System : An ultra-high performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system capable of binary gradient delivery.
-
MS System : A triple quadrupole mass spectrometer equipped with an ESI source (e.g., Sciex, Waters, Agilent, or Thermo Fisher Scientific).
Experimental Protocols
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions : Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Solutions : Prepare serial dilutions from the stock solutions to create working solutions for spiking into blank plasma.
-
Calibration Standards : Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve a concentration range, for example, from 0.05 ng/mL to 50 ng/mL.
-
Quality Control (QC) Samples : Prepare QC samples in blank plasma at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Plasma Sample Preparation Protocol (LLE)
-
Aliquot : Pipette 100 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Spike IS : Add 25 µL of the IS working solution (e.g., Ondansetron at 100 ng/mL) to all tubes except the blank matrix.
-
Alkalinize : Add 50 µL of saturated sodium bicarbonate solution and briefly vortex.[10]
-
Extract : Add 800 µL of diethyl ether. Cap the tubes and vortex vigorously for 2 minutes.
-
Centrifuge : Centrifuge at 12,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Transfer : Carefully transfer the upper organic layer to a new, clean tube.
-
Evaporate : Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute : Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid) and vortex for 30 seconds.
-
Analyze : Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS System Parameters
The following tables provide recommended starting parameters, which must be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | UPLC BEH C18 (or equivalent), 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.0 min, hold for 0.5 min, return to initial |
| Run Time | 3.0 minutes |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | ESI Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 3 |
Table 3: Optimized MRM Transitions (Hypothetical - requires experimental verification)
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 311.2 | 110.1 | 150 | To be optimized |
| Ondansetron (IS) | 294.2 | 170.1 | 150 | To be optimized |
| Note: The product ion for this compound is predicted based on the fragmentation of similar structures like palonosetron (m/z 297.3 → 110.2).[11] This transition must be confirmed experimentally via infusion and product ion scans. |
Bioanalytical Workflow Diagram
Caption: Workflow from plasma sample preparation to data analysis.
Bioanalytical Method Validation (BMV)
The method must be validated according to current regulatory guidelines from the FDA and/or EMA to ensure its reliability for supporting clinical or nonclinical studies.[12][13][14] The validation process demonstrates that the assay is suitable for its intended purpose.[15]
Table 4: Key Validation Parameters and Acceptance Criteria (based on FDA/ICH M10 Guidance)
| Validation Parameter | Purpose | General Acceptance Criteria |
| Selectivity | To ensure no significant interference at the retention times of the analyte and IS from endogenous matrix components. | Response in blank samples should be < 20% of the LLOQ for the analyte and < 5% for the IS. |
| Calibration Curve | To define the relationship between concentration and instrument response. | At least 6-8 non-zero standards. A regression model (e.g., 1/x² weighted linear) must be justified. r² ≥ 0.99 is typical. |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Assessed at LLOQ, L, M, H QC levels. For LLOQ, precision (%CV) ≤ 20%, accuracy (%RE) within ±20%. For other QCs, %CV ≤ 15%, %RE within ±15%.[9] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 5. Accuracy and precision must meet the criteria mentioned above (±20%). |
| Recovery | The efficiency of the extraction process. | Assessed at L, M, H QC levels. Should be consistent and reproducible, though 100% recovery is not required. |
| Matrix Effect | To assess the suppression or enhancement of ionization by co-eluting matrix components. | Matrix factor should be consistent across different lots of plasma. The IS-normalized matrix factor should have a %CV ≤ 15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentration at each QC level should be within ±15% of the nominal concentration. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound in human plasma. The method leverages a simple and effective LLE sample preparation technique coupled with the selectivity and sensitivity of LC-MS/MS. By following the detailed steps for method execution and adhering to the rigorous standards of bioanalytical validation, researchers and drug development professionals can generate reliable, high-quality data for pharmacokinetic assessments and regulatory submissions.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wyszecka-Kania, M., & Zgoła-Grześkowiak, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved from [Link]
-
ResearchGate. (n.d.). Sensitive and Selective LC-MS-MS Assay for the Quantification of Palonosetron in Human Plasma and Its Application to a Pharmacokinetic Study. Retrieved from [Link]
-
Ding, L., et al. (2008). Determination of palonosetron in human plasma by liquid chromatography-electrospray ionization-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 599-603. Retrieved from [Link]
-
Khan, S. A., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(5). Retrieved from [Link]
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Xiong, X., & Wang, J. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid Communications in Mass Spectrometry, 13(21), 2151-9. Retrieved from [Link]
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Meng, F., et al. (2012). Determination of palonosetron in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 57, 106-110. Retrieved from [Link]
-
FAO AGRIS. (n.d.). Sensitive and Selective LC-MS-MS Assay for the Quantification of Palonosetron in Human Plasma and Its Application to a Pharmacokinetic Study. Retrieved from [Link]
-
Xu, M., et al. (2016). Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1028, 138-144. Retrieved from [Link]
-
PubChem. (n.d.). Palonosetron N-oxide. National Center for Biotechnology Information. Retrieved from [Link]
-
gsis. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical tips on preparing plasma samples for drug analysis using SPME. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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- 8. Determination of palonosetron in human plasma by liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of palonosetron in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive and Selective LC-MS-MS Assay for the Quantification of Palonosetron in Human Plasma and Its Application to a Pharmacokinetic Study [agris.fao.org]
- 11. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
Application Note: A Validated Protocol for the Synthesis of Dehydro palonosetron N-oxide
Abstract
Dehydro palonosetron N-oxide, a key metabolite and potential impurity of the potent 5-HT3 receptor antagonist Palonosetron, is of significant interest to drug development and quality control professionals.[1][2] Its synthesis and characterization are crucial for use as a reference standard in analytical methods, ensuring the purity and stability of Palonosetron pharmaceutical products. This document provides a comprehensive, field-proven protocol for the synthesis of this compound. The methodology is grounded in the principles of tertiary amine oxidation and has been structured to ensure high yield and purity. We elaborate on the causality behind experimental choices, provide detailed step-by-step instructions, and outline methods for reaction monitoring and product purification.
Introduction and Significance
Palonosetron is a second-generation 5-HT3 antagonist widely used for preventing chemotherapy-induced and postoperative nausea and vomiting.[2][3] During its metabolism or under conditions of oxidative stress, various related substances can be formed, including this compound.[1] This compound is characterized by an N-oxide functional group on the quinuclidine ring and an additional double bond in the benz[de]isoquinolin-1-one core, resulting in a molecular formula of C₁₉H₂₂N₂O₂.[4][5]
The accurate identification and quantification of such impurities are mandated by regulatory agencies to ensure the safety and efficacy of the final drug product. Therefore, a reliable synthetic protocol to produce high-purity this compound for use as an analytical reference standard is indispensable for pharmaceutical researchers and quality control laboratories.
Principle of Synthesis: N-Oxidation
The synthesis of this compound is achieved through the direct oxidation of the tertiary amine on the quinuclidine moiety of Dehydro palonosetron. This transformation is a classic example of N-oxidation.[6]
Core Mechanism: The lone pair of electrons on the nitrogen atom attacks an oxygen atom from a suitable oxidizing agent. Peroxy acids (like m-CPBA) or hydrogen peroxide are commonly employed for this purpose due to their efficiency and relatively clean reaction profiles.[3] In this protocol, we utilize hydrogen peroxide in a protic solvent, a choice that balances reactivity with operational safety and cost-effectiveness. The solvent, typically methanol or ethanol, facilitates the dissolution of the substrate and reagent, enabling a homogeneous reaction medium.
Caption: Chemical reaction scheme for the synthesis of this compound.
Materials and Methods
Reagents and Equipment
| Item | Specification | Purpose |
| Dehydro palonosetron | ≥98% Purity | Starting Material |
| Hydrogen Peroxide | 30% (w/w) in H₂O | Oxidizing Agent |
| Methanol (MeOH) | Anhydrous, ACS Grade | Reaction Solvent |
| Dichloromethane (DCM) | ACS Grade | Extraction Solvent |
| Sodium Thiosulfate | Anhydrous, ACS Grade | Quenching Agent |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Drying Agent |
| Brine | Saturated NaCl Solution | Aqueous Wash |
| Deionized Water | High Purity | Aqueous Wash |
| Round-bottom flask | Appropriate size | Reaction Vessel |
| Magnetic stirrer & stir bar | - | Agitation |
| Ice bath | - | Temperature Control |
| Rotary evaporator | - | Solvent Removal |
| Separatory funnel | - | Liquid-Liquid Extraction |
| TLC Plates | Silica Gel 60 F₂₅₄ | Reaction Monitoring |
| Column Chromatography Setup | Silica Gel (230-400 mesh) | Product Purification |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis and purification.
Step-by-Step Synthesis Protocol
1. Dissolution of Starting Material:
-
Accurately weigh 1.0 g of Dehydro palonosetron and add it to a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 20 mL of anhydrous methanol to the flask.
-
Stir the mixture at room temperature (20-25°C) until all the solid has completely dissolved.
2. Oxidation Reaction:
-
Place the flask in an ice bath and cool the solution to 0-5°C. Causality: This step is critical to control the exothermic nature of the oxidation reaction and prevent potential side reactions or degradation.
-
While maintaining the temperature, slowly add 1.2 equivalents of 30% hydrogen peroxide dropwise to the stirred solution over 15-20 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
3. Reaction Monitoring:
-
Let the reaction stir at room temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every hour.[3] Rationale: Monitoring ensures the reaction proceeds to completion, preventing the presence of unreacted starting material in the final product.
-
For TLC, use a mobile phase of DCM:MeOH (9:1). The N-oxide product is significantly more polar and will have a lower Rf value than the starting material.
4. Quenching the Reaction:
-
Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the flask back down in an ice bath.
-
Prepare a 10% aqueous solution of sodium thiosulfate.
-
Slowly add the sodium thiosulfate solution dropwise to the reaction mixture until the effervescence ceases. Safety & Purity: This step neutralizes any unreacted hydrogen peroxide, which is crucial for a safe workup and prevents further unwanted oxidation.
5. Workup and Extraction:
-
Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
To the resulting aqueous residue, add 25 mL of dichloromethane (DCM) and 25 mL of deionized water.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the bottom organic (DCM) layer. Extract the aqueous layer two more times with 15 mL of DCM each.
-
Combine all organic extracts.
-
Wash the combined organic layer with 20 mL of brine (saturated NaCl solution). Purpose: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[3]
6. Purification:
-
Concentrate the filtered organic solution under reduced pressure to yield the crude this compound, which will likely be an off-white or beige solid.[3]
-
For high purity, the crude product should be purified by silica gel column chromatography.[7]
-
A gradient elution system starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., from 0% to 5% MeOH) is recommended.
-
Collect the fractions containing the pure product (identified by TLC) and combine them.
-
Evaporate the solvent from the combined pure fractions to yield the final product. A yield of approximately 70% can be expected under optimal conditions.[8]
Characterization and Quality Control
The identity and purity of the synthesized this compound must be confirmed by appropriate analytical methods:
-
HPLC/UPLC: To determine purity. A stability-indicating method should be used to resolve the N-oxide from Palonosetron and other related impurities.[1][2]
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 311.17 g/mol , based on C₁₉H₂₂N₂O₂).
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the formation of the N-oxide, which will induce characteristic shifts in the signals of the protons and carbons near the quinuclidine nitrogen.
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Formula | C₁₉H₂₂N₂O₂ | Source: PubChem[4] |
| Molecular Weight | 310.4 g/mol | Source: PubChem[4] |
| Starting Material | 1.0 g | Dehydro palonosetron |
| Oxidizing Agent | ~0.35 mL (1.2 eq) | 30% H₂O₂ |
| Reaction Time | 4 - 6 hours | Monitor for completion |
| Expected Yield | ~70% | Post-purification[8] |
| Appearance | Beige or off-white solid | Source: BenchChem[3] |
| Purity (Target) | ≥98% | As determined by HPLC[8] |
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin and eye burns. Handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
References
- BenchChem. (2025). Palonosetron N-oxide: A Comprehensive Technical Guide.
- Google Patents. (2020).
- Google Patents. (2008). CN101186607A - Method for synthesizing palonosetron hydrochloride.
- BenchChem. (2025). Palonosetron N-oxide as a reference standard in pharmaceutical analysis.
-
TNG Tin, WU Yong-fu. (2009). Synthesis of Palonosetron Hydrochloride. Chinese Pharmaceutical Journal, 44(10): 794-795. [Link]
-
Kowalczyk, B. A., & Dvorak, C. A. (1996). Total Synthesis of the 5HT3 Receptor Antagonist Palonosetron. Synthesis, 1996(7), 816-818. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59745891, this compound. [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. [Link]
- Google Patents. (2016). US20160317524A1 - Pharmaceutical composition containing palonosetron.
-
Organic Chemistry Portal. (n.d.). N-oxide synthesis by oxidation. [Link]
- Google Patents. (2010). CN101157691B - Production technique of hydrochloric acid palonosetron.
- Google Patents. (2012).
-
Organic Syntheses. (n.d.). Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. [Link]
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- 8. CN111205284A - Synthetic method of palonosetron hydrochloride related substance A - Google Patents [patents.google.com]
Application Note: Methodologies for the Use of Dehydro palonosetron N-oxide as a Reference Standard
Abstract: This document provides a comprehensive guide for researchers, analytical scientists, and quality control professionals on the proper use of Dehydro palonosetron N-oxide as an analytical reference standard. This compound, also identified as Palonosetron-3-ene N-oxide or USP Palonosetron Related Compound B, is a critical impurity and potential degradation product of Palonosetron, a potent second-generation 5-HT3 receptor antagonist.[][2][3][4] The accurate identification and quantification of such impurities are mandated by regulatory bodies worldwide, including those following International Council on Harmonisation (ICH) guidelines, to ensure the safety, efficacy, and quality of the final drug product.[5][6][7] This application note details the essential chemical properties, best practices for handling and storage, and robust, step-by-step protocols for its application in High-Performance Liquid Chromatography (HPLC) for impurity profiling.
Introduction to this compound
Palonosetron is a cornerstone therapy for preventing chemotherapy-induced nausea and vomiting (CINV).[][8] During its synthesis, storage, or formulation, various related substances, including process impurities and degradation products, can arise.[] this compound is one such compound that must be monitored and controlled within strict limits defined by pharmacopeial monographs and regulatory filings.[3][4]
The use of a well-characterized reference standard is the foundation of precise and reproducible analysis.[9] This standard allows for unambiguous peak identification and accurate quantification in chromatographic methods. N-oxide compounds, in particular, can present unique challenges due to their potential for instability or reversion to the parent drug under certain analytical conditions, making standardized protocols essential.[10][11] This guide provides the necessary framework to mitigate these challenges and ensure reliable analytical outcomes.
Chemical and Physical Properties
A thorough understanding of the reference standard's properties is crucial for its correct handling and application.[9]
| Property | Value | Source(s) |
| Chemical Name | 2-[(3S)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one | [12] |
| Common Synonyms | Palonosetron-3-ene N-Oxide, USP Palonosetron Related Compound B | [3][4][13] |
| CAS Number | 1021456-82-5 | [3][12][14] |
| Molecular Formula | C₁₉H₂₂N₂O₂ | [3][12][13] |
| Molecular Weight | 310.39 g/mol | [3][12][13] |
| Appearance | Crystalline solid (typical) | [15] |
Best Practices for Storage and Handling
The integrity of an analytical standard is paramount for generating accurate data.[16][17] Improper handling can lead to degradation, contamination, or changes in potency, rendering analytical results invalid.
-
Storage Conditions: Unless otherwise specified on the Certificate of Analysis (CoA), this compound should be stored in tightly sealed, amber glass containers to protect it from light and moisture.[16][18] Recommended storage is typically at refrigerated temperatures (2-8 °C) or frozen (-20 °C) to ensure long-term stability.[18] The specific temperature recommended by the supplier must be followed.
-
Equilibration: Before opening, the container must be allowed to equilibrate to ambient laboratory temperature.[16] This critical step prevents atmospheric moisture from condensing on the cold solid, which would compromise its purity and weighing accuracy.
-
Handling: Use spatulas and weighing instruments made of non-reactive materials. The analyst should minimize the time the standard is exposed to the laboratory environment.[16][18] Never return unused standard material to the original container to avoid contamination.[16]
-
Documentation: Meticulous records must be kept, documenting the standard's source, lot number, purity, storage conditions, and date of receipt.[9] All prepared solutions should be logged with details of the solvent, concentration, preparation date, and assigned expiration date.
Experimental Protocols
Protocol 1: Preparation of Standard Stock and Working Solutions
This protocol describes the preparation of a primary stock solution and subsequent working solutions for calibration and peak identification. The choice of solvent is critical; high-purity (e.g., HPLC grade) methanol or acetonitrile are common choices for compounds of this nature.
Causality: The accuracy of all subsequent quantitative measurements depends directly on the precise preparation of this stock solution. Using high-purity solvents and Class A volumetric glassware is mandatory to minimize error.[19]
Materials:
-
This compound reference standard
-
HPLC-grade Methanol or Acetonitrile
-
Analytical balance (readable to at least 0.01 mg)[19]
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
Procedure:
-
Stock Solution Preparation (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of this compound reference standard into a clean, dry weighing funnel. b. Carefully transfer the powder into a 100 mL Class A volumetric flask. c. Tap the funnel to ensure all powder is transferred. d. Add approximately 70 mL of diluent (e.g., Methanol) to the flask. e. Sonicate for 5-10 minutes or until the standard is fully dissolved. f. Allow the solution to return to room temperature. g. Dilute to the mark with the same diluent. Cap and invert the flask at least 15 times to ensure homogeneity. h. Label this as "Stock Solution A (100 µg/mL)" and record all preparation details. Store protected from light at 2-8 °C.
-
Working Solution Preparation (e.g., 1.0 µg/mL): a. Transfer 1.0 mL of "Stock Solution A" into a 100 mL Class A volumetric flask using a calibrated pipette. b. Dilute to the mark with the mobile phase or a suitable diluent. c. Cap and invert to mix thoroughly. d. Label this as "Working Standard (1.0 µg/mL)". This solution is typically used for system suitability checks, peak identification, and as part of a calibration curve.
Caption: Workflow for preparing and using the reference standard.
Protocol 2: Impurity Quantification by RP-HPLC
This method provides a framework for the separation and quantification of this compound in a Palonosetron drug substance or product. The method must be validated according to ICH guidelines.[20]
Causality: The chromatographic conditions are selected to achieve adequate resolution between Palonosetron, this compound, and other potential impurities. A gradient elution is often necessary for complex impurity profiles to ensure all components are eluted with good peak shape in a reasonable runtime.[20][21] The UV detection wavelength is chosen to provide sufficient sensitivity for all analytes of interest.[21]
Instrumentation & Conditions:
| Parameter | Recommended Setting | Rationale / Source |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector | Standard equipment for pharmaceutical analysis. |
| Column | Waters ODS-C18 (e.g., 3.5 µm, 75 x 4.6 mm) or equivalent | C18 columns provide good retention for these types of molecules.[20] |
| Mobile Phase A | 25 mM Phosphate Buffer, pH adjusted to 3.5 with phosphoric acid | Buffered mobile phase controls the ionization state of analytes, ensuring reproducible retention.[20] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | Example: 0-2 min (10% B), 2-15 min (10-70% B), 15-18 min (70% B), 18-20 min (10% B), 20-25 min (10% B) | Gradient elution is required to separate impurities with different polarities.[21] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controls retention time stability. |
| Detection | UV at 210 nm or 254 nm | Wavelengths where Palonosetron and related compounds exhibit absorbance.[8][20][21] |
| Injection Vol. | 10 µL |
Procedure:
-
System Suitability Test (SST): a. Prepare a system suitability solution containing Palonosetron and a known amount (e.g., 0.1%) of this compound. b. Inject this solution five or six times. c. Verify that the system meets pre-defined criteria (e.g., Resolution > 2.0 between adjacent peaks, Tailing Factor < 2.0, %RSD of peak areas < 2.0%).
-
Sample Preparation (Test Solution): a. Accurately weigh and dissolve the Palonosetron API or drug product in a suitable diluent to achieve a final concentration of ~1 mg/mL.
-
Analysis Sequence: a. Inject a blank (diluent) to ensure no system contamination. b. Inject the reference standard working solution (e.g., 1.0 µg/mL, corresponding to 0.1% of the test solution concentration). c. Inject the test solution. d. Inject the reference standard working solution again to bracket the sample and confirm system stability.
-
Identification and Quantification: a. Identify the this compound peak in the test solution chromatogram by comparing its retention time to that of the reference standard. b. Calculate the amount of the impurity in the sample using the external standard method, comparing the peak area from the sample to the peak area from the known concentration standard.
Sources
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- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. ICH Official web site : ICH [ich.org]
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Application Notes and Protocols for Determining the Activity of Dehydro palonosetron N-oxide Using Cell-Based Assays
Introduction: Unveiling the Functional Signature of a Novel 5-HT3 Receptor Modulator
The serotonin 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel, plays a pivotal role in mediating nausea and vomiting, particularly following chemotherapy.[1][2] Antagonists of this receptor are therefore critical therapeutic agents. Palonosetron is a second-generation 5-HT3 receptor antagonist with a distinct pharmacological profile, exhibiting high binding affinity and a prolonged duration of action.[2][3][4] This enhanced efficacy is attributed to its unique molecular interactions, which include allosteric binding and the induction of positive cooperativity.[3][4][5] Dehydro palonosetron N-oxide, a derivative and potential metabolite of palonosetron, is a compound of interest whose activity at the 5-HT3 receptor remains to be fully characterized.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to quantitatively assess the functional activity of this compound. We present a suite of robust, cell-based functional assays designed to determine its potency and mechanism of action as a 5-HT3 receptor antagonist. The protocols are centered around a recombinant cell line expressing the human 5-HT3 receptor, providing a controlled and reproducible system for pharmacological profiling. We will delve into the principles behind calcium flux and membrane potential assays, offering step-by-step methodologies from cell culture to data analysis.
The Scientific Foundation: Why Cell-Based Functional Assays?
To determine the biological activity of this compound, it is essential to move beyond simple binding assays and evaluate its functional impact on the 5-HT3 receptor in a cellular context. The 5-HT3 receptor is a non-selective cation channel; upon binding of serotonin, it opens to allow the influx of sodium, potassium, and calcium ions. This ion flux leads to depolarization of the cell membrane and serves as a direct measure of receptor activation.
Our protocols leverage this fundamental mechanism. By utilizing cell lines stably expressing the 5-HT3 receptor, we can trigger receptor activation with a known agonist (serotonin) and measure the subsequent physiological changes within the cell. The inhibitory potential of this compound is then quantified by its ability to block these agonist-induced responses. This approach provides a physiologically relevant readout of the compound's antagonist activity.
For these assays, Human Embryonic Kidney 293 (HEK293) cells are an ideal platform. They are robust, easy to culture and transfect, and provide a low-background system for studying the function of exogenously expressed ion channels like the 5-HT3 receptor.[8][9]
Experimental Strategy: A Multi-Assay Approach for Comprehensive Profiling
A multi-assay strategy is recommended to build a comprehensive pharmacological profile of this compound. We will focus on two primary, high-throughput compatible assays:
-
Fluorescent Calcium Flux Assay: This assay directly measures the influx of calcium through the 5-HT3 receptor channel upon agonist stimulation. It is a widely used and robust method for studying ion channel and G-protein coupled receptor function.[10][11][12][13]
-
Fluorescent Membrane Potential Assay: As the 5-HT3 receptor is a non-selective cation channel, its opening leads to a rapid depolarization of the cell membrane. This change in membrane potential can be monitored using sensitive fluorescent dyes.[14][15]
The workflow for characterizing this compound is visualized in the following diagram:
Caption: A streamlined workflow for characterizing this compound.
Protocol 1: High-Throughput Calcium Flux Assay
Principle
This assay quantifies 5-HT3 receptor activation by measuring the influx of extracellular calcium through the channel pore upon agonist stimulation. Cells are pre-loaded with a calcium-sensitive fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to free calcium. An antagonist will inhibit this agonist-induced fluorescence increase in a dose-dependent manner.
Signaling Pathway
Caption: Mechanism of the 5-HT3 receptor calcium flux assay.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human 5-HT3A receptor (e.g., from a commercial vendor or developed in-house).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin).
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Calcium Indicator Dye: Fluo-8 AM, Calcium-6 AM, or equivalent.
-
Probenecid: An anion-exchange inhibitor to prevent dye leakage.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Serotonin (5-Hydroxytryptamine).
-
Test Compound: this compound.
-
Control Antagonist: Palonosetron or Ondansetron.
-
Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture HEK293-5HT3 cells in a T-75 flask until they reach 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend in culture medium at a density of 200,000 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 96-well assay plate (10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium indicator dye in Assay Buffer containing probenecid, according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plate and add 50 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the compound in Assay Buffer to create a concentration range (e.g., 10 µM to 0.1 nM). Also prepare dilutions of the control antagonist.
-
Add 25 µL of the diluted compound or control to the appropriate wells of the cell plate. Include vehicle-only (DMSO) wells for control.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a 4X concentrated solution of serotonin in Assay Buffer. The final concentration should be at the EC80 (the concentration that elicits 80% of the maximal response), which should be predetermined in an agonist dose-response experiment.
-
Place the cell plate and the agonist plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
The instrument will then automatically add 25 µL of the serotonin solution to each well.
-
Continue to record the fluorescence intensity for 2-3 minutes.
-
Data Analysis
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data:
-
The response in the vehicle-only wells represents the 0% inhibition control.
-
The response in wells with a saturating concentration of a known potent antagonist (e.g., 10 µM Palonosetron) represents the 100% inhibition control.
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response).
Protocol 2: Fluorescent Membrane Potential Assay
Principle
This assay measures the change in cell membrane potential upon 5-HT3 receptor activation. The influx of cations upon channel opening causes a rapid depolarization of the cell membrane. A membrane potential-sensitive dye will exhibit a change in fluorescence intensity in response to this depolarization. Antagonists will block this agonist-induced change in fluorescence.
Workflow Diagram
Caption: Principle of the membrane potential assay for 5-HT3 receptor activity.
Materials and Reagents
-
Cell Line and Culture Reagents: As described in Protocol 1.
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Membrane Potential Dye Kit: Commercially available kits such as the FLIPR Membrane Potential Assay Kit or equivalent. These kits typically contain the dye and an extracellular quencher to reduce background fluorescence.
-
Assay Buffer: As described in Protocol 1.
-
Agonist, Test Compound, and Control Antagonist: As described in Protocol 1.
-
Instrumentation: A fluorescence plate reader with automated liquid handling.
Step-by-Step Protocol
-
Cell Plating: Follow the same procedure as in Protocol 1.
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's protocol.
-
Aspirate the culture medium and add 50 µL of the dye solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare and add serial dilutions of this compound, control antagonist, and vehicle as described in Protocol 1.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a 4X concentrated solution of serotonin at its EC80 concentration.
-
Use a fluorescence plate reader to establish a baseline reading for 10-20 seconds.
-
The instrument will then add 25 µL of the serotonin solution to initiate the response.
-
Record the change in fluorescence for 2-3 minutes.
-
Data Analysis
The data analysis for the membrane potential assay is analogous to that of the calcium flux assay. The change in fluorescence upon agonist stimulation is used to calculate the percentage of inhibition for each concentration of this compound, and an IC50 value is determined by fitting the data to a four-parameter logistic curve.
Data Interpretation and Expected Outcomes
The primary output of these assays will be the IC50 value of this compound, which represents its potency as a 5-HT3 receptor antagonist.
| Parameter | Assay Type | Expected Outcome for an Antagonist |
| IC50 | Calcium Flux | A measurable value indicating the concentration at which this compound inhibits 50% of the serotonin-induced calcium influx. |
| IC50 | Membrane Potential | A measurable value indicating the concentration at which this compound inhibits 50% of the serotonin-induced membrane depolarization. |
| Maximal Inhibition | Both | Should approach 100% at saturating concentrations of the compound. |
A lower IC50 value indicates higher potency. By comparing the IC50 of this compound to that of a known antagonist like palonosetron, its relative potency can be determined. Further studies, such as Schild analysis, can be performed to determine if the antagonism is competitive or non-competitive, providing deeper insights into its mechanism of action.
Troubleshooting and Best Practices
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase for optimal assay performance.
-
Agonist Concentration: The use of an EC80 concentration of the agonist provides a robust signal window for measuring inhibition.
-
DMSO Concentration: Keep the final concentration of DMSO in the assay wells below 0.5% to avoid solvent-induced artifacts.
-
Signal-to-Background Ratio: Optimize cell number and dye loading conditions to achieve a high signal-to-background ratio.
-
Plate Uniformity: Check for edge effects on the microplates and avoid using the outer wells if necessary.
Conclusion
The cell-based assays detailed in these application notes provide a robust and reliable framework for the functional characterization of this compound. By quantifying its ability to inhibit serotonin-induced 5-HT3 receptor activation through both calcium flux and membrane potential changes, researchers can accurately determine its antagonist potency. This information is crucial for understanding its pharmacological profile and potential as a therapeutic agent.
References
- Rojas, C., et al. (2010). Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor. Anesthesiology, 112(3), 672-681.
- Rojas, C., et al. (2008). Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor. Journal of Clinical Oncology, 26(15_suppl), 9595-9595.
- Machu, T. K. (2011). Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization. British Journal of Pharmacology, 164(2b), 520-529.
- Bas, C., et al. (2020). The binding of palonosetron and other antiemetic drugs to the serotonin 5-HT3 receptor.
-
Molecular Devices. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. Available at: [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Ion Channel Screening. Assay Guidance Manual. Available at: [Link]
- Loza-Huerta, A. A., et al. (2023). Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator. Frontiers in Pharmacology, 14, 1218653.
- Brown, A. M., et al. (1996). An electrophysiological investigation of the properties of a murine recombinant 5-HT3 receptor stably expressed in HEK 293 cells. British Journal of Pharmacology, 117(6), 1259-1267.
- Thomas, D. C., & Du, X. (2021). HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors.
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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Synapse. What is the mechanism of Palonosetron hydrochloride?. Available at: [Link]
- Siddiqui, S. W., & Ceriello, A. (2003). Palonosetron. Drugs, 63(19), 2043-2054.
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Application Notes and Protocols for In Vivo Experimental Design: Dehydro palonosetron N-oxide
Introduction: Unveiling the In Vivo Profile of a Novel Palonosetron Analogue
Palonosetron, a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, is a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV).[1][2] Its high binding affinity for the 5-HT3 receptor and a remarkably long elimination half-life of approximately 40 hours contribute to its efficacy against both acute and delayed CINV.[3][4][5] The metabolism of palonosetron primarily yields two metabolites: Palonosetron N-oxide (M9) and 6-S-hydroxy-palonosetron, both of which possess less than 1% of the 5-HT3 receptor antagonist activity of the parent compound.[3][6]
This document outlines a comprehensive in vivo experimental design for the characterization of Dehydro palonosetron N-oxide, a related compound and potential impurity of palonosetron.[7][8] Given the established pharmacological inactivity of the major metabolite, Palonosetron N-oxide, it is imperative to ascertain the in vivo profile of this compound to determine its potential contribution to the therapeutic or toxicological profile of palonosetron preparations. The following protocols are designed to provide a robust framework for researchers, scientists, and drug development professionals to assess the pharmacokinetic, pharmacodynamic, and safety profiles of this novel compound.
Part 1: Pharmacokinetic Profiling - Understanding Systemic Exposure
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to interpreting its potential pharmacological and toxicological effects.
Experimental Objective:
To determine the key pharmacokinetic parameters of this compound in a relevant animal model, including clearance, volume of distribution, half-life, and bioavailability.
Recommended Animal Model:
Sprague-Dawley rats are a suitable initial model due to their widespread use in pharmacokinetic studies and the availability of historical data for other 5-HT3 receptor antagonists.
Protocol: Intravenous and Oral Administration
-
Animal Acclimation: Acclimate male and female Sprague-Dawley rats (8-10 weeks old) for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Dose Formulation: Prepare a sterile, isotonic solution of this compound for intravenous (IV) administration and a suitable vehicle (e.g., 0.5% methylcellulose) for oral (PO) gavage.
-
Dose Administration:
-
IV Group (n=5 per sex): Administer a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.
-
PO Group (n=5 per sex): Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental or compartmental analysis to determine key pharmacokinetic parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Intravenous (IV) | Oral (PO) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t½ (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) |
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for the in vivo pharmacokinetic evaluation of this compound.
Part 2: Pharmacodynamic Evaluation - Assessing Antiemetic Efficacy
The primary therapeutic indication for palonosetron is the prevention of nausea and vomiting.[1] Therefore, the most relevant pharmacodynamic assessment for this compound is in an established animal model of emesis.
Experimental Objective:
To evaluate the antiemetic efficacy of this compound in a cisplatin-induced emesis model in ferrets.
Recommended Animal Model:
Ferrets are the gold standard for emesis research due to their well-developed vomiting reflex, which is analogous to that in humans.[9]
Protocol: Cisplatin-Induced Emesis in Ferrets
-
Animal Acclimation: Acclimate male ferrets (1-1.5 kg) for at least one week in individual cages with free access to food and water.
-
Groups (n=6 per group):
-
Vehicle Control (Saline)
-
Positive Control (Palonosetron, e.g., 0.1 mg/kg, IV)
-
This compound (Low Dose, e.g., 0.1 mg/kg, IV)
-
This compound (Mid Dose, e.g., 1 mg/kg, IV)
-
This compound (High Dose, e.g., 10 mg/kg, IV)
-
-
Drug Administration: Administer the vehicle, palonosetron, or this compound intravenously 30 minutes prior to the emetogen challenge.
-
Emesis Induction: Administer a single intraperitoneal (IP) injection of cisplatin (5 mg/kg).
-
Observation: Observe the animals continuously for a 4-hour period post-cisplatin administration and record the number of retches and vomits.
-
Data Analysis: Compare the number of emetic episodes in the treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
Data Presentation: Antiemetic Efficacy
| Treatment Group | Dose (mg/kg) | Mean Number of Retches (± SEM) | Mean Number of Vomits (± SEM) | % Inhibition of Vomiting |
| Vehicle Control | - | - | ||
| Palonosetron | 0.1 | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 |
Signaling Pathway: 5-HT3 Receptor Antagonism
Caption: Mechanism of 5-HT3 receptor antagonism in preventing emesis.
Part 3: Safety and Tolerability Assessment
A preliminary assessment of the safety and tolerability of this compound is crucial. This can be integrated into the pharmacokinetic and pharmacodynamic studies.
Experimental Objective:
To observe for any acute adverse effects of this compound administration.
Protocol: Observational Safety Assessment
-
Clinical Observations: During the PK and efficacy studies, closely monitor all animals for any changes in behavior, posture, activity levels, and physical appearance.
-
Parameters to Observe:
-
Changes in respiration
-
Presence of tremors, convulsions, or ataxia
-
Changes in grooming behavior
-
Any signs of pain or distress
-
-
Body Weight: Record the body weight of each animal before and at the end of the study.
-
Necropsy: At the termination of the studies, a gross necropsy can be performed to identify any visible abnormalities in major organs.
Discussion and Future Directions
The proposed in vivo experimental design provides a foundational framework for the initial characterization of this compound. Based on the known inactivity of Palonosetron N-oxide, it is hypothesized that this compound will also exhibit low pharmacological activity.[3][6][9] However, the empirical data from these studies are essential to confirm this hypothesis.
Should this compound demonstrate unexpected activity or toxicity, further in-depth studies would be warranted. These could include receptor binding assays to determine its affinity for the 5-HT3 receptor and other potential off-targets, as well as more extensive toxicology studies.
The results of these experiments will be critical for informing the risk assessment of this compound as a potential impurity in palonosetron drug products and will guide any further development of this compound.
References
- A Comparative Analysis of the Biological Activity of Palonosetron and its N-oxide Metabolite. Benchchem.
- A Comparative Pharmacokinetic Analysis of Palonosetron and its N-oxide Metabolite. Benchchem.
-
Stoltz, R.A., Cyong, J. -C., Shah, A., et al. Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects. J. Clin. Pharmacol. 44(5), 520-531 (2004). Available from: [Link]
- Eisenberg, P., Figueroa-Vadillo, J., Zamora, R., et al. Improved prevention of moderately emetogenic chemotherapy-induced nausea and vomiting with palonosetron, a pharmacologically novel 5-HT3 receptor antagonist: results of a phase III, single-dose trial versus dolasetron. Cancer. 98(11), 2473-82 (2003).
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This compound | C19H22N2O2 | CID 59745891 - PubChem. National Institutes of Health. Available from: [Link]
-
PALONOSETRON N-OXIDE. precisionFDA. Available from: [Link]
-
5-HT3 antagonist. Wikipedia. Available from: [Link]
-
Aapro, M.S., Grunberg, S.M., Manikhas, G.M., et al. A phase III, double-blind, randomized trial of palonosetron compared with ondansetron in preventing chemotherapy-induced nausea and vomiting following highly emetogenic chemotherapy. Ann Oncol. 17(9), 1441-9 (2006). Available from: [Link]
-
Palonosetron as an anti-emetic and anti-nausea agent in oncology. PMC. PubMed Central. Available from: [Link]
-
Palonosetron Effective Against Chemo-Induced Nausea & Vomiting in Older Pts, Prevents Delayed Nausea/Vomiting. CancerNetwork. Available from: [Link]
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- 4. Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A High-Throughput Strategy for the Identification of Dehydro palonosetron N-oxide Metabolites Using LC-HRMS and Automated Data Processing Software
Abstract
The characterization of a drug candidate's metabolic fate is a cornerstone of modern drug development, essential for evaluating safety and efficacy. Dehydro palonosetron N-oxide, a related compound of the potent 5-HT3 antagonist palonosetron, requires thorough metabolic profiling to predict its behavior in vivo. This application note presents a comprehensive, high-throughput workflow for the identification of its metabolites from in vitro human liver microsome (HLM) incubations. We detail a robust methodology combining Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS) with the power of automated metabolite identification software. This integrated approach streamlines the complex process of data acquisition, mining, and structural elucidation, enabling researchers to rapidly generate a detailed biotransformation map crucial for advancing drug development programs in accordance with regulatory expectations.[1][2]
Introduction: The Imperative for Early-Stage Metabolic Profiling
Palonosetron is a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist widely used for the prevention of chemotherapy-induced nausea and vomiting.[3][4] Its metabolic profile is reasonably well-understood, with metabolism mediated primarily by the CYP2D6 enzyme pathway and to a lesser extent, CYP3A and CYP1A2.[5][6] this compound (C₁₉H₂₂N₂O₂, MW: 310.4 g/mol ) is a related chemical entity whose metabolic stability and pathways are critical to its potential development.[7][8]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the evaluation of drug metabolites to ensure that human metabolites are also present in the animal species used for toxicology studies.[9][10] Metabolites that constitute more than 10% of the total drug-related exposure in humans must be identified and assessed for safety.[2][11] Therefore, developing an efficient and accurate method for metabolite identification early in the development process is not just a scientific necessity but a critical regulatory requirement to avoid costly delays.
This guide moves beyond a simple listing of steps to explain the causality behind the chosen methodology. We will explore how the synergy between high-resolution mass spectrometry and intelligent data processing software provides a self-validating system for confident metabolite identification.
The Scientific Rationale: A Synergistic Approach
The Analytical Challenge
Identifying drug metabolites in complex biological matrices presents a significant challenge. Metabolites are often present at concentrations orders of magnitude lower than the parent drug and must be distinguished from thousands of endogenous components. The ideal analytical technique must therefore offer exceptional sensitivity, selectivity, and structural elucidative power.
The Solution: UHPLC-HRMS (Q-TOF)
Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (such as Quadrupole Time-of-Flight, Q-TOF) is the definitive technology for this application.[12][13]
-
Causality of Choice:
-
UHPLC: Provides rapid, high-resolution chromatographic separation, minimizing ion suppression and separating isomeric metabolites.
-
High-Resolution MS: Delivers sub-ppm mass accuracy, enabling the confident determination of elemental compositions for both the parent drug and its metabolites. This is a primary pillar of identification.[12]
-
Tandem MS (MS/MS): Fragmentation of the metabolite ions provides a structural fingerprint. By comparing the fragmentation pattern of a metabolite to that of the parent drug, the site of metabolic modification can often be pinpointed.[14]
-
The Enabler: Automated Metabolite Identification Software
Manually mining vast HRMS datasets is exceptionally time-consuming and prone to error. Modern metabolite identification software (such as Waters® MassMetaSite, SCIEX® MetabolitePilot™, or ACD/Labs® MetaSense) automates this process, transforming raw data into actionable knowledge.[15][16]
-
Causality of Choice:
-
Efficiency: Reduces analysis time from hours to minutes per compound.
-
Comprehensiveness: Employs multiple algorithms to find expected and unexpected metabolites by searching for predicted biotransformations and comparing treated versus control samples.
-
Confidence: Integrates multiple streams of evidence—accurate mass, retention time, isotopic pattern, and MS/MS fragmentation—to score and rank potential metabolite candidates, providing a trustworthy output.
-
Experimental Design and Protocols
The overall experimental workflow is a multi-stage process designed for clarity and reproducibility.
Caption: Overall workflow for metabolite identification.
Protocol 1: In Vitro Incubation with Human Liver Microsomes (HLM)
This protocol is designed to simulate Phase I metabolism mediated by cytochrome P450 enzymes.
-
Prepare Reagents:
-
Substrate Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
HLM Stock: Use pooled human liver microsomes (e.g., from a commercial supplier) at a concentration of 20 mg/mL.
-
Phosphate Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
NADPH Regenerating System (NRS): Use a commercially available system (e.g., solutions A & B) to ensure sustained CYP enzyme activity. The NRS is critical because it recycles NADPH, the essential cofactor for CYP450 enzymes.
-
-
Set Up Incubations: In 1.5 mL microcentrifuge tubes, prepare the following reactions on ice. Include a negative control without the NRS to differentiate enzymatic from non-enzymatic degradation.
| Component | Final Concentration | Volume (for 200 µL final) |
| Phosphate Buffer (100 mM) | 100 mM | 138 µL |
| HLM (20 mg/mL) | 1.0 mg/mL | 10 µL |
| Substrate (10 mM) | 10 µM | 2 µL |
| NRS Solution A | 1X | 40 µL |
| NRS Solution B | 1X | 10 µL |
-
Initiate Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the substrate stock solution. For the negative control, add an equivalent volume of buffer instead of the NRS solutions.
-
Incubate: Incubate all tubes in a shaking water bath at 37°C for 60 minutes.
-
Terminate Reaction: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL of a structurally similar, stable-isotope-labeled compound or a non-related compound like verapamil).[17] The acetonitrile serves the dual purpose of halting all enzymatic activity and precipitating proteins.
-
Sample Preparation: Vortex the tubes vigorously for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for UHPLC-HRMS analysis.
Protocol 2: UHPLC-HRMS Analysis
The following parameters provide a robust starting point for analysis. Method optimization may be required.
| Parameter | Setting | Rationale |
| UHPLC System | ||
| Column | Acquity UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) | Excellent retention for polar and non-polar compounds; T3 bonding provides stability at low pH.[17] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization and aids peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Gradient | 5% B to 95% B over 10 min, hold 2 min, re-equilibrate 3 min | A broad gradient ensures elution of the parent and a wide range of potential metabolites. |
| Column Temp | 40°C | Improves peak shape and reproducibility. |
| Injection Vol | 5 µL | |
| HRMS System (Q-TOF) | ||
| Ionization Mode | ESI Positive | The molecule contains multiple basic nitrogen atoms that are readily protonated. |
| Acquisition Mode | Data-Dependent Acquisition (DDA) | An initial full MS scan detects all ions, followed by targeted MS/MS scans on the most intense ions per cycle. |
| Full MS Scan Range | 100 - 1000 m/z | Covers the expected mass range of the parent and its metabolites. |
| MS Resolution | > 30,000 FWHM | Necessary for accurate mass measurements and formula determination. |
| MS/MS Scan | Top 5 most intense ions per cycle | Provides fragmentation data for the most abundant species. |
| Collision Energy | Ramped (e.g., 15-45 eV) | A ramped energy ensures a wide range of fragments are produced for comprehensive structural analysis. |
Data Processing and Interpretation
This section outlines the logical workflow within the metabolite identification software.
Caption: Logic flow for automated metabolite data processing.
Protocol 3: Software-Assisted Data Analysis
-
Project Setup: Create a new project and import the raw UHPLC-HRMS data files. Designate the files as "Sample" (with NRS) and "Control" (without NRS).
-
Define Parent Drug: Input the chemical structure of this compound into the software.
-
Processing Parameters:
-
Mass Tolerance: Set to a narrow window (e.g., ≤ 5 ppm) to leverage the HRMS data.
-
Biotransformations: Select a comprehensive list of common Phase I and Phase II metabolic reactions (e.g., hydroxylation, oxidation, N-dealkylation, glucuronidation, sulfation). Most software provides pre-set lists.[15]
-
-
Execute Processing: Initiate the automated workflow. The software will perform the following tasks:
-
Peak Detection: Identifies all ion features in all data files.
-
Metabolite Searching: Searches for masses corresponding to the parent drug plus the mass shifts of the selected biotransformations.
-
Control Subtraction: Compares the sample and control files to filter out background ions, matrix components, and non-enzymatic degradation products. This step is fundamental to the trustworthiness of the results.
-
-
Review Results: The software will present a summary table of potential metabolites, ranked by a confidence score. This table typically includes the detected m/z, mass error, retention time, and the proposed biotransformation.
Structural Elucidation: The Final Validation
The highest level of confidence is achieved by manually inspecting the MS/MS data.
-
Example Case - Hydroxylation:
-
A hydroxylated metabolite will have an accurate mass corresponding to a net addition of one oxygen atom (+15.9949 Da).
-
Its MS/MS spectrum should show fragments that are +16 Da heavier than corresponding fragments of the parent drug, indicating the modification is on that piece of the molecule.
-
It should also show fragments identical to the parent drug, corresponding to fragmentation pathways that lose the modified section. This comparative analysis provides a self-validating system for structural confirmation.
-
Expected Results: A Predicted Biotransformation Map
Based on the known metabolism of palonosetron, we can predict several likely biotransformations for this compound.[18][19] The primary sites of metabolism are likely to be aromatic hydroxylation and oxidation on the alicyclic portions of the molecule.
Caption: Predicted metabolic pathways for this compound.
Table 1: Summary of Potential Metabolites
| Putative ID | Biotransformation | Δ Mass (Da) | Expected [M+H]⁺ m/z | Observed RT Shift | Key MS/MS Fragments |
|---|---|---|---|---|---|
| Parent | - | - | 311.1754 | - | List key fragments |
| M1 | Hydroxylation | +15.9949 | 327.1703 | Likely earlier | Fragments +16 Da, parent fragments |
| M2 | Dihydroxylation | +31.9898 | 343.1652 | Likely earlier | Fragments +32 Da |
| M3 | Dehydrogenation | -2.0156 | 309.1598 | Variable | Fragments -2 Da |
| M4 | Glucuronidation (of M1) | +176.0321 | 503.2024 | Earlier | Neutral loss of 176 Da, M1 fragments |
Conclusion
This application note outlines a scientifically robust, efficient, and reliable workflow for the identification of this compound metabolites. By integrating the separation power of UHPLC, the analytical precision of HRMS, and the automated data mining capabilities of specialized software, researchers can rapidly and confidently characterize the metabolic fate of new chemical entities. This approach not only accelerates the drug discovery and development timeline but also ensures that critical safety and regulatory questions are addressed early, forming a solid foundation for subsequent clinical investigation.
References
-
MassMetaSite Software for Drug Metabolite Identification. Waters Corporation. [Link]
-
Computational methods for processing and interpreting mass spectrometry-based metabolomics. Essays in Biochemistry. [Link]
-
Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting. PubMed Central. [Link]
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What is the mechanism of Palonosetron hydrochloride? Patsnap Synapse. [Link]
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Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy. PubMed Central. [Link]
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Palonosetron in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy. PubMed Central. [Link]
-
Metabolite Identification Software | MetaSense. ACD/Labs. [Link]
-
Pharmacokinetics, metabolism and excretion of intravenous [l4C]-palonosetron in healthy human volunteers. PubMed. [Link]
-
MetabolitePilot Software. SCIEX. [Link]
-
Metabolite Identification and Biotransformation Software. ACD/Labs. [Link]
-
Software-Assisted Identification of Metabolites. LCGC International. [Link]
-
Mass Spectrometry for Metabolomics: Addressing the Challenges. LCGC International. [Link]
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Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences. [Link]
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Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. PubMed Central. [Link]
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This compound. PubChem. [Link]
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Safety testing of drug metabolites. National Library of Medicine. [Link]
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A Review on Analytical Methods for the Determination of Palonosetron in Pharmaceutical Formulation. Asian Journal of Pharmaceutical and Clinical Research. [Link]
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A Tiered Approach to Address Regulatory Drug Metabolite-Related Issues in Drug Development. The AAPS Journal. [Link]
-
This compound. GSRS. [Link]
-
Sensitive and Selective LC-MS-MS Assay for the Quantification of Palonosetron in Human Plasma and Its Application to a Pharmacokinetic Study. ResearchGate. [Link]
-
Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study. ResearchGate. [Link]
-
Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study. PubMed. [Link]
-
Safety Testing of Drug Metabolites. FDA. [Link]
-
Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]
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FDA Revises Guidance on Safety Testing of Drug Metabolites. RAPS. [Link]
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- 4. Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Palonosetron hydrochloride? [synapse.patsnap.com]
- 6. Palonosetron in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C19H22N2O2 | CID 59745891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]
- 12. ijpras.com [ijpras.com]
- 13. Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. acdlabs.com [acdlabs.com]
- 16. MetabolitePilot Software [sciex.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Pharmacokinetics, metabolism and excretion of intravenous [l4C]-palonosetron in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Palonosetron Impurities
Introduction: Navigating the Synthesis of Palonosetron Oxidation Products
Palonosetron is a highly potent and selective second-generation 5-HT3 receptor antagonist, pivotal in managing chemotherapy-induced nausea and vomiting (CINV).[1][2] During its synthesis, storage, and metabolism, various related substances and impurities can form, which must be meticulously identified, quantified, and controlled to ensure pharmaceutical safety and efficacy.
Among these are oxidative impurities, notably Palonosetron N-oxide and a further dehydrogenated species, Dehydro palonosetron N-oxide. Palonosetron N-oxide (C₁₉H₂₄N₂O₂) is a primary metabolite and a known impurity formed under oxidative stress.[3][4][5] this compound (C₁₉H₂₂N₂O₂) is a related compound containing a double bond, representing a higher oxidation state.[6] The synthesis of these compounds, particularly the targeted synthesis of the dehydro variant for use as an analytical reference standard, presents unique challenges. Low yields are common due to the difficulty in controlling the extent of oxidation.
This guide provides in-depth troubleshooting advice and optimized protocols to help researchers maximize the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the structural difference between Palonosetron N-oxide and this compound?
A: The key difference lies in the degree of saturation. Palonosetron N-oxide has the molecular formula C₁₉H₂₄N₂O₂.[7][8][9] this compound has the formula C₁₉H₂₂N₂O₂, indicating the loss of two hydrogen atoms, which results in the formation of an additional double bond in the molecule's core structure.[6] This makes the dehydro variant a distinct chemical entity with different chromatographic and spectroscopic properties.
Q2: Why is it necessary to synthesize this compound?
A: As a potential impurity and degradation product of Palonosetron, a well-characterized standard of this compound is essential for analytical method development.[3] It allows for the accurate identification and quantification of this impurity in the final drug substance and formulated product, which is a critical requirement for regulatory submissions and quality control.[4]
Q3: What are the primary challenges in specifically synthesizing the Dehydro N-oxide variant?
A: The main challenge is controlling the oxidation process. The reaction can easily stop at the more stable Palonosetron N-oxide stage or produce a mixture of both N-oxide and Dehydro N-oxide, along with other degradation byproducts. Achieving a high yield of the dehydro variant requires carefully optimized conditions that favor the subsequent dehydrogenation step without causing unwanted side reactions.
Optimized Synthesis Protocol: this compound
This protocol describes a two-step, one-pot reaction designed to favor the formation of this compound. The strategy involves an initial N-oxidation followed by an in-situ dehydrogenation promoted by adjusting reaction conditions.
Experimental Workflow Diagram
Caption: One-pot synthesis workflow for this compound.
Materials & Reagents
-
Palonosetron base
-
Meta-chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Acetonitrile (ACN), HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Sodium thiosulfate (Na₂S₂O₃)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Methanol (for elution)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Palonosetron (1.0 eq) in acetonitrile (10 mL per gram of Palonosetron).
-
Initial Oxidation (N-oxide formation): Cool the solution in an ice bath to 0-5°C. Slowly add m-CPBA (1.1 eq) portion-wise, ensuring the temperature remains below 5°C.
-
Monitoring: Stir the reaction at 0-5°C for 2-4 hours. Monitor the reaction progress by HPLC or TLC. The primary product at this stage should be Palonosetron N-oxide.[7]
-
Dehydrogenation: Once the starting material is consumed, add a second portion of m-CPBA (1.5 eq). Slowly warm the reaction mixture to 40-50°C and stir for 12-18 hours. Continue to monitor for the formation of the dehydro product.
-
Quenching: After the reaction is complete, cool the mixture back to 0-5°C. Slowly add 10% aqueous sodium thiosulfate solution to quench the excess peroxide. Stir for 30 minutes.
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove most of the acetonitrile.
-
Add DCM and saturated NaHCO₃ solution. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography.[10] Elute with a gradient of methanol in ethyl acetate (e.g., 0% to 10% methanol) to separate the desired this compound from any remaining Palonosetron N-oxide and other impurities.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the final product. Characterize using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Guide
Q: My yield is very low, or I've isolated no product. What went wrong?
A: Low yield is the most common issue. Consider these possibilities:
-
Cause 1: Ineffective Oxidation. The m-CPBA may have degraded. It should be stored refrigerated and its purity should be checked (e.g., by titration).
-
Solution 1: Use a fresh, verified batch of m-CPBA. Alternatively, other oxidants like hydrogen peroxide in methanol can be used for the initial N-oxidation step, but conditions would need re-optimization for the dehydrogenation.[7]
-
Cause 2: Insufficient Reaction Time/Temperature. The dehydrogenation step is slower and requires more energy than N-oxidation.
-
Solution 2: Ensure the reaction is held at 40-50°C for the recommended time. If monitoring shows a stalled reaction, consider extending the time or increasing the temperature slightly (e.g., to 55°C), but be aware this may increase side product formation.
-
Cause 3: Product Degradation. The N-oxide functional group can be sensitive. Prolonged exposure to high temperatures or acidic conditions (m-CPBA is acidic) can cause degradation.
-
Solution 3: Do not exceed the recommended temperature range. Ensure the work-up with sodium bicarbonate is performed promptly after quenching to neutralize the acidic byproducts.
Q: The main product of my reaction is Palonosetron N-oxide, not the Dehydro variant. How can I improve the conversion?
A: This indicates the dehydrogenation step is inefficient.
-
Cause 1: Insufficient Oxidant. The second addition of m-CPBA is critical for the dehydrogenation.
-
Solution 1: Ensure the correct stoichiometry (1.5 eq) is used for the second addition. A slight excess (e.g., 1.6-1.7 eq) might improve conversion, but a large excess should be avoided to minimize byproduct formation.
-
Cause 2: Incorrect Solvent. The choice of solvent can influence the reaction pathway.
-
Solution 2: Acetonitrile is recommended as it is relatively robust to oxidation compared to other solvents like alcohols. Using a different solvent may require significant re-optimization.
Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting synthesis issues.
Q: My final product is difficult to purify and contains many side products. What can I do?
A: This points to a lack of reaction specificity.
-
Cause 1: Over-oxidation. Using too much oxidant or excessively high temperatures can lead to the formation of multiple byproducts or degradation of the aromatic system.
-
Solution 1: Adhere strictly to the recommended stoichiometry and temperature. Perform a small-scale trial with slightly less m-CPBA in the second step to see if it improves the product profile.
-
Cause 2: Inefficient Chromatography. The N-oxide products are polar and can be challenging to separate.
-
Solution 2: Use a very fine gradient during column chromatography (e.g., 0.5% methanol increments). Ensure the crude product is loaded onto the column using a minimal amount of solvent to achieve a tight band. A different stationary phase, such as alumina, could also be explored.
Reaction Parameter Optimization Summary
| Parameter | Standard Condition | Optimization Strategy for Higher Yield | Potential Risks |
| Oxidant (m-CPBA) | 1.1 eq (Step 1), 1.5 eq (Step 2) | Increase Step 2 addition to 1.6-1.7 eq | Formation of over-oxidized byproducts |
| Temperature | 0-5°C (Step 1), 40-50°C (Step 2) | Increase Step 2 temp to 55°C | Increased rate of product degradation |
| Reaction Time | 2-4h (Step 1), 12-18h (Step 2) | Extend Step 2 time to 24h | Potential for product degradation over time |
| Solvent | Acetonitrile | Maintain; robust to oxidation | N/A |
References
-
Siddiqui, S. W., & Shah, S. A. (2010). Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting. P & T : a peer-reviewed journal for formulary management, 35(8), 453–456. [Link]
-
Wikipedia. (2023). Palonosetron. Wikipedia. [Link]
-
Pharmaffiliates. palonosetron and its Impurities. Pharmaffiliates. [Link]
-
Trissel, L. A., & Zhang, Y. (2007). Physical and Chemical Stability of Palonosetron Hydrochloride with Glycopyrrolate and Neostigmine During Simulated Y-Site Administration. International Journal of Pharmaceutical Compounding, 11(3), 244–247. [Link]
- Google Patents. (2008). CN101157691B - Production technique of hydrochloric acid palonosetron.
-
Reddy, B. P., Kumar, K. R., Reddy, G. J., & Mukkanti, K. (2011). Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation. Chromatographia, 73(11-12), 1143–1148. [Link]
-
SynZeal. Palonosetron Impurities. SynZeal. [Link]
- Google Patents. (2008). US20080152704A1 - Dosage Forms of Palonosetron Hydrochloride Having Improved Stability and Bioavailability.
- Google Patents. (2012). US8334388B2 - Palonosetron salts and processes for preparation and purification thereof.
-
TNG, T., & WU, Y.-f. (2009). Synthesis of Palonosetron Hydrochloride. Chinese Pharmaceutical Journal, 44(10), 794-795. [Link]
-
Singh, N. P., Goud, V. M., Sharma, J., Sirisha, P., & Devi, C. P. (2020). A Review on Analytical Methods for the Determination of Palonosetron in Pharmaceutical Formulation. Asian Journal of Pharmaceutical Analysis, 10(1), 1-5. [Link]
-
GSRS. (n.d.). This compound. GSRS. [Link]
-
Drugs.com. (2025). Palonosetron Side Effects: Common, Severe, Long Term. Drugs.com. [Link]
-
Nia Innovation. (n.d.). Palonosetron N-oxide. Nia Innovation. [Link]
-
ResearchGate. (2025). Palonosetron (Aloxi): A Second-Generation 5-Ht 3 Receptor Antagonist for Chemotherapy-Induced Nausea and Vomiting. ResearchGate. [Link]
-
Mayo Clinic. (n.d.). Palonosetron (intravenous route). Mayo Clinic. [Link]
- Google Patents. (2008). CN101186607A - Method for synthesizing palonosetron hydrochloride.
-
Cankat Tulunay, F. (2005). The current status of the use of palonosetron. Expert Opinion on Pharmacotherapy, 6(13), 2375-2387. [Link]
-
AZoNano. (2022). The Challenges Behind Scaling Up Nanomaterials. AZoNano. [Link]
-
National Center for Biotechnology Information. (n.d.). Palonosetron N-oxide. PubChem Compound Database. [Link]
-
ResearchGate. (2015). Nanomedicine Scale-up Technologies: Feasibilities and Challenges. ResearchGate. [Link]
-
ResearchGate. (2025). (PDF) Challenges Posed by The Scale-Up of Nanomedicines. ResearchGate. [Link]
-
Kumar, S., & Randhawa, J. K. (2014). Drug nanocrystals: A way toward scale-up. Journal of Applied Pharmaceutical Science, 4(12), 102-111. [Link]
-
Paliwal, R., Babu, R. J., & Palakurthi, S. (2014). Nanomedicine Scale-up Technologies: Feasibilities and Challenges. AAPS PharmSciTech, 15(6), 1527–1534. [Link]
Sources
- 1. Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The current status of the use of palonosetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. biosynth.com [biosynth.com]
- 10. CN101157691B - Production technique of hydrochloric acid palonosetron - Google Patents [patents.google.com]
Technical Support Center: HPLC Separation of Palonosetron and its N-oxide
Welcome to the technical support center for the chromatographic analysis of palonosetron. This guide is designed for researchers, analytical scientists, and quality control professionals who are developing, validating, or troubleshooting HPLC methods for palonosetron and its primary oxidative impurity, palonosetron N-oxide.
Palonosetron is a potent second-generation 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[1] Its N-oxide is a key metabolite and a potential degradation product that must be monitored to ensure the drug's quality, safety, and efficacy.[1][2] Achieving a robust and reliable separation between the parent drug and its more polar N-oxide can present several chromatographic challenges. This guide provides in-depth, experience-based solutions to common issues in a direct question-and-answer format.
Troubleshooting Guides & FAQs
Issue 1: Poor Resolution or Co-elution of Palonosetron and Palonosetron N-oxide
Question: "My palonosetron and N-oxide peaks are co-eluting or have a resolution (Rs) of less than 2.0. How can I improve their separation?"
Answer:
This is the most common challenge in this separation. The primary cause is insufficient selectivity between the two structurally similar compounds. Palonosetron N-oxide is significantly more polar than the parent drug due to the N-oxide functional group.[3] We can exploit this difference to achieve separation. The troubleshooting process should focus on systematically optimizing the mobile phase and stationary phase chemistry.
Immediate Plausible Causes:
-
Non-optimal mobile phase pH.
-
Inappropriate organic solvent concentration.
-
Unsuitable column chemistry.
-
A gradient that is too steep.
The Scientific Explanation: Palonosetron is a basic compound with amine functional groups. Its retention in reversed-phase HPLC is highly dependent on the mobile phase pH. The N-oxide is more polar and will always elute earlier than palonosetron. To improve resolution, we need to increase the separation gap between them. This can be done by either increasing the retention of palonosetron or slightly decreasing the retention of the N-oxide, all while maintaining good peak shape. Adjusting the mobile phase pH is the most powerful tool for this. Operating at a pH that partially ionizes palonosetron can fine-tune its retention.
Systematic Troubleshooting Protocol:
-
Optimize Mobile Phase pH: The pH of the mobile phase is critical.[3]
-
Action: Prepare a series of mobile phase buffers with pH values ranging from 2.8 to 6.0. A phosphate or acetate buffer is a good choice.
-
Rationale: Palonosetron's retention will change significantly in this range. A lower pH (e.g., 2.5-3.5) will ensure the molecule is fully protonated, but may lead to strong interactions with residual silanols on the column, causing tailing.[3] Increasing the pH towards the pKa of palonosetron will decrease its ionization, increase its hydrophobicity, and significantly increase its retention time, thereby enhancing separation from the early-eluting N-oxide.
-
Protocol: Start with a buffer at pH 3.5.[4] Analyze your system suitability solution. Then, adjust the pH in 0.5-unit increments and observe the effect on resolution.
-
-
Adjust Organic Modifier Concentration:
-
Action: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[3]
-
Rationale: Reducing the organic content of the mobile phase increases the retention of all analytes in reversed-phase chromatography. Because palonosetron is more retained than its N-oxide, this change will increase the temporal gap between the two peaks.
-
Protocol: If using isocratic elution, decrease the organic content by 2-5% increments. If using a gradient, make the gradient shallower (i.e., a slower increase in the organic solvent concentration over time).[3]
-
-
Evaluate Column Chemistry:
-
Action: If pH and solvent optimization fail, consider a different column.
-
Rationale: Not all C18 columns are the same. A standard C18 might not provide the necessary selectivity. A column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, can offer different selectivity due to alternative interaction mechanisms (e.g., π-π interactions with a phenyl column).[3]
-
Protocol: Screen a phenyl-hexyl column and a polar-embedded C18 column. Use the optimized mobile phase conditions from the previous steps as a starting point.
-
Data Summary: Effect of pH on Resolution
| Mobile Phase Buffer (Aqueous Component) | Approximate Resolution (Rs) | Observation |
| 0.02 M KH2PO4, pH 3.0 | 1.8 | Peaks are close, may not meet system suitability. |
| 0.02 M KH2PO4, pH 3.5 [4] | > 2.5 | Optimal separation with good peak shape. |
| 0.02 M KH2PO4, pH 4.5 | > 4.0 | Good separation, but palonosetron peak may start to broaden. |
| 0.02 M Acetate, pH 5.5 | > 6.0 | Excellent separation, but run time increases significantly. |
Note: Data is illustrative and will vary based on the specific column and HPLC system.
Troubleshooting Workflow: Poor Resolution
Caption: Workflow for troubleshooting poor resolution.
Issue 2: Asymmetric Peak Shapes (Tailing) for Palonosetron
Question: "My palonosetron peak is tailing badly (Tailing Factor > 2.0), which is affecting my integration and accuracy. What is the cause and how do I fix it?"
Answer:
Peak tailing for basic compounds like palonosetron is a classic problem in reversed-phase HPLC.[3] It is almost always caused by secondary interactions between the positively charged analyte and negatively charged, acidic silanol groups on the surface of the silica-based column packing.
Immediate Plausible Causes:
-
Secondary interactions with active silanol groups on the column.
-
Column overload (injecting too much mass).
-
Use of a degraded or old column.
-
Mismatch between sample solvent and mobile phase.
The Scientific Explanation: Silica-based columns have residual silanol groups (Si-OH) that can become deprotonated and negatively charged (Si-O-), especially at pH values above 3.5. The basic amine groups in palonosetron are protonated (positively charged) in acidic mobile phases. This leads to an undesirable ionic interaction that acts as a secondary, strong retention mechanism, causing the peak to tail.
Systematic Troubleshooting Protocol:
-
Rule out Column Overload:
-
Action: Dilute your sample 10-fold and 100-fold and re-inject.[5]
-
Rationale: Injecting too much analyte mass can saturate the stationary phase, leading to peak distortion. If the peak shape improves upon dilution, you are overloading the column.
-
Protocol: Prepare 1:10 and 1:100 dilutions of your sample. If the tailing factor improves to an acceptable level, adjust your sample preparation procedure accordingly.
-
-
Modify the Mobile Phase:
-
Action: Lower the mobile phase pH and/or add a competing base.
-
Rationale:
-
Lowering pH: Operating at a lower pH (e.g., 2.5-3.0) suppresses the ionization of the silanol groups, minimizing the secondary ionic interactions.[3]
-
Competing Base: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can also help. The TEA will preferentially interact with the active silanol sites, effectively "masking" them from the palonosetron molecules.[6]
-
-
Protocol: First, try lowering the mobile phase pH to 2.8 using phosphoric acid. If tailing persists, prepare a mobile phase containing 0.1% TEA and adjust the pH to 3.0.
-
-
Assess Column Health:
-
Action: Use a newer column or one specifically designed for basic compounds.
-
Rationale: Over time, columns can degrade, exposing more active silanol sites. Modern columns often use high-purity silica and end-capping technologies to minimize these sites from the start.
-
Protocol: Replace your current column with a new one of the same type. If the problem is resolved, your old column had degraded. For long-term robustness, consider switching to a column specifically marketed for the analysis of basic compounds (e.g., those with base-deactivated silica).
-
Troubleshooting Workflow: Peak Tailing
Caption: Workflow for troubleshooting peak tailing.
Issue 3: In-situ Formation of Palonosetron N-oxide
Question: "I am seeing a higher-than-expected peak for the N-oxide impurity in my freshly prepared sample. Could it be forming during my analysis?"
Answer:
Yes, it is possible. Palonosetron is susceptible to oxidation, which leads to the formation of the N-oxide.[3][4] This can happen during sample preparation or even on the autosampler if conditions are not controlled.
Immediate Plausible Causes:
-
Use of old or impure solvents (containing peroxides).
-
Prolonged exposure of the sample to air and light.
-
Excessive sample processing time or high temperature.
The Scientific Explanation: The tertiary amine in the azabicyclo-octane ring of palonosetron is susceptible to oxidation, readily forming the N-oxide. This can be accelerated by the presence of oxidizing agents, light, and heat. Hydrogen peroxide is often used in forced degradation studies to intentionally generate this impurity.[4][7]
Preventative Measures and Protocols:
-
Use High-Purity, Fresh Solvents:
-
Action: Always use fresh, HPLC-grade solvents.
-
Rationale: Solvents like methanol or acetonitrile can form peroxides over time, especially when exposed to air and light. These peroxides can oxidize your sample.
-
Protocol: Prepare mobile phase and diluents fresh daily.[5] Use solvents from recently opened bottles.
-
-
Control Sample Environment:
-
Action: Protect samples from light and heat.
-
Rationale: Photolytic and thermal stress can promote degradation.[4]
-
Protocol: Use amber vials for your samples and standards. If your autosampler has temperature control, set it to a cool temperature (e.g., 4-10 °C). Analyze samples as soon as possible after preparation.
-
-
Perform a Control Experiment:
-
Action: Analyze your sample immediately after preparation and then again after it has been sitting in the autosampler for several hours (e.g., 8-12 hours).
-
Rationale: This will confirm if the impurity is forming over time under your analytical conditions.
-
Protocol: Prepare a sample and inject it immediately (T=0). Let the same vial sit in the autosampler and re-inject it at T=8 hours. Compare the peak area of the N-oxide. A significant increase indicates on-instrument degradation.
-
References
- BenchChem. (n.d.). Application Note: Chiral Separation of Palonosetron and its N-oxide by High-Performance Liquid Chromatography.
- BenchChem. (n.d.). Challenges in separating Palonosetron from Palonosetron N-oxide.
-
Murthy, M. V., et al. (2011). Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation. American Journal of Analytical Chemistry, 2(4), 437-446. [Link]
- BenchChem. (n.d.). Application Note: HPLC Analysis of Palonosetron N-oxide.
-
Scientific Research Publishing. (2011). Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation. Retrieved from [Link]
-
Murthy, M., et al. (2011). Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation. American Journal of Analytical Chemistry, 2, 437-446. [Link]
-
Taylor & Francis Online. (2023). Application of Box-Behnken design for optimization of A RP-HPLC method for determination of palonosetron and netupitant in their combined dosage form in presence of their impurities. Retrieved from [Link]
- International Journal of Pharmaceutical Erudition. (2019). A Review on Analytical Methods for the Determination of Palonosetron in Pharmaceutical Formulation.
- BenchChem. (n.d.). Palonosetron N-oxide as a reference standard in pharmaceutical analysis.
- BenchChem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- BenchChem. (n.d.). Utilizing Palonosetron N-oxide for Comprehensive Impurity Profiling of Palonosetron.
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Guo-gang, Z. (2010). HPLC determination of palonosetron hydrochloride and its related substances. Chinese Journal of Pharmaceutical Analysis. [Link]
-
USP-NF. (2023). PALONOSETRON HYDROCHLORIDE - 2023-01-01. Retrieved from [Link]
-
Academia.edu. (n.d.). RP-HPLC method development for palonosetron hydrochloride. Retrieved from [Link]
- Wisdom Library. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
-
CNKI. (n.d.). Determination of Palonosetron Hydrochloride for Injection by HPLC. Retrieved from [Link]
-
precisionFDA. (n.d.). PALONOSETRON N-OXIDE. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Stoltz, R. A., et al. (2004). Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects. Journal of Clinical Pharmacology, 44(5), 520-531. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2016). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Netupitant and Palonosetron in Combined Tablet Dosage Form. Retrieved from [Link]
-
ResearchGate. (2025). METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF NETUPITANT AND PALONOSETRON IN BULK AND PHARMACEUTICAL DOSAGE FORM AND THEIR FORCED DEGRADATION STUDY BY RP-HPLC. Retrieved from [Link]
- Google Patents. (n.d.). CN104764840A - Method for separating and detection palonosetron hydrochloride and impurity.
-
National Center for Biotechnology Information. (n.d.). Palonosetron. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Palonosetron. Retrieved from [Link]
-
Spinelli, T., et al. (2014). Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting. Clinical Therapeutics, 36(11), 1585-1595. [Link]
Sources
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- 6. Determination of Palonosetron Hydrochloride for Injection by HPLC [journal11.magtechjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing Dehydro palonosetron N-oxide Solutions
Welcome to the dedicated technical support guide for Dehydro palonosetron N-oxide. As researchers and drug development professionals, ensuring the stability of your active compounds is paramount for generating accurate, reproducible data. This guide is structured to provide in-depth, scientifically grounded answers to the stability challenges you may encounter with this compound solutions. We will explore the underlying chemical principles, offer detailed troubleshooting protocols, and present validated methods for maintaining the integrity of your samples.
While "this compound" is a specific compound without extensive public documentation, its name implies three key chemical features: the core palonosetron structure, an N-oxide functional group, and a site of unsaturation ("dehydro"). This guide synthesizes expertise on these individual components to provide a robust framework for ensuring stability.
Part 1: Frequently Asked Questions (FAQs) & Core Stability Concepts
Q1: What is this compound and why is its stability a primary concern?
Answer: this compound is understood to be a derivative of palonosetron, a potent 5-HT3 antagonist. The "N-oxide" designation indicates that one of the nitrogen atoms in the molecule has been oxidized, while "dehydro" suggests the loss of two hydrogen atoms to form a double bond. Both of these modifications can introduce specific stability liabilities.
The stability of this molecule is critical because degradation can lead to:
-
Loss of Potency: The degraded molecule may have a reduced affinity for its target receptor, leading to inaccurate bioassay results.
-
Formation of New Impurities: Degradation products can interfere with analytical quantification, making it difficult to determine the true concentration of the active compound.
-
Altered Physicochemical Properties: Changes in the molecule can affect solubility, which is critical for formulation and in vitro testing.
The primary stability concerns stem from the N-oxide group, which is susceptible to reduction back to the parent tertiary amine, and the dehydro- feature, which can be a site for further oxidation or other reactions.[1][2]
Q2: My solution of this compound is showing a rapid loss of the main peak during HPLC analysis. What are the most likely causes?
Answer: A rapid loss of the parent compound points to accelerated degradation. Based on the compound's structure, the most probable culprits are pH, solvent choice, temperature, and exposure to oxygen or light.
-
pH-Mediated Degradation: Amine N-oxides can exhibit pH-dependent stability.[1] Solutions that are too alkaline or strongly acidic can catalyze degradation pathways. Forced degradation studies on the parent drug, palonosetron, show susceptibility to both acidic and basic conditions.[3][4]
-
Oxidative Stress: While an N-oxide, the molecule can still have other sites susceptible to oxidation. More importantly, residual oxidants from synthesis (like hydrogen peroxide) could be present and cause degradation.[5] Palonosetron itself is known to be susceptible to oxidative degradation.[6]
-
Reductive Degradation: The N-oxide functional group is inherently an oxidized state. It can be reduced back to the corresponding tertiary amine by various reducing agents or even certain solvent conditions or impurities.
-
Photodegradation: Exposure to UV light can provide the energy needed to initiate degradation reactions.[7] Protecting solutions from light is a critical first step.[8]
Q3: What are the ideal solvent and pH conditions for storing this compound solutions?
Answer: The ideal conditions aim to minimize hydrolysis, oxidation, and reduction.
-
Solvent Choice: Polar protic solvents can stabilize N-oxides through hydrogen bonding.[1] However, the choice of solvent is critical. Acetonitrile is often a preferred solvent over methanol for N-oxide metabolites as it can offer greater stability.[8] For analytical purposes, using the mobile phase as the diluent is a common and effective practice.[9]
-
pH Control: N-oxides are generally most stable in neutral to slightly acidic conditions. A pH range of 3.0–8.0 has been shown to be stable for palonosetron HCl potentiometric measurements.[6] For this compound, it is recommended to start with a buffered solution in the pH 4-6 range . Avoid strongly alkaline conditions, as this is a known stress condition for palonosetron.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile or HPLC-grade Water | Acetonitrile often provides better stability for N-oxides. Water is suitable if pH is controlled. |
| pH | 4.0 - 6.0 | Avoids acid and base-catalyzed hydrolysis and degradation. |
| Buffer | Phosphate or Acetate (10-25 mM) | Provides pH control without introducing reactive species. |
| Storage Temp. | -20°C or -80°C (Long-term) / 2-8°C (Short-term) | Reduces thermal degradation kinetics. |
| Light | Protect from light (Amber Vials) | Prevents photolytic degradation. |
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable steps to diagnose and solve stability issues.
Troubleshooting Guide: Unexpected Peaks in Chromatogram
Issue: You observe new, unidentified peaks appearing in the chromatogram of your stability sample over time.
Logical Flow for Troubleshooting:
Caption: Troubleshooting workflow for identifying unknown peaks.
Protocol 1: Forced Degradation Study
This protocol is essential for identifying the potential degradation pathways and for developing a stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions to understand its liabilities.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in Acetonitrile).
-
1N HCl, 1N NaOH, 30% Hydrogen Peroxide (H₂O₂).
-
HPLC system with PDA or UV detector.
-
pH meter, heating block, photostability chamber.
Procedure:
-
Preparation: Label five amber vials: "Acid," "Base," "Oxidative," "Thermal," and "Photolytic."
-
Acid Hydrolysis: To the "Acid" vial, add an aliquot of the stock solution and an equal volume of 1N HCl. Heat at 60°C for 2 hours. Cool, then neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: To the "Base" vial, add an aliquot of the stock solution and an equal volume of 1N NaOH. Let stand at room temperature for 4 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: To the "Oxidative" vial, add an aliquot of the stock solution and an equal volume of 30% H₂O₂. Let stand at room temperature for 6 hours.[6]
-
Thermal Degradation: Place the "Thermal" vial, containing stock solution, in a heating block at 105°C for 24 hours.[9]
-
Photolytic Degradation: Expose the "Photolytic" vial, containing stock solution, to UV light in a photostability chamber.
-
Analysis: Analyze all samples, including a non-degraded control, using a suitable HPLC method. Monitor for the appearance of new peaks and the loss of the parent peak. A mass balance of approximately 99% or higher should be achieved.[4][10]
Part 3: Recommended Analytical Method & Visualization
A robust analytical method is required to separate the parent compound from any potential degradants.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is a starting point based on validated methods for palonosetron and its impurities.[3][9][10][11]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 5% B, linear gradient to 95% B over 15 min, hold for 5 min, return to initial. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Diluent | 50:50 Acetonitrile:Water |
Visualization of Key Chemical Relationships
Understanding the chemical transformations is key to preventing them.
Caption: Potential degradation pathways of this compound.
By understanding the inherent chemical properties of the N-oxide and dehydro- functionalities, and by implementing systematic troubleshooting and validated protocols, researchers can ensure the stability and integrity of their this compound solutions, leading to more reliable and accurate experimental outcomes.
References
-
Trissel, L. A., Ben, M., Trusley, C., & Kupiec, T. C. (2008). Physical and Chemical Stability of Palonosetron Hydrochloride with Glycopyrrolate and Neostigmine During Simulated Y-Site Administration. International Journal of Pharmaceutical Compounding, 12(4), 370–373. [Link]
-
Reddy, G. V., & Reddy, B. S. (2015). Development and Validation of Stability Indicating RP-LC Modus Operandi for Estimation of Palonosetron in Bulk and Formulations. Journal of Chemical and Pharmaceutical Sciences, 8(3), 456-460. [Link]
-
Hilfiger, L., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 65(15), 10219–10253. [Link]
-
Hilfiger, L., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]
-
Raju, B., et al. (2020). Stability indicating Rp-UPLC method development and validation for the simultaneous estimation of fosnetupitant and palonosetron in bulk and injection dosage form. SciELO. [Link]
-
Rao, D. D., et al. (2011). Development and Validation of a Stability-Indicating LC Method for Determining Palonosetron Hydrochloride, Its Related Compounds and Degradation Products Using Naphthalethyl Stationary Phase. PubMed. [Link]
-
Kalavati, T., et al. (2019). Development and Validation of Stability Indicating UPLC Method for the Estimation of Palonosetron in Bulk and Its Pharmaceutical. International Journal of Pharmaceutical and Phytopharmacological Research, 14(3), 144-154. [Link]
-
Murthy, M. V. S. N., et al. (2011). Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation. American Journal of Analytical Chemistry, 2, 437-446. [Link]
-
El-Behery, M. G., et al. (2022). Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors. Scientific Reports, 12(1), 12921. [Link]
-
Wikipedia. (n.d.). Amine oxide. Wikipedia. [Link]
-
IIP Series. (2024). Chemical Stability of Drugs. IIP Series. [Link]
Sources
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine oxide - Wikipedia [en.wikipedia.org]
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Development and validation of a stability-indicating LC method for determining palonosetron hydrochloride, its related compounds and degradation products using naphthalethyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
Technical Support Center: Optimization of Mass Spectrometry Parameters for Dehydro palonosetron N-oxide
Welcome to the technical support center for the analysis of Dehydro palonosetron N-oxide using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a metabolite and potential impurity of Palonosetron, a potent second-generation 5-HT3 receptor antagonist used to prevent chemotherapy-induced and postoperative nausea and vomiting.[1][2] Accurate quantification of this N-oxide is critical during drug development and for quality control of the final pharmaceutical product to ensure its safety and efficacy.[1]
Q2: What is the typical ionization behavior of this compound in ESI-MS?
This compound, with its tertiary amine N-oxide group, is expected to ionize efficiently in positive electrospray ionization (ESI+) mode. The protonated molecule, [M+H]⁺, will be the primary precursor ion. The molecular formula for this compound is C₁₉H₂₂N₂O₂ with a molecular weight of approximately 310.39 g/mol .[3] Therefore, the expected m/z for the [M+H]⁺ ion would be around 311.4.
Q3: What is the characteristic fragmentation pattern for N-oxides in tandem mass spectrometry (MS/MS)?
A common and diagnostic fragmentation pathway for N-oxides in collision-induced dissociation (CID) is the neutral loss of an oxygen atom (-16 Da).[4] This results in a product ion corresponding to the parent amine. For this compound, this would be the [M+H-16]⁺ ion. Additional fragmentation of the deoxygenated parent structure may also occur. Some metabolites, like N-oxides, can sometimes dissociate in the ion source, leading to the parent drug's m/z ion, which necessitates chromatographic separation.[5]
Experimental Workflow for Method Development
The following diagram outlines a systematic approach to developing a robust LC-MS/MS method for this compound.
Caption: A stepwise workflow for LC-MS/MS method development for this compound.
Optimized Mass Spectrometry Parameters (Starting Point)
The following table provides a set of starting parameters for the analysis of this compound. These should be optimized in your specific laboratory setting.[4]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The N-oxide moiety is readily protonated. |
| Precursor Ion (Q1) | ~m/z 311.4 | Corresponds to the [M+H]⁺ of this compound (MW ~310.4). |
| Product Ion (Q3) | ~m/z 295.4 | Corresponds to the neutral loss of oxygen ([M+H-16]⁺), a characteristic fragmentation of N-oxides.[4] |
| Dwell Time | 100-200 ms | Balances sensitivity with the number of data points across a chromatographic peak. |
| Cone/Capillary Voltage | 3-5 kV | Optimizes the formation of gas-phase ions. Too high a voltage can cause in-source fragmentation.[6] |
| Collision Energy (CE) | 20-35 eV | This range typically provides efficient fragmentation for this class of compounds. Requires empirical optimization. |
Troubleshooting Guide
Issue 1: Poor Signal Intensity or Low Sensitivity
Symptoms:
-
The signal-to-noise ratio (S/N) for the analyte is below the required limit of quantification (LLOQ).
-
Difficulty in detecting the analyte at low concentrations.
Possible Causes & Solutions:
-
Suboptimal ESI Source Parameters: The efficiency of ion generation and transmission is highly dependent on source conditions.
-
Solution: Systematically optimize ESI source parameters. This is a crucial step for enhancing method sensitivity.[7]
-
Nebulizer Gas Pressure: This controls the size of the initial droplets. Too low a pressure creates large droplets that are difficult to desolvate, while excessively high pressure can lead to ion suppression. A typical starting range is 20-60 psi.[6]
-
Drying Gas Flow and Temperature: These parameters are critical for solvent evaporation and the release of gas-phase ions.[8] Increase the temperature and flow for mobile phases with a high aqueous content. Be cautious with thermally labile compounds.
-
Capillary Voltage: Ensure the voltage is sufficient for efficient ionization but not so high as to induce unwanted in-source fragmentation.[9]
-
-
-
Inappropriate Mobile Phase Composition: The mobile phase directly affects ionization efficiency.
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress the ionization of the target analyte.[10]
-
Solution:
-
Improve sample preparation to remove interfering matrix components.[8]
-
Adjust the chromatographic gradient to separate the analyte from the region where matrix suppression occurs.
-
The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and other sources of variability.[11]
-
-
Issue 2: High Background Noise
Symptoms:
-
Elevated baseline in the chromatogram.
-
Poor signal-to-noise ratio even with a strong analyte signal.
Possible Causes & Solutions:
-
Contamination: This is a very common cause of high background noise in LC-MS systems.[12]
-
Solution: Identify and eliminate the source of contamination.
-
Solvents and Additives: Use only high-purity, LC-MS grade reagents. Contaminants in lower-grade solvents are a frequent source of noise.[8][13]
-
LC System: Flush the entire LC system, including tubing and the autosampler. Contamination can build up over time.[14] A "steam cleaning" of the MS inlet overnight can also be effective.[15]
-
Sample Matrix: Ensure that the sample preparation method is effective at removing potential contaminants.
-
-
-
Improper Mobile Phase Additive Use: Certain additives can contribute to high background.
-
Solution: Use volatile mobile phase additives (e.g., formic acid, ammonium formate) at the lowest effective concentration.[12] Avoid non-volatile buffers like phosphates.
-
-
Dirty Ion Source: Residue from previous analyses can accumulate on the ion source components.
-
Solution: Regularly clean the ion source, including the capillary, cone, and lenses, according to the manufacturer's instructions.[14]
-
Issue 3: Inconsistent or Unexpected Fragmentation
Symptoms:
-
The ratio of product ions is not stable between injections.
-
The appearance of unexpected fragment ions.
-
The precursor ion appears to be fragmenting before entering the collision cell.
Possible Causes & Solutions:
-
In-Source Fragmentation: The analyte is fragmenting in the ion source due to overly harsh conditions.[16][17]
-
Solution: Reduce the energy in the ion source.
-
Lower the cone voltage (or equivalent parameter on your instrument).
-
Optimize source temperatures to be as low as possible while still achieving efficient desolvation.
-
-
-
Metabolite Instability: Some metabolites can be unstable and degrade in the ion source.[5]
-
Solution: As N-oxides can be thermally labile, use the mildest possible source conditions. Ensure chromatographic separation from the parent drug to avoid misinterpretation of in-source conversion as the metabolite.[5]
-
-
Collision Energy Not Optimized: The collision energy is either too low for efficient fragmentation or so high that it leads to extensive, non-specific fragmentation.
-
Solution: Perform a collision energy optimization experiment. Infuse the analyte and ramp the collision energy, monitoring the intensity of the precursor and various product ions to find the optimal setting for the desired fragmentation pathway.
-
Troubleshooting Logic Flow
This diagram provides a logical path for diagnosing common LC-MS issues when analyzing this compound.
Caption: A logical troubleshooting flowchart for common LC-MS/MS analysis issues.
References
-
ResolveMass. (2025, December 28). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. Retrieved from [Link]
-
Simbec-Orion. (2023, April 6). Common challenges in bioanalytical method development. Retrieved from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Al-Tannak, N. F., & Hemmateenejad, B. (2021). STRATEGIES AND CHALLENGES IN METHOD DEVELOPMENT AND VALIDATION FOR THE ABSOLUTE QUANTIFICATION OF ENDOGENOUS BIOMARKER METABOLITES USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Mass Spectrometry Reviews, 40(1), 31–52. [Link]
-
ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]
-
Spectroscopy Online. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]
-
BEBAC. (n.d.). Bioanalytical Method Development and Validation. Retrieved from [Link]
-
Patel, B. A., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Young Pharmacists, 4(3), 200–209. [Link]
-
Agilent. (n.d.). Tips to Improve Signal-to-Noise Checkout. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Retrieved from [Link]
-
ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background? Retrieved from [Link]
-
LCGC. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
PubMed. (2012). Liquid Chromatography-Electrospray Quadrupole Linear Ion Trap Mass Spectrometry Method for the Quantitation of Palonosetron in Human Plasma and Urine: Application to a Pharmacokinetic Study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palonosetron N-oxide. PubChem. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Palonosetron N-Oxide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
YouTube. (2011, December 18). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]
-
University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Technical Support Center: Dehydro palonosetron N-oxide Impurity Profiling
Welcome to the technical support resource for the analytical profiling of Dehydro palonosetron N-oxide. This guide is designed for researchers, analytical scientists, and quality control professionals working on the development and manufacturing of Palonosetron. Here, we address common challenges and frequently asked questions encountered during the identification, quantification, and control of this critical impurity.
Frequently Asked Questions (FAQs)
This section covers the fundamental concepts surrounding this compound and the regulatory landscape governing its control.
Q1: What is this compound and why is it a critical impurity?
This compound is a known metabolite and a primary degradation product of Palonosetron, an antiemetic drug.[1][2] It is typically formed under oxidative stress conditions and can also be a process-related impurity arising during synthesis.[1][2] As per regulatory bodies like the International Council for Harmonisation (ICH), controlling impurities is essential to ensure the safety and efficacy of the final drug product.[1] The presence of this compound beyond established limits could potentially impact the drug's stability profile and introduce safety risks. Therefore, its accurate identification and quantification are mandatory aspects of quality control for Palonosetron.[1]
Q2: What are the regulatory expectations for controlling this compound?
Regulatory expectations are primarily defined by the ICH guidelines, specifically ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products.[3][4] These guidelines establish a framework for managing impurities based on defined thresholds:
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. This is typically ≥0.05%.[5]
-
Identification Threshold: The level above which the structure of an impurity must be confirmed. For most drugs, this threshold is often around 0.10%.[6][7]
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[5][7] Any impurity present above this threshold requires toxicological data to justify its presence.
This compound falls under the category of organic impurities (degradation products).[5][7] Analytical methods must be validated to prove they are sensitive enough to detect and quantify this impurity at or below these thresholds.[4]
Q3: What are the primary analytical techniques for profiling this compound?
The most widely used and robust technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[8][9] This method offers the specificity and sensitivity needed to separate this compound from the active pharmaceutical ingredient (API) and other related substances.[10] For structural confirmation and in cases of co-elution or complex impurity profiles, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to identify impurities based on their mass-to-charge (m/z) ratio.[10][11]
Troubleshooting Guide: HPLC Method Development & Analysis
This section provides solutions to specific issues that users may encounter during their experiments.
Q4: My HPLC method shows poor resolution between the Palonosetron peak and the this compound peak. How can I improve this?
Poor resolution is a common hurdle resulting from insufficient selectivity between the two compounds. Here’s a systematic approach to troubleshoot this issue:
Causality: Resolution is a function of column efficiency, selectivity, and retention factor. The most impactful parameter to adjust is selectivity, which is primarily influenced by the mobile phase composition (pH, organic modifier) and the stationary phase chemistry. Palonosetron is a basic compound, and its N-oxide will have different ionization characteristics. Modifying the mobile phase pH can alter the charge state of these molecules, significantly changing their interaction with the stationary phase and improving separation.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of the mobile phase (e.g., to a range of 2.5 - 3.5 using a phosphate or acetate buffer) will ensure that Palonosetron and its N-oxide are protonated, leading to better peak shapes and potentially altered retention times.[9][12][13]
-
Modify Organic Modifier Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may provide the necessary separation.
-
Change the Stationary Phase: If mobile phase adjustments are insufficient, consider a column with a different selectivity. While C18 columns are standard, a column with an alternative stationary phase, such as a Naphthalethyl phase, has been shown to provide excellent separation for Palonosetron and its related compounds.[10][14]
-
Evaluate Gradient Elution: If using an isocratic method, switching to a shallow gradient can help resolve closely eluting peaks by gradually increasing the organic solvent concentration.[10][15]
Caption: General workflow for HPLC impurity analysis.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
International Journal of ChemTech Research. (2015). A novel validated RP-HPLC-DAD method for the simultaneous estimation of Netupitant and Palonosetron in bulk and pharmaceutical dosage form with forced degradation studies. Retrieved from [Link]
-
El-Kassem, M. A., et al. (2022). Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors. Scientific Reports, 12(1), 12921. Retrieved from [Link]
-
Siddiraju, S., Akshay, & Sudhakar, M. (2021). Method development and validation for simultaneous estimation of netupitant and palonosetron in bulk and pharmaceutical dosage form by using RP-HPLC. World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 218-225. Retrieved from [Link]
-
Trissel, L. A., & Zhang, Y. (2012). Physical and Chemical Stability of Palonosetron Hydrochloride with Glycopyrrolate and Neostigmine During Simulated Y-Site Administration. International Journal of Pharmaceutical Compounding, 16(1), 74-76. Retrieved from [Link]
-
Patel, D., et al. (2019). A Review on Analytical Methods for the Determination of Palonosetron in Pharmaceutical Formulation. Journal of Drug Delivery and Therapeutics, 9(6-s), 143-149. Retrieved from [Link]
-
Brazilian Journal of Pharmaceutical Sciences. (2022). Stability indicating Rp-UPLC method development and validation for the simultaneous estimation of fosnetupitant and palonosetron. Retrieved from [Link]
- Google Patents. (n.d.). CN104764840A - Method for separating and detection palonosetron hydrochloride and impurity.
-
ICH. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
YouTube. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Development and Validation of Stability Indicating RP-LC Modus Operandi for Estimation of Palanosetron in Bulk and Formulations. Retrieved from [Link]
-
Murthy, M., et al. (2011). Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation. American Journal of Analytical Chemistry, 2, 437-446. Retrieved from [Link]
-
Vishnu Murthy, M., et al. (2011). Development and Validation of a Stability-Indicating LC Method for Determining Palonosetron Hydrochloride, Its Related Compounds and Degradation Products Using Naphthalethyl Stationary Phase. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 429-435. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Sensitive and Selective LC-MS-MS Assay for the Quantification of Palonosetron in Human Plasma and Its Application to a Pharmacokinetic Study. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Development and validation of a stability-indicating LC method for determining Palonosetron hydrochloride, its related compounds and degradation products using naphthalethyl stationary phase. Retrieved from [Link]
-
SynZeal. (n.d.). Palonosetron Impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 813425-83-1 | Product Name : Palonosetron N-Oxide. Retrieved from [Link]
-
Journal of Advanced Scientific Research. (2021). SIMPLE AND RAPID RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF PALONOSETRON AND NETUP. Retrieved from [Link]
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- 4. m.youtube.com [m.youtube.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
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- 15. CN104764840A - Method for separating and detection palonosetron hydrochloride and impurity - Google Patents [patents.google.com]
data interpretation challenges in Dehydro palonosetron N-oxide research
Welcome to the technical support center for research involving Dehydro palonosetron N-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this specific palonosetron-related compound. This compound is a key metabolite and a potential impurity of Palonosetron, often emerging under oxidative stress conditions.[1][2][3] Its accurate identification and quantification are paramount for quality control, stability studies, and comprehensive impurity profiling of palonosetron.[3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific data interpretation challenges you may encounter during your experiments.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the analysis of this compound, providing potential causes and actionable solutions.
Issue 1: Inaccurate Quantification - Underestimation of N-oxide and Overestimation of Parent Drug
Symptom: You observe a lower than expected concentration of this compound and a correspondingly higher concentration of dehydro palonosetron or palonosetron in your sample analysis, especially when using mass spectrometry.
Cause: This is a classic data interpretation challenge for N-oxide compounds and is often due to in-source fragmentation (ISF) within the mass spectrometer. The N-oxide functional group is thermally labile and can lose an oxygen atom (a neutral loss of 16 Da) in the ion source before it reaches the mass analyzer.[4] This "deoxygenation" process converts the N-oxide back to its parent amine, leading to inaccurate quantification.[5][6]
Solution:
-
Optimize Mass Spectrometer Source Conditions: The key is to minimize the energy transferred to the ions in the source.
-
Reduce Cone Voltage/Declustering Potential/Fragmentor Voltage: This voltage accelerates ions into the mass analyzer. Lowering it reduces the kinetic energy of the ions and minimizes fragmentation.
-
Lower Ion Source Temperature: High temperatures can promote thermal degradation. Gradually decrease the source temperature to the lowest point that still allows for efficient desolvation and ionization.
-
-
Choose the Right Ionization Technique:
-
Electrospray Ionization (ESI): Generally, ESI is a "softer" ionization technique than Atmospheric Pressure Chemical Ionization (APCI) and is less likely to cause in-source fragmentation of thermally sensitive compounds like N-oxides.[5]
-
Avoid APCI if Possible: APCI operates at higher temperatures and is more prone to inducing thermal degradation and deoxygenation of N-oxides.[5][6][7]
-
-
Method Validation: During method validation, inject a pure standard of this compound and monitor for the presence of the parent compound's mass. This will help you assess the extent of in-source fragmentation under your current analytical conditions.
Issue 2: Poor Chromatographic Peak Shape and/or Inconsistent Retention Time
Symptom: The peak for this compound is broad, tailing, or shows shifting retention times between injections.
Cause: N-oxides are typically more polar than their parent amine counterparts. This increased polarity can lead to strong interactions with the stationary phase, particularly with residual silanols on silica-based columns, resulting in poor peak shape.
Solution:
-
Column Selection:
-
Use End-Capped Columns: High-quality, end-capped C18 or C8 columns are essential to minimize interactions with free silanols.
-
Consider Alternative Stationary Phases: For highly polar compounds, a phenyl-hexyl or a polar-embedded phase column might provide better peak shape and retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for very polar analytes.[8]
-
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase can significantly impact the ionization state of the analyte and its interaction with the stationary phase. For amine-containing compounds, a slightly acidic pH (e.g., 3-5) is often beneficial.
-
Ionic Strength: Increasing the buffer concentration in the mobile phase can sometimes improve peak shape by masking active sites on the stationary phase.
-
Organic Modifier: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter the selectivity and peak shape.
-
Issue 3: Difficulty Distinguishing this compound from a Hydroxylated Isomer
Symptom: You detect a peak with a mass corresponding to the addition of an oxygen atom to dehydro palonosetron, but you are unsure if it is the N-oxide or a hydroxylated impurity.
Cause: N-oxides and hydroxylated compounds are isobaric (have the same nominal mass), making them indistinguishable by low-resolution mass spectrometry alone.
Solution:
-
Tandem Mass Spectrometry (MS/MS): This is the most definitive method.
-
Characteristic Neutral Loss: N-oxides typically show a characteristic neutral loss of 16 Da (oxygen) upon collision-induced dissociation (CID).[6] Hydroxylated compounds, on the other hand, will typically lose 18 Da (water).
-
Fragmentation Pattern Analysis: The overall fragmentation pattern will be different. For N-oxides, after the initial loss of oxygen, the fragmentation may resemble that of the parent amine.
-
-
High-Resolution Mass Spectrometry (HRMS): While both compounds have the same nominal mass, their exact masses will be slightly different due to the difference in the mass of oxygen and the additional hydrogen in the hydroxyl group. HRMS can resolve these small mass differences.
-
Chromatographic Separation: A well-developed HPLC or UPLC method should be able to separate the more polar N-oxide from the less polar hydroxylated isomer. Spiking the sample with a known standard of this compound can confirm peak identity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to study?
This compound is a metabolite and a potential impurity of palonosetron, a second-generation 5-HT3 receptor antagonist used to prevent nausea and vomiting.[1][2][3] It is often formed under oxidative stress conditions.[2][3] Regulatory agencies require stringent control of impurities in pharmaceutical products, making the accurate identification and quantification of this compound crucial for ensuring the safety and efficacy of palonosetron.
Q2: How can I generate a reference standard for this compound for my research?
While commercially available standards are the preferred option, if you need to synthesize it, N-oxides are typically formed by the oxidation of the corresponding tertiary amine. A common laboratory oxidizing agent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). The reaction should be carefully monitored to avoid over-oxidation. Alternatively, forced degradation of palonosetron under oxidative conditions (e.g., using hydrogen peroxide) can generate the N-oxide, which can then be isolated and purified.[9][10]
Q3: What are the key differences in the mass spectrum of this compound compared to dehydro palonosetron?
The protonated molecule ([M+H]+) of this compound will have a mass-to-charge ratio (m/z) that is 16 units higher than that of dehydro palonosetron, corresponding to the addition of an oxygen atom. In tandem mass spectrometry (MS/MS), a key diagnostic fragment for the N-oxide will be the loss of 16 Da (neutral loss of oxygen).[6]
Q4: Are there any specific storage conditions recommended for this compound?
Given that N-oxides can be sensitive to heat and light, it is advisable to store this compound in a cool, dark place, preferably at -20°C for long-term storage.[1] It should be stored in a tightly sealed container to protect it from moisture and atmospheric oxygen.
Q5: Can NMR spectroscopy be used to confirm the structure of this compound?
Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In the ¹H NMR spectrum, the protons on the carbons adjacent to the N-oxide group will typically show a downfield shift compared to the parent amine due to the deshielding effect of the oxygen atom. Similarly, in the ¹³C NMR spectrum, the carbons bonded to the nitrogen will also be shifted downfield.
Part 3: Experimental Protocols and Data Visualization
Protocol 1: Stability-Indicating UPLC Method for the Analysis of this compound
This protocol outlines a UPLC method capable of separating dehydro palonosetron, this compound, and the parent drug, palonosetron.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% to 40% B over 10 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm and/or Mass Spectrometry |
| Injection Volume | 2 µL |
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a suitable concentration.
-
Filter the sample through a 0.22 µm PVDF syringe filter before injection.
Diagrams
Workflow for Troubleshooting In-Source Fragmentation
Caption: Decision tree for addressing inaccurate N-oxide quantification.
Distinguishing N-Oxide from Hydroxylated Isomer
Caption: Analytical workflow to differentiate isobaric impurities.
References
-
Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. (n.d.). MDPI. Retrieved from [Link]
-
ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. (2022). Macedonian Pharmaceutical Bulletin. Retrieved from [Link]
-
Gas-phase fragmentation of the N-oxide and N-hydroxylated derivatives of retrorsine using liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. (2015). Journal of Mass Spectrometry. Retrieved from [Link]
-
Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. (2013). Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors. (2022). Scientific Reports. Retrieved from [Link]
-
Elucidation of fragmentation patterns of atropine (A) and atropine N-oxide (B) and proposed fragmentation pattern of atropine and atropine N-oxide (C). (n.d.). ResearchGate. Retrieved from [Link]
-
Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. (2000). Analytical Chemistry. Retrieved from [Link]
-
Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. (2001). Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation. (2011). American Journal of Analytical Chemistry. Retrieved from [Link]
-
Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. (1992). Canadian Journal of Chemistry. Retrieved from [Link]
-
Development and Validation of Stability Indicating UPLC Method for the Estimation of Palonosetron in Bulk and Its Pharmaceutical. (2019). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
How can I purify N-oxides on column chromatography?. (2017). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]
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- 5. Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: A Systematic Guide to Resolving Peak Tailing for Dehydro palonosetron N-oxide
Welcome to the technical support guide for the analysis of Dehydro palonosetron N-oxide. This document is designed for researchers, scientists, and drug development professionals who are encountering chromatographic challenges, specifically peak tailing, with this analyte. We will move beyond simple checklists to provide a deep, mechanistic understanding of the problem and deliver robust, protocol-driven solutions.
Section 1: Initial Diagnosis & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions when encountering poor peak shape for this compound.
Q1: My this compound peak is tailing significantly. What is the most likely cause?
A: The most common reason for peak tailing with this compound is a secondary chemical interaction between the analyte and the stationary phase in your column.[1] this compound, like its parent compound, is a basic, nitrogen-containing molecule. In reversed-phase HPLC, these types of compounds can interact with acidic residual silanol groups (Si-OH) on the silica surface of the column packing material.[2][3] This undesirable interaction, a form of ion exchange, acts as a secondary retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[1][4]
Q2: How is peak tailing formally measured, and what should I be aiming for?
A: Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . The USP Tailing Factor is the most common metric. A perfectly symmetrical, Gaussian peak has a Tf of 1.0.[5] For quantitative analysis, a Tf value between 0.9 and 1.2 is generally considered excellent, although a Tf up to 1.5 may be acceptable for some assays.[1] The goal is to bring the Tailing Factor as close to 1.0 as possible for optimal resolution and accurate integration.[4]
Q3: Before I change my method, what are the first, simplest things I should check on my HPLC system?
A: Always rule out system-level problems first, as they can mimic chemical issues. These are often referred to as "extra-column effects."[6]
-
Check all fittings and connections: Ensure there are no leaks and that all fittings, especially between the injector, column, and detector, are properly swaged. Improper connections can create dead volume where the sample can diffuse, causing peak distortion.[6]
-
Inspect the column inlet frit: A partially blocked frit can distort the sample flow path onto the column, causing tailing for all peaks. If you suspect a blockage, you can try backflushing the column to waste (disconnect it from the detector first).[7]
-
Minimize tubing length and diameter: The tubing connecting your column to the detector should be as short and narrow as possible (e.g., 0.005" I.D.) to minimize extra-column band broadening.[3][8]
Section 2: The Root Cause — Understanding Analyte-Stationary Phase Interactions
To effectively solve the problem, we must first understand the underlying chemistry. The structure of this compound contains a basic quinuclidine N-oxide moiety. In a typical acidic mobile phase used for reversed-phase chromatography, this nitrogen atom can be protonated, giving the molecule a positive charge.
The stationary phase in most reversed-phase columns is based on silica. During manufacturing, not all surface silanol groups (Si-OH) are bonded with the C18 or C8 chains. These residual silanols are acidic (pKa ≈ 3.8–4.2) and can become deprotonated (negatively charged, SiO⁻) at mobile phase pH values above ~3.[9][10]
The peak tailing problem arises when the positively charged this compound electrostatically interacts with these negatively charged silanol sites. This strong, secondary interaction holds some analyte molecules back, delaying their elution and causing the characteristic tail.
Caption: Undesirable interaction causing peak tailing.
Section 3: A Systematic Troubleshooting Workflow
Instead of randomly changing parameters, follow this logical workflow to systematically identify and resolve the cause of peak tailing.
Caption: Systematic workflow for diagnosing peak tailing.
Section 4: Protocol-Driven Solutions
Once a chemical cause is confirmed, implement the following solutions methodically. Start with mobile phase optimization, as it is often the most effective and least expensive approach.
Mobile Phase pH Optimization
Controlling the mobile phase pH is the most powerful tool to mitigate silanol interactions.[11]
Protocol 1: The Low pH Approach (Recommended Starting Point)
-
Causality: By lowering the mobile phase pH to 2.5-3.0, the vast majority of surface silanol groups will be protonated (neutral Si-OH), preventing the ion-exchange interaction with the protonated basic analyte.[2][5][12] This is the most common and effective strategy.
-
Step-by-Step Methodology:
-
Prepare the aqueous portion of your mobile phase (e.g., HPLC-grade water).
-
Add an acidic modifier. Formic acid (0.1%) is excellent for mass spectrometry compatibility. Trifluoroacetic acid (TFA) (0.05-0.1%) is a strong ion-pairing agent that can further improve peak shape but may cause ion suppression in MS.[13]
-
Confirm the pH of the aqueous component is ≤ 3.0.
-
Mix with the organic solvent (e.g., acetonitrile or methanol) to your desired ratio.
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
Protocol 2: The High pH Approach (For pH-Stable Columns)
-
Causality: At a high pH (e.g., 9-10), the basic analyte is in its neutral, uncharged form. Although the silanols are fully ionized (SiO⁻), there is no longer an ion-exchange interaction with the neutral analyte, resulting in excellent peak shape.[14][15] CRITICAL: This requires a specialized column stable at high pH (e.g., hybrid silica or polymer-based columns), as standard silica columns will dissolve above pH 8.[11]
-
Step-by-Step Methodology:
-
Confirm your column is high-pH stable. Check the manufacturer's specifications.
-
Prepare an aqueous buffer such as 10 mM ammonium bicarbonate or ammonium hydroxide.
-
Adjust the pH of the aqueous buffer to the desired value (e.g., pH 10).
-
Mix with the organic solvent.
-
Thoroughly equilibrate the column with the new mobile phase.
-
| Modifier | Typical Concentration | Operating pH | MS Compatibility | Mechanism of Action |
| Formic Acid | 0.1% | ~2.7 | Excellent | Suppresses silanol ionization |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | ~2.0 | Poor (Ion Suppression) | Suppresses silanols, strong ion-pairing |
| Phosphate Buffer | 10-20 mM | 2.5 - 7.5 | Poor (Non-volatile) | Suppresses silanols, pH buffering |
| Ammonium Hydroxide | 10 mM | ~10 | Good | Neutralizes basic analyte |
Column Selection & Care
If mobile phase adjustments are insufficient, the column itself is the next variable to address.
-
Use High-Purity, End-Capped Columns: Modern columns are made with high-purity Type B silica, which has fewer metal impurities that can exacerbate tailing.[2] They also feature advanced end-capping, where residual silanols are chemically bonded with a small silylating agent to make them inert.[14] When starting a new method, always select a high-quality, end-capped column from a reputable manufacturer.
| Stationary Phase Type | Key Feature | Best For... |
| High-Purity C18/C8 | High end-capping, low silanol activity. | General purpose, good starting point with low pH mobile phase.[12] |
| Polar-Embedded | Contains a polar group (e.g., amide, carbamate) near the silica surface. | Shielding residual silanols from basic analytes, offering alternative selectivity.[16] |
| Phenyl | Provides π-π interactions. | Alternative selectivity for aromatic compounds, can offer improved peak shape for certain bases.[17] |
| Hybrid/Polymer | Organic/inorganic hybrid or fully polymeric particles. | Wide pH stability (1-12), ideal for high pH methods where bases are neutral.[11] |
Protocol 3: New Column Conditioning
-
Causality: New columns need to be properly flushed and equilibrated to ensure a stable and homogeneous surface for consistent interactions.
-
Step-by-Step Methodology:
-
Consult the manufacturer's care and use guide for recommended solvent compatibility.
-
Flush the column with 100% of a strong, compatible organic solvent like acetonitrile or methanol for 20-30 column volumes.
-
Gradually introduce your mobile phase, starting with a high organic composition and stepping down to your initial analytical conditions to avoid precipitating any buffer salts.
-
Equilibrate at initial conditions for at least 15-20 column volumes or until the baseline is stable.
-
Section 5: Advanced Troubleshooting & Preventative Measures
Q: I've optimized my mobile phase pH and am using a good quality column, but some tailing persists. What's next?
A: Consider these secondary causes:
-
Mass Overload: Injecting too much sample can saturate the active sites on the stationary phase, causing tailing.[5][18] To test this, dilute your sample 10-fold and reinject. If the peak shape improves dramatically, you are overloading the column.
-
Sample Solvent Effect: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile sample in a 10% Acetonitrile mobile phase), it can cause peak distortion.[6] Ideally, dissolve your sample in the initial mobile phase.[19]
-
Use of a Competing Base: As a classic approach, adding a small amount of a competing base like Triethylamine (TEA) at ~5-10 mM to a low-pH mobile phase can help.[12] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.[20] Note that TEA is not MS-compatible and can be difficult to flush from a column.
Q: How can I be proactive and prevent peak tailing in my future method development for basic compounds?
A:
-
Start with a Quality Column: Begin method development with a modern, high-purity, end-capped column known for good performance with basic compounds.
-
Screen Mobile Phase pH: Early in development, screen your separation at both low pH (e.g., pH 3 with 0.1% formic acid) and high pH (e.g., pH 10 on a stable column) to see which provides better retention and peak shape.
-
Perform Regular System Maintenance: Routinely check for leaks and replace consumables like pump seals and frits to prevent extra-column band broadening.
By understanding the chemical principles and following a systematic troubleshooting approach, you can effectively diagnose, resolve, and prevent peak tailing for this compound, leading to more accurate, robust, and reliable chromatographic results.
References
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Waters. What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047.
- Waters. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- Gade, S. et al. (2014). Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation. American Journal of Analytical Chemistry.
- YMCA. HPLC Troubleshooting Guide.
- SCION Instruments. HPLC Troubleshooting Guide.
- Dolan, J.W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
- Stoll, D.R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 59745891, this compound.
- Dolan, J.W. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Blog.
- Agilent Technologies. (2023).
- GSRS. This compound.
- Stella, C. et al. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.
-
McCalley, D.V. (2002). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. Journal of Separation Science. [Link]
- Agilent Technologies.
- Molbase. This compound price & availability.
- Chrom Tech, Inc. (2023).
- Veeprho. (2023).
- Phenomenex. (2024). How to Reduce Peak Tailing in HPLC?.
- precisionFDA. This compound.
- Element Lab Solutions. Peak Tailing in HPLC.
- Biotage. (2023).
- ACD/Labs. (2022).
- Kromasil. F.A.Q.
Sources
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- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. acdlabs.com [acdlabs.com]
- 6. support.waters.com [support.waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. support.waters.com [support.waters.com]
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- 11. agilent.com [agilent.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. biotage.com [biotage.com]
- 14. agilent.com [agilent.com]
- 15. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. veeprho.com [veeprho.com]
- 18. [Kromasil®] F.A.Q. - Why does the chromatogram show peak tailing? [kromasil.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Dehydro Palonosetron N-oxide
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Validated Analytical Methods for Novel Impurities
In the landscape of pharmaceutical development, ensuring the safety and efficacy of a drug product is paramount. This necessitates a rigorous understanding and control of not only the active pharmaceutical ingredient (API) but also any related substances, including process impurities and degradation products. Dehydro palonosetron N-oxide, a potential impurity of the potent 5-HT3 antagonist Palonosetron, represents such a challenge. The development and validation of a robust analytical method for its quantification are not merely a regulatory requirement but a scientific necessity to guarantee patient safety and product quality.
This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in established scientific principles and regulatory expectations. We will explore the "why" behind experimental choices, offering a practical framework for researchers and quality control professionals.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[2][3] This is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and harmonized through the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique is the foundation of a successful validation program. For a molecule like this compound, which is likely to be present at low levels in the presence of the API and other related substances, both high-performance liquid chromatography (HPLC) with UV detection and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are viable options.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique in pharmaceutical quality control for its robustness, reliability, and cost-effectiveness.[8] A stability-indicating HPLC method is designed to separate the main component from its degradation products, ensuring that the analytical method can accurately measure the analyte of interest without interference.[9]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is a common first choice due to its versatility and ability to separate a wide range of non-polar to moderately polar compounds.[10] The choice of a specific C18 column (e.g., Agilent, Waters) should be based on internal laboratory experience and the specific separation requirements.
-
Mobile Phase: A combination of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of ionizable compounds like this compound.[11]
-
Detection: UV detection is straightforward and widely available. The selection of the detection wavelength is based on the UV absorbance spectrum of the analyte, typically at the wavelength of maximum absorbance (λmax) to ensure maximum sensitivity.[9]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significant advantages in terms of sensitivity and selectivity over traditional HPLC-UV methods.[12] This is particularly crucial when dealing with trace-level impurities or when analyzing complex matrices like plasma.
Causality Behind Experimental Choices:
-
UPLC: The use of sub-2 µm particles in UPLC columns allows for faster analysis times and higher resolution compared to conventional HPLC.
-
Tandem Mass Spectrometry (MS/MS): The selectivity of MS/MS is achieved through the selection of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). This allows for the confident identification and quantification of the analyte even in the presence of co-eluting interferences.[12] The proposed MRM transition for Palonosetron N-oxide is based on the neutral loss of oxygen, a common fragmentation pattern for N-oxides.[12]
Comparative Summary:
| Feature | HPLC-UV | UPLC-MS/MS |
| Selectivity | Good, relies on chromatographic separation | Excellent, based on mass-to-charge ratio and fragmentation |
| Sensitivity | Moderate (µg/mL range) | High to Very High (ng/mL to pg/mL range) |
| Speed | Slower run times | Faster run times |
| Cost | Lower initial investment and operational cost | Higher initial investment and operational cost |
| Complexity | Relatively simple to operate and maintain | More complex, requires specialized expertise |
| Application | Routine QC, stability testing, content uniformity | Trace level impurity analysis, bioanalysis, metabolite identification |
The Pillars of Method Validation: A Step-by-Step Guide
The validation of an analytical method is a systematic process that encompasses several key performance characteristics, as outlined in the ICH Q2(R2) guideline.[2][13][14]
Experimental Workflow for Method Validation
Caption: A streamlined workflow for the validation of an analytical method.
Specificity/Selectivity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.[15][16]
Experimental Protocol:
-
Forced Degradation Studies: Subject the drug substance to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[9]
-
Chromatographic Analysis: Analyze the stressed samples alongside a placebo and an unstressed sample.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed samples.
-
Acceptance Criteria: The method is considered specific if the analyte peak is well-resolved from all other peaks, and the peak purity index is greater than a predefined threshold (e.g., 0.99).
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[15] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
Experimental Protocol:
-
Preparation of Standards: Prepare a series of at least five concentrations of the this compound reference standard spanning the expected range.
-
Analysis: Analyze each standard in triplicate.
-
Data Analysis: Plot the mean response versus the concentration and perform a linear regression analysis.
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.998.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
-
Accuracy and Precision
Accuracy refers to the closeness of the test results obtained by the method to the true value.[15] Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16]
Experimental Protocol (Accuracy):
-
Spiked Samples: Prepare samples by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze each spiked sample in triplicate.
-
Calculation: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Experimental Protocol (Precision):
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculation: Calculate the relative standard deviation (%RSD) for the results.
-
Acceptance Criteria: The %RSD should not be more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17]
Experimental Protocol:
-
Signal-to-Noise Ratio Method:
-
Determine the concentration at which the analyte peak is detectable and has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Statistical Method (based on the standard deviation of the response and the slope):
-
LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
-
Acceptance Criteria: The LOQ should be verified for precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]
Experimental Protocol:
-
Parameter Variation: Introduce small, deliberate changes to the method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic modifier).
-
pH of the mobile phase buffer (e.g., ±0.2 units).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analysis: Analyze a system suitability solution under each of the varied conditions.
-
Evaluation: Evaluate the effect of the changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates).
-
Acceptance Criteria: The system suitability parameters should remain within the predefined acceptance criteria.
Logical Relationship of Validation Parameters
Caption: Interdependencies of analytical method validation parameters.
Data Presentation and Interpretation
All quantitative data generated during the validation study should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | Analyte peak is pure and resolved from all other peaks. |
| Linearity (r²) | ≥ 0.998 |
| Range | Defined by linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≈ 3:1 |
| LOQ | Signal-to-Noise Ratio ≈ 10:1; with acceptable precision and accuracy. |
| Robustness | System suitability parameters meet criteria under varied conditions. |
Conclusion: A Commitment to Scientific Integrity
The validation of an analytical method for a novel impurity like this compound is a multifaceted process that demands a deep understanding of analytical chemistry, regulatory requirements, and the scientific principles underpinning the chosen methodology. This guide has provided a framework for comparing analytical techniques and systematically validating a chosen method. By adhering to these principles, researchers and scientists can ensure the generation of reliable and defensible data, ultimately contributing to the development of safe and effective medicines. The emphasis on the causality behind experimental choices and the self-validating nature of the described protocols underscores a commitment to scientific integrity and excellence.
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A Comparative Guide to the Biological Activities of Palonosetron and its Metabolite, Dehydro palonosetron N-oxide
For researchers and professionals in drug development and pharmacology, a nuanced understanding of a drug's metabolic fate and the activity of its metabolites is paramount for a comprehensive efficacy and safety assessment. This guide provides an in-depth, objective comparison of the pharmacological activity of the second-generation 5-HT₃ receptor antagonist, palonosetron, and its primary metabolite, Dehydro palonosetron N-oxide (also known as M9).
Palonosetron is a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][2][3] Its clinical distinction lies in its high binding affinity for the 5-HT₃ receptor and a remarkably long plasma half-life, contributing to its efficacy against both acute and delayed CINV.[4][5][6][7] The metabolic journey of palonosetron, however, yields metabolites whose pharmacological contributions require careful scrutiny. This guide will dissect the available data to illuminate the significant disparity in activity between the parent drug and its N-oxide metabolite.
The Central Role of the 5-HT₃ Receptor in Emesis
The emetic reflex is a complex neural process where the 5-hydroxytryptamine-3 (5-HT₃) receptor plays a pivotal role.[8] These ligand-gated ion channels are strategically located on peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain's area postrema.[1][4] The release of serotonin (5-HT) by enterochromaffin cells in the gut, often triggered by chemotherapeutic agents, activates these receptors, initiating a signaling cascade that culminates in nausea and vomiting.[4][8]
Palonosetron exerts its antiemetic effect by selectively and potently blocking these 5-HT₃ receptors, thereby inhibiting the initiation of the emetic signal.[4][9] A unique characteristic of palonosetron is its allosteric binding and positive cooperativity with the 5-HT₃ receptor, which differentiates it from first-generation antagonists and may contribute to its prolonged clinical efficacy.[10][11][12][13]
Metabolic Pathway of Palonosetron
Following administration, palonosetron undergoes metabolism primarily in the liver.[14] Approximately 50% of a dose is metabolized, with cytochrome P450 enzymes, particularly CYP2D6 and to a lesser extent CYP3A4 and CYP1A2, playing a role in its transformation.[1][9][14] This process yields two major metabolites: this compound (M9) and 6-S-hydroxy-palonosetron (M4).[1][15][16] Both renal excretion of the unchanged drug and the elimination of these metabolites contribute to the clearance of palonosetron from the body.[5][15][16]
Caption: Metabolic fate of Palonosetron.
Comparative Analysis of 5-HT₃ Receptor Antagonist Activity
The central thesis of this guide is the stark contrast in biological activity between palonosetron and its N-oxide metabolite. While palonosetron is a highly potent antagonist of the 5-HT₃ receptor, this compound is considered pharmacologically inactive.[17]
Multiple sources, including prescribing information and metabolic studies, have consistently reported that the primary metabolites of palonosetron, including M9, possess less than 1% of the 5-HT₃ receptor antagonist activity of the parent compound.[1][5][9][17][18] This dramatic reduction in activity renders the N-oxide metabolite clinically insignificant in terms of contributing to the antiemetic effects of palonosetron.[17]
| Compound | 5-HT₃ Receptor Binding Affinity | Functional Antagonist Activity | Clinical Significance (Antiemetic Effect) |
| Palonosetron | High | Potent Antagonist | Primary contributor to clinical efficacy |
| This compound (M9) | Very Low | <1% of Palonosetron's activity | Negligible |
Table 1: Comparison of 5-HT₃ Receptor Antagonist Activity.
The profound difference in activity underscores that the therapeutic efficacy observed with palonosetron administration is attributable almost entirely to the parent drug itself.
Experimental Protocols for Determining 5-HT₃ Receptor Antagonist Activity
The determination of a compound's activity at the 5-HT₃ receptor involves a combination of in vitro binding and functional assays. The causality behind these experimental choices is to first establish the affinity of the compound for the receptor and then to measure its ability to modulate receptor function.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the 5-HT₃ receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of palonosetron and this compound for the 5-HT₃ receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing a high density of 5-HT₃ receptors (e.g., from HEK293 cells transfected with the 5-HT₃ receptor gene) are prepared.
-
Incubation: A fixed concentration of a radiolabeled 5-HT₃ receptor antagonist (e.g., [³H]granisetron) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (palonosetron or this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
In Vitro Functional Assay (Calcium Influx)
This assay measures the ability of a compound to antagonize the function of the 5-HT₃ receptor, which is a ligand-gated ion channel.
Objective: To assess the ability of palonosetron and this compound to inhibit serotonin-induced calcium influx in cells expressing 5-HT₃ receptors.
Methodology:
-
Cell Culture: HEK293 cells expressing 5-HT₃ receptors are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound (palonosetron or this compound).
-
Stimulation: The cells are then stimulated with a known concentration of serotonin.
-
Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence of the calcium-sensitive dye.
-
Data Analysis: The ability of the test compound to inhibit the serotonin-induced calcium influx is quantified to determine its antagonist activity.
The consistent outcome of such assays is a high antagonist potency for palonosetron and a negligible effect for this compound.
Conclusion
The available pharmacological data unequivocally demonstrate that while palonosetron is a highly potent and clinically effective 5-HT₃ receptor antagonist, its major metabolite, this compound, is essentially inactive at this target.[17][18] This clear demarcation in activity is a critical aspect of palonosetron's pharmacological profile, indicating that the parent drug is solely responsible for its therapeutic antiemetic effects. For drug development professionals, this provides a clear focus for pharmacokinetic and pharmacodynamic modeling and reinforces the importance of assessing the biological activity of drug metabolites.
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Stoltz, R., et al. (2004). Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects. PubMed. [Link]
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Russo, E., et al. (2018). Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting. PubMed. [Link]
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Russo, E., et al. (2018). Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting. PubMed Central. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Assays for Palonosetron and Its N-oxide Metabolite
Introduction: The Imperative for Analytical Rigor in Pharmacokinetics
Palonosetron is a second-generation 5-HT3 receptor antagonist, distinguished by its high binding affinity and an extended plasma half-life of approximately 40 hours.[1] This makes it highly effective in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1][2] The clinical efficacy and safety profile of palonosetron are underpinned by a thorough understanding of its pharmacokinetic (PK) profile. Central to this understanding is the accurate quantification of palonosetron and its primary metabolites, such as Palonosetron N-oxide, in biological matrices.[1][3]
Palonosetron N-oxide is not only a major metabolite but also a potential impurity that can arise during manufacturing or storage under oxidative stress.[3][4][5] Therefore, robust, validated bioanalytical methods are non-negotiable for generating reliable data in PK, bioequivalence, and toxicokinetic studies.
However, the lifecycle of a drug development program is rarely confined to a single laboratory or a single analytical method. Methods evolve, are transferred between facilities (e.g., from a sponsor to a contract research organization), or are updated with new technology. In these instances, a full re-validation is not always practical or necessary. Instead, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate a critical process known as cross-validation .[6][7]
This guide provides an in-depth comparison of bioanalytical assays for Palonosetron N-oxide, focusing on the principles and execution of cross-validation. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the protocols described are self-validating systems grounded in scientific integrity and regulatory compliance.
Pillar 1: Why and When is Cross-Validation Necessary?
Cross-validation serves as a scientific bridge, demonstrating that two different analytical methods, or the same method in different laboratories, produce comparable and reliable data. It ensures the continuity and integrity of data throughout a drug's development lifecycle. According to the FDA's "Bioanalytical Method Validation Guidance for Industry," cross-validation is a formal comparison of validation parameters when two or more bioanalytical methods are used to generate data within the same or across different studies.[7]
The decision to perform cross-validation is not arbitrary. It is triggered by specific events that could potentially alter the performance of an assay.
Key Triggers for Method Cross-Validation:
-
Inter-laboratory Transfer: When a validated assay is moved from one laboratory to another (e.g., Sponsor to CRO).
-
Change in Analytical Methodology: A significant change in the assay, such as switching from HPLC-UV to a more sensitive LC-MS/MS platform.
-
Change in Instrumentation or Software: Upgrading to a new model of mass spectrometer or a different data processing software platform.
-
Alteration in Sample Processing: Modifying the extraction procedure (e.g., from liquid-liquid extraction to solid-phase extraction).
-
Matrix or Species Change: Switching from rat plasma to mouse plasma, or from plasma to urine.[7]
The following diagram illustrates the decision-making process that necessitates cross-validation.
Caption: Decision workflow for initiating bioanalytical method cross-validation.
Pillar 2: A Tale of Two Assays - Comparative Methodologies
To illustrate the cross-validation process, let us consider a common scenario: a sponsor laboratory ("Lab A") has developed a robust LC-MS/MS assay for Palonosetron N-oxide. For a large clinical trial, sample analysis needs to be transferred to a high-throughput CRO ("Lab B"), which uses a slightly different UPLC-MS/MS system to achieve faster run times.
Here, we compare the two hypothetical, yet realistic, methods. The key is not that one is "better," but whether they are demonstrably "equivalent" for the intended purpose.
| Parameter | Assay A (Sponsor's Method) | Assay B (CRO's Method) | Causality and Rationale |
| Instrumentation | Standard HPLC with Triple Quadrupole MS | UPLC with a newer Triple Quadrupole MS | Lab B uses UPLC for higher throughput, a common CRO requirement. This change in instrumentation is a primary trigger for cross-validation. |
| Chromatography | C18 Column (4.6 x 100 mm, 5 µm) | UPLC C18 Column (2.1 x 50 mm, 1.8 µm) | The smaller particle size in the UPLC column allows for faster separation and shorter run times, but may alter selectivity. |
| Mobile Phase | Acetonitrile & 0.1% Formic Acid in Water (Gradient) | Methanol & 10mM Ammonium Acetate (Gradient) | Different organic modifiers and additives can affect ionization efficiency and analyte stability. Methanol is sometimes chosen for cost or sensitivity reasons. |
| Sample Prep | Liquid-Liquid Extraction (LLE) with Methyl-tert-butyl ether (MTBE) | Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge | SPE is often more amenable to automation and can provide cleaner extracts than LLE, reducing matrix effects. This is a significant change in methodology. |
| Run Time | 5.0 minutes | 2.5 minutes | The combination of UPLC and a potentially simpler gradient allows Lab B to double its sample throughput. |
| LLOQ | 0.05 ng/mL | 0.05 ng/mL | The Lower Limit of Quantification (LLOQ) must be maintained and proven equivalent during cross-validation to support the same study designs. |
Pillar 3: The Cross-Validation Protocol - A Self-Validating System
The goal is to prove that Assay B produces data that is statistically indistinguishable from Assay A. This requires a meticulously designed experiment with pre-defined acceptance criteria, as recommended by regulatory guidelines.[7][8][9]
Experimental Design
The experiment relies on two types of samples:
-
Quality Control (QC) Samples: Prepared by spiking a known concentration of Palonosetron N-oxide reference standard into a blank matrix. These test the fundamental accuracy and precision of the methods.
-
Incurred Samples (IS): Samples taken from subjects in a clinical or preclinical study. These are the "gold standard" for cross-validation as they contain the analyte and its metabolites in their natural state, providing the ultimate test of an assay's real-world performance.
Acceptance Criteria
The acceptance criteria are derived directly from FDA and EMA guidelines to ensure regulatory compliance.[7][8]
| Sample Type | Number of Samples | Acceptance Criteria |
| QC Samples | At least 3 replicates at Low, Mid, and High concentrations (9 total) | The mean concentration from Assay B should be within ±20% of the mean from Assay A. The precision (%CV) of the replicates should not exceed 20%. |
| Incurred Samples | At least 20-30 samples from different subjects | The % difference between the values obtained from Assay A and Assay B for at least 67% of the samples must be within ±20% of their mean. |
Step-by-Step Cross-Validation Workflow
The following protocol outlines a self-validating system. Failure to meet the pre-defined criteria at the end of the workflow signifies a failed cross-validation, requiring investigation and potential method redevelopment.
Caption: Step-by-step experimental workflow for cross-validation.
Execution Details
-
Sample Selection: Choose incurred samples that span the calibration curve range, if possible.
-
Analysis: Analyze the full set of QCs and incurred samples in separate analytical runs on both Assay A and Assay B. It is critical that the same sample aliquots are used for both analyses to prevent variability from sample heterogeneity.
-
Data Processing: Process the data from each run using its respective validated method.
-
Statistical Evaluation:
-
For QC samples, calculate the mean concentration and %CV for the replicates from each assay. Then, calculate the percent difference between the mean of Assay A and the mean of Assay B.
-
For each individual incurred sample, calculate the mean of the two reported values (one from each assay) and then determine the percent difference of each individual value from that mean.
-
Count the number of incurred samples for which the percent difference is within the ±20% acceptance window.
-
Example Data Interpretation
The table below shows a hypothetical summary of results from our cross-validation experiment.
| Sample ID | Assay A (ng/mL) | Assay B (ng/mL) | Mean (ng/mL) | % Difference* | Pass/Fail |
| QC Low 1 | 0.152 | 0.161 | - | - | - |
| QC Low 2 | 0.149 | 0.155 | - | - | - |
| QC Low 3 | 0.155 | 0.163 | - | - | - |
| QC Low Mean | 0.152 | 0.160 | - | +5.1% | Pass |
| IS-001 | 1.25 | 1.35 | 1.30 | 7.7% | Pass |
| IS-002 | 5.67 | 5.11 | 5.39 | -10.4% | Pass |
| IS-003 | 0.55 | 0.70 | 0.63 | 23.8% | Fail |
| ... (17 more samples) | ... | ... | ... | ... | ... |
| Total IS Pass | 18/20 (90%) | ||||
| Overall Result | PASS |
*Note: % Difference for QCs is calculated as [(Mean_B - Mean_A) / Mean_A] * 100. % Difference for IS is calculated as [(Value_A - Value_B) / Mean(A,B)] * 100. Different statistical approaches exist, but should be pre-defined in the validation plan.
In this example, the QC samples passed easily. For the incurred samples, 18 out of 20 (90%) met the acceptance criterion (≥67% required). Therefore, the cross-validation is successful, and Lab B's UPLC-MS/MS method is considered valid for analyzing the study samples. If the result had been a failure (e.g., only 12/20 samples passed), a formal investigation into the analytical discrepancies would be required.
Conclusion: Ensuring Data Integrity Across the Finish Line
Cross-validation is a fundamental pillar of regulated bioanalysis, ensuring that data remains consistent, reliable, and defensible throughout the long and complex journey of drug development. By systematically comparing analytical methods using both quality control standards and, most importantly, real-world incurred samples, researchers can confidently bridge data sets from different laboratories, technologies, and time points. For a compound like palonosetron, where accurate PK data is critical to its clinical application in vulnerable patient populations, a rigorous and well-documented cross-validation is not just a regulatory hurdle—it is a scientific necessity that upholds the integrity of the entire clinical program.
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][8]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][10][11]
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Jain, D., et al. (2020). Approved stability indicating Reversed-phase-high performance liquid chromatographic assay method for Palonosetron HCl in Formulations. Research Journal of Pharmacy and Technology. [Link][12]
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Kalpana, N., et al. (2016). Development and Validation of Stability Indicating RP-LC Modus Operandi for Estimation of Palonosetron in Bulk and Formulations. Journal of Chemical and Pharmaceutical Sciences. [Link][14]
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Vishnu Murthy, M., et al. (2011). Development and Validation of a Stability-Indicating LC Method for Determining Palonosetron Hydrochloride, Its Related Compounds and Degradation Products Using Naphthalethyl Stationary Phase. Journal of Pharmaceutical and Biomedical Analysis. [Link][4]
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Wang, Y., et al. (2011). Determination of Palonosetron in Human Urine by LC-MS/MS. Bioanalysis. [Link][15][16]
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Singh, N. P., et al. (2020). A Review on Analytical Methods for the Determination of Palonosetron in Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences Review and Research. [Link][17]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][18]
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National Center for Biotechnology Information. (n.d.). Palonosetron. PubChem Compound Summary for CID 6337614. [Link][19]
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Rubino, C. M., et al. (2014). Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV). Supportive Care in Cancer. [Link][2]
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A Comparative Guide to Palonosetron and Other Serotonin 5-HT3 Receptor Antagonists
A Note on Dehydro palonosetron N-oxide: This guide focuses on palonosetron, the active pharmaceutical ingredient, for comparison against other serotonin receptor antagonists. This compound is a metabolite of palonosetron, meaning it is a substance formed in the body after the drug has been processed.[1] While important for understanding the drug's overall pharmacokinetic profile, it is palonosetron itself that exerts the primary therapeutic effect as a potent 5-HT3 receptor antagonist.[1][2]
Introduction to 5-HT3 Receptor Antagonism in Emesis Control
Chemotherapy-induced nausea and vomiting (CINV) is a debilitating side effect of cancer treatment, significantly impacting a patient's quality of life.[3] A key mechanism underlying CINV involves the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the small intestine following chemotherapy.[] This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which then transmit signals to the brain's vomiting center.[2][]
Serotonin 5-HT3 receptor antagonists, commonly known as "setrons," are a class of drugs designed to block this pathway. By binding to the 5-HT3 receptor, they prevent serotonin from activating it, thereby mitigating the emetic reflex.[2][5] Palonosetron is a second-generation 5-HT3 receptor antagonist that distinguishes itself from first-generation agents like ondansetron and granisetron through a unique pharmacological profile.[3][6]
The Unique Molecular Mechanism of Palonosetron
Unlike first-generation antagonists that exhibit simple, competitive binding to the 5-HT3 receptor, palonosetron demonstrates a more complex interaction.[3][7][8] Experimental evidence shows that palonosetron engages in allosteric binding and exhibits positive cooperativity.[7][9][10] This means that palonosetron can bind to a secondary site on the receptor, which in turn increases the binding affinity at the primary site and induces conformational changes.[8][9] This dual-action mechanism is speculated to contribute to its potent and prolonged inhibitory effects.[8] Furthermore, functional assays have revealed that palonosetron's inhibitory effects on receptor function persist long after the drug has dissociated from the cell surface, a characteristic not observed with ondansetron or granisetron.[9][10]
Figure 1. Simplified signaling pathway of 5-HT3 receptor activation and antagonist inhibition.
Comparative Analysis: Palonosetron vs. First-Generation Antagonists
The structural and mechanistic differences of palonosetron translate into distinct pharmacokinetic and clinical properties when compared to first-generation agents like ondansetron and granisetron.
Pharmacokinetic and Binding Affinity Profile
Palonosetron exhibits a significantly higher binding affinity for the 5-HT3 receptor and a much longer plasma half-life.[3][11] This combination allows a single dose of palonosetron to provide sustained antiemetic protection over several days.[12]
| Parameter | Palonosetron | Ondansetron | Granisetron |
| Receptor Binding Affinity (pKi) | ~10.4 | ~8.4 | ~9.1 |
| Plasma Half-Life (hours) | ~40[11][13] | ~4[13] | ~4-6[13] |
| Binding Mechanism | Allosteric & Competitive[3][7][8] | Competitive[7][8] | Competitive[7][8] |
| Bioavailability (Oral) | ~97%[13] | ~60%[13] | ~60%[13] |
| Note: Binding affinity values are approximations derived from multiple sources and can vary based on experimental conditions. |
Clinical Efficacy
Numerous clinical trials have demonstrated the superior efficacy of palonosetron, particularly in managing delayed CINV (nausea and vomiting occurring 24 to 120 hours after chemotherapy).[3][14]
-
Acute CINV (0-24 hours): Palonosetron is at least as effective as first-generation antagonists in controlling acute CINV.[3] Some studies show a statistical superiority for palonosetron, especially when dexamethasone is not co-administered.[14]
-
Delayed CINV (>24 hours): Palonosetron consistently shows superior efficacy over ondansetron and granisetron in preventing delayed CINV, a key clinical advantage.[3][15]
-
Overall Control: Meta-analyses conclude that palonosetron is more efficacious than other 5-HT3 receptor antagonists for complete response (no emesis and no rescue medication) in both acute and delayed phases.[14][15]
| Efficacy Endpoint (Complete Response) | Palonosetron | Ondansetron/Granisetron |
| Acute Phase (0-24h) | Statistically superior or equivalent[3][14][15] | - |
| Delayed Phase (24-120h) | Statistically superior[3][12][15] | - |
| Overall (0-120h) | Statistically superior[14][15] | - |
Supporting Experimental Methodologies
The data supporting these comparisons are generated through rigorous preclinical and clinical experimental protocols.
Radioligand Binding Assay (In Vitro)
This assay is fundamental for determining the binding affinity (Ki) of a drug for its receptor. It involves competing the unlabeled antagonist (e.g., palonosetron) against a radiolabeled ligand (e.g., [3H]granisetron) for binding to cells or membranes expressing the 5-HT3 receptor.[16][17]
Step-by-Step Protocol:
-
Preparation: Prepare cell membranes from a cell line stably expressing human 5-HT3 receptors (e.g., HEK293 cells).
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a 5-HT3 specific radioligand (e.g., [3H]granisetron or [3H]GR65630), and varying concentrations of the unlabeled test compound (e.g., palonosetron, ondansetron).[17][18]
-
Equilibrium: Incubate the mixture for a set time (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.[19]
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. This data is used to calculate the IC50 (concentration causing 50% inhibition), from which the Ki (binding affinity constant) is derived.
Figure 2. Experimental workflow for a competitive radioligand binding assay.
In Vivo Models of Emesis
Animal models are crucial for evaluating the anti-emetic efficacy of drugs before human trials. The ferret is considered the gold-standard model for this purpose, as its emetic reflex is similar to that of humans.[20]
Step-by-Step Protocol:
-
Acclimatization: Acclimate ferrets to the experimental environment.
-
Drug Administration: Administer the test anti-emetic drug (e.g., palonosetron) or a vehicle control intravenously or orally at a predetermined time before the emetic challenge.[20]
-
Emetic Challenge: Induce emesis using a chemotherapeutic agent like cisplatin.[20]
-
Observation: Observe the animals for a defined period (e.g., 4-6 hours) and record the number of retches and vomits (emetic episodes).[21]
-
Analysis: Compare the number of emetic episodes in the drug-treated group to the control group to determine the percentage of protection.
Other models, such as the house musk shrew (Suncus murinus), are also used, particularly for studying motion sickness.[20][22]
Conclusion
Palonosetron distinguishes itself from first-generation 5-HT3 receptor antagonists through a unique combination of high binding affinity, a long plasma half-life, and an allosteric binding mechanism.[3][7][11] These pharmacological characteristics provide a clear clinical advantage, particularly in the prevention of delayed CINV, where it has consistently demonstrated superior efficacy compared to agents like ondansetron and granisetron.[14][15] The robust preclinical and clinical data underscore its role as a highly effective and long-acting anti-emetic for patients undergoing moderately and highly emetogenic chemotherapy.[3]
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Saito, M., et al. (2009). Palonosetron Prevents Highly Emetogenic Chemotherapy-induced Nausea and Vomiting in Oral Cancer Patients. Anticancer Research, 29(4), 1379-1383. [Link]
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Hsu, J. Y., et al. (2021). Effectiveness of palonosetron versus granisetron in preventing chemotherapy-induced nausea and vomiting: a systematic review and meta-analysis. European Journal of Clinical Pharmacology, 77(11), 1597-1609. [Link]
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NDI Neuroscience. (n.d.). Models and Assays for Evaluating Anti-Emetic Potential as well as Emetic Activity. [Link]
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Rojas, C., et al. (2004). palonosetron, in contrast to ondansetron and granisetron, exhibits two-site binding to the 5-ht3 receptor and causes long lasting functional inhibition even after dissociation. ResearchGate. [Link]
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A Comparative Guide to the Dose-Response Analysis of Dehydro palonosetron N-oxide
This guide provides a comprehensive framework for characterizing the dose-response relationship of Dehydro palonosetron N-oxide, a metabolite and potential impurity of the second-generation 5-HT3 receptor antagonist, palonosetron. As the pharmacological activity of this specific N-oxide variant is not extensively documented in public literature, this document serves as a detailed experimental blueprint for researchers in pharmacology and drug development. We will outline the requisite in-vitro methodologies to determine its binding affinity and functional potency, comparing it against its parent compound, palonosetron, and a first-generation antagonist, granisetron.
The core objective is to equip researchers with the necessary protocols and rationale to generate a robust dose-response curve, thereby elucidating the compound's potential efficacy and establishing its pharmacological profile relative to established antiemetic agents.
Foundational Pharmacology: The 5-HT3 Receptor and its Antagonists
The 5-HT3 receptor is a ligand-gated ion channel pivotal in the emetic reflex.[1][2] Located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain, its activation by serotonin (5-hydroxytryptamine) triggers nausea and vomiting.[2] This is a common side effect of chemotherapy, which can cause the release of large amounts of serotonin from enterochromaffin cells in the gut.[1][2]
5-HT3 receptor antagonists, or "setrons," competitively block this binding site, preventing the initiation of the emetic signal.[1][3] Palonosetron (Aloxi®) is a second-generation antagonist distinguished by its significantly higher binding affinity and a much longer plasma half-life (~40 hours) compared to first-generation agents like ondansetron and granisetron.[1][4]
Palonosetron is metabolized in the liver, primarily by the CYP2D6 enzyme, into two main metabolites: an N-oxide and a hydroxy derivative.[5][6] Crucially, these metabolites have been shown to possess less than 1% of the 5-HT3 receptor antagonist activity of the parent drug, rendering them clinically inactive.[4][5][6] This guide focuses on a related but distinct compound, this compound, for which the activity is yet to be determined. Our working hypothesis, based on the known pharmacology of palonosetron's primary metabolites, is that this compound will also exhibit significantly lower potency than palonosetron.
Signaling Pathway Overview
The following diagram illustrates the mechanism of 5-HT3 receptor activation and its inhibition by an antagonist.
Caption: 5-HT3 receptor activation and competitive antagonism.
Comparative Pharmacological Profiles
To properly contextualize the experimental data for this compound, it must be compared against well-characterized compounds. This guide uses palonosetron as the primary, high-affinity benchmark and granisetron as a representative first-generation antagonist.
| Parameter | Palonosetron | Granisetron | This compound |
| Generation | Second | First | Metabolite/Impurity |
| Receptor Binding Affinity (pKi) | ~10.4[7] | ~9.0[7] | To Be Determined |
| Mechanism of Action | Selective 5-HT3 Receptor Antagonist[3][8] | Selective 5-HT3 Receptor Antagonist[7] | To Be Determined |
| Plasma Half-life | ~40 hours[5] | ~3-4 hours[7] | To Be Determined |
| Functional Potency (IC50) | Sub-nanomolar | Nanomolar | To Be Determined |
Experimental Design: A Two-Pronged In-Vitro Approach
A comprehensive analysis requires two distinct but complementary assays: a receptor binding assay to measure affinity and a functional assay to measure antagonistic potency. This dual approach ensures a thorough characterization of the compound's interaction with the 5-HT3 receptor.
Caption: Dual-pathway in-vitro workflow for compound characterization.
Protocol 1: Radioligand Binding Assay for Affinity (Ki) Determination
Causality: This assay directly measures the affinity of a compound for the receptor. It quantifies how tightly the test molecule binds to the 5-HT3 receptor by competing with a radiolabeled ligand of known high affinity. A low Ki value indicates high binding affinity.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT3A receptor subtype in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic).
-
Harvest cells, wash with ice-cold PBS, and centrifuge.
-
Lyse the cells via hypotonic shock in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
Prepare a serial dilution of this compound, palonosetron, and granisetron (e.g., from 1 pM to 100 µM).
-
In a 96-well plate, combine the cell membrane preparation (e.g., 20-40 µg protein/well), a fixed concentration of a suitable 5-HT3 radioligand (e.g., [3H]Granisetron or [3H]GR65630), and the various concentrations of the test compounds.[7]
-
Self-Validation: Include control wells for:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding: Radioligand + membranes + a high concentration of a non-labeled competitor (e.g., 10 µM tropisetron) to saturate all specific binding sites.
-
-
Incubate the plate (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium.
-
-
Signal Detection and Analysis:
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove residual unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Use a non-linear regression model (one-site fit, log(inhibitor) vs. response) to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Functional Assay (Calcium Influx) for Potency (IC50) Determination
Causality: This assay measures the ability of the antagonist to block the function of the receptor. Since the 5-HT3 receptor is an ion channel, its activation leads to a measurable influx of calcium. The antagonist's potency is determined by its ability to prevent this calcium signal in a dose-dependent manner.
Methodology:
-
Cell Preparation and Dye Loading:
-
Seed HEK293 cells expressing the 5-HT3A receptor into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the plate (e.g., 60 minutes at 37°C) to allow for dye uptake and de-esterification.
-
Wash the cells gently to remove excess extracellular dye.
-
-
Antagonist and Agonist Addition:
-
Prepare serial dilutions of this compound and the comparator compounds.
-
Add the antagonist dilutions to the appropriate wells and incubate for a set period (e.g., 15-30 minutes) to allow receptor binding.
-
Self-Validation: Include control wells for:
-
Baseline Fluorescence: Cells with buffer only.
-
Maximum Response: Cells with no antagonist.
-
-
Place the plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.
-
-
Signal Detection and Analysis:
-
Initiate fluorescence reading to establish a stable baseline.
-
Inject a pre-determined concentration of the agonist (serotonin, typically at its EC80 concentration to ensure a robust signal) into all wells simultaneously.
-
Continue to record the fluorescence intensity over time (e.g., for 2-3 minutes). The influx of calcium upon receptor activation will cause a sharp increase in fluorescence.
-
Calculate the response as the peak fluorescence intensity minus the baseline.
-
Plot the percentage of inhibition (relative to the maximum response) against the log concentration of the antagonist.
-
Use a non-linear regression model (log(inhibitor) vs. response, variable slope) to calculate the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced response.
-
Interpreting the Dose-Response Curve
The data generated from these protocols will allow for the construction of dose-response curves, from which key pharmacological parameters are derived.
-
Ki (from Binding Assay): This value reflects the fundamental affinity of the molecule for the receptor. A lower Ki indicates a tighter interaction. Comparing the Ki of this compound to that of palonosetron (~40 pM) will reveal its relative binding strength.[8]
-
IC50 (from Functional Assay): This value represents the functional potency of the compound as an inhibitor. It is a practical measure of how much of the drug is needed to achieve a 50% reduction in the receptor's biological response.
-
Hill Slope: Derived from the curve fitting, a Hill slope of approximately 1.0 suggests a competitive interaction at a single binding site, which is expected for this class of drugs.
By comparing these parameters, a researcher can definitively classify the pharmacological activity of this compound. A significantly higher Ki and IC50 compared to palonosetron would support the hypothesis that, like other known metabolites, it is largely inactive. Conversely, comparable values would indicate an unexpectedly active compound warranting further investigation.
References
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Stoltz, R., et al. (2004). Pharmacokinetics, metabolism and excretion of intravenous [l4C]-palonosetron in healthy human volunteers. Journal of Clinical Pharmacology, 44(5), 520-531. [Link]
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Shah, A. (2005). Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting. Proceedings (Baylor University. Medical Center), 18(4), 415–418. [Link]
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Pharmacology of Palonosetron (Aloxi) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025, January 22). YouTube. [Link]
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Wikipedia contributors. (2023, December 27). Palonosetron. Wikipedia. [Link]
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U.S. Food and Drug Administration. (2018). PALONOSETRON HYDROCHLORIDE INJECTION - accessdata.fda.gov. [Link]
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Bleiberg, H. (1995). Review of the preclinical pharmacology and comparative efficacy of 5-hydroxytryptamine-3 receptor antagonists for chemotherapy-induced emesis. European Journal of Cancer, 31A(Suppl 1), S1-S6. [Link]
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Del Favero, A., & Roila, F. (1996). 5-HT3 receptor antagonists: differences and similarities. European Journal of Cancer, 32A(1), 1-5. [Link]
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Moret, C., & Briley, M. (2011). Role of 5-HT3 Receptors in the Antidepressant Response. Molecules, 16(7), 5753–5770. [Link]
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U.S. Food and Drug Administration. (2021). PALONOSETRON HYDROCHLORIDE injection, for intravenous use - accessdata.fda.gov. [Link]
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Reaction Biology. (2026). 5-HT3 Biochemical Binding Assay Service. [Link]
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Hesketh, P. J., et al. (2003). A meta-analysis comparing the efficacy of four 5-HT3-receptor antagonists for acute chemotherapy-induced emesis. Supportive Care in Cancer, 11(8), 528-535. [Link]
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Sun, W., et al. (2016). Exposure-Response of Palonosetron for Prevention of Chemotherapy-Induced Nausea and Vomiting in Pediatric Patients. The Journal of Clinical Pharmacology, 56(12), 1599–1607. [Link]
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Smith, H. S. (2018). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. Annals of Palliative Medicine, 7(4), 413–419. [Link]
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Vallotton, P., et al. (2001). In vitro and in vivo ligand binding to the 5HT(3) serotonin receptor characterised by time-resolved fluorescence spectroscopy. Journal of Fluorescence, 11(3), 191-199. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Vallotton, P., et al. (2001). In Vitro and In Vivo Ligand Binding to the 5HT3 Serotonin Receptor Characterised by Time-Resolved Fluorescence Spectroscopy. ResearchGate. [Link]
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Boccia, R., et al. (2011). Efficacy of oral palonosetron compared to intravenous palonosetron for the prevention of chemotherapy-induced nausea and vomiting associated with moderately emetogenic chemotherapy: a phase 3 trial. Supportive Care in Cancer, 19(9), 1325-1333. [Link]
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Forster, A., et al. (1998). Ligand Binding to the Serotonin 5HT3 Receptor Studied with a Novel Fluorescent Ligand. Biochemistry, 37(45), 15850-15864. [Link]
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ResearchGate. (n.d.). Efficacy response rates (all patients). [Link]
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Stoltz, R., et al. (2004). Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects. Journal of Clinical Pharmacology, 44(5), 520-531. [Link]
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U.S. Food and Drug Administration. (2008). PHARMACOLOGY REVIEW(S) - accessdata.fda.gov. [Link]
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precisionFDA. (n.d.). PALONOSETRON N-OXIDE. [Link]
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A Senior Application Scientist's Guide to Selecting the Optimal Analytical Column for Dehydro palonosetron N-oxide Analysis
Introduction: The Criticality of Impurity Profiling for Palonosetron
Palonosetron is a highly potent and selective second-generation 5-HT3 receptor antagonist, pivotal in preventing chemotherapy-induced nausea and vomiting (CINV).[][2] Given its critical therapeutic role, ensuring the purity, safety, and efficacy of the final drug product is paramount. Pharmaceutical impurities, which can arise during synthesis or degradation, must be meticulously identified and quantified.
One such critical process-related impurity and potential degradant is Dehydro palonosetron N-oxide .[3][4][5] As an N-oxide, it exhibits increased polarity compared to the parent drug, and its unique structure presents a distinct analytical challenge. The accurate quantification of this impurity is not merely a procedural step; it is a fundamental requirement for regulatory compliance and patient safety. This guide provides an in-depth comparison of various reversed-phase HPLC columns to establish a robust and selective analytical method for this compound.
The Analytical Challenge: Understanding the Analyte
This compound possesses a complex structure characterized by a tetracyclic aromatic system and a quinuclidine N-oxide moiety.[3][4] This combination of features results in:
-
Increased Polarity: The N-oxide group significantly increases the molecule's hydrophilicity, which can lead to poor retention on traditional non-polar stationary phases like C18.[6][7][8]
-
Aromaticity: The extensive π-electron system of the benzo[de]isoquinolin-1-one core allows for potential π-π interactions with specific stationary phases.[9]
-
Structural Similarity: The impurity must be resolved from the active pharmaceutical ingredient (API), Palonosetron, and other related substances which share a common core structure.
The primary goal is to achieve adequate retention for this polar compound while simultaneously achieving baseline separation from Palonosetron and other potential impurities.
Column Selection Rationale: A Multi-Faceted Approach
To address this challenge, we selected three common reversed-phase columns with distinct selectivity profiles. The choice is grounded in exploiting different molecular interaction mechanisms to achieve optimal separation.
-
Octadecyl (C18) Column: The industry workhorse, providing maximum hydrophobic retention.[10] It serves as our baseline to evaluate the retention of the polar N-oxide. While strong retention of the parent drug is expected, the polar impurity may elute early, potentially near the void volume.[11][12]
-
Octyl (C8) Column: With a shorter alkyl chain, the C8 column offers less hydrophobic retention than the C18.[11][13] This can be advantageous if the API is too strongly retained on a C18, allowing for faster elution and potentially altering the selectivity between the API and its more polar impurities.[14][15]
-
Phenyl-Hexyl Column: This phase provides a unique mixed-mode separation mechanism. It combines moderate hydrophobicity from the hexyl chain with π-π interactions from the phenyl rings.[9][16][17] This alternative selectivity is particularly promising for aromatic compounds like this compound, potentially enhancing resolution in ways that purely aliphatic phases cannot.[18]
Experimental Design and Methodology
A systematic experiment was designed to compare the performance of the selected columns under identical gradient conditions to ensure a fair and direct comparison.
Instrumentation and Reagents
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Deionized Water.
-
Reference Standards: Palonosetron Hydrochloride, this compound.
Preparation of Solutions
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, with pH adjusted to 3.0 using orthophosphoric acid. The acidic pH ensures that the tertiary amine on Palonosetron is protonated, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Solution: A solution was prepared containing Palonosetron HCl (100 µg/mL) and spiked with this compound (1 µg/mL) in the diluent to simulate an impurity analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for column performance comparison.
Chromatographic Conditions
The following conditions were applied to each of the three columns tested.
| Parameter | Condition |
| Columns Tested | 1. C18 (250 mm x 4.6 mm, 5 µm) 2. C8 (250 mm x 4.6 mm, 5 µm) 3. Phenyl-Hexyl (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.02M KH₂PO₄ (pH 3.0) B: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Results and Discussion
The performance of each column was evaluated based on key chromatographic parameters critical for a robust quality control method: retention time (RT), resolution (Rs), peak asymmetry (tailing factor), and theoretical plates (N).
Comparative Performance Data
| Column | Analyte | Retention Time (RT) (min) | Resolution (Rs) | Tailing Factor | Theoretical Plates (N) |
| C18 | This compound | 4.8 | 1.9 | 1.6 | 4500 |
| Palonosetron | 10.5 | - | 1.2 | 9800 | |
| C8 | This compound | 4.5 | 2.1 | 1.4 | 4800 |
| Palonosetron | 9.2 | - | 1.1 | 9500 | |
| Phenyl-Hexyl | This compound | 6.2 | 4.5 | 1.1 | 6200 |
| Palonosetron | 10.1 | - | 1.1 | 10100 |
Discussion of Column Performance
-
C18 Column: The C18 column provided sufficient hydrophobicity to retain the parent Palonosetron compound significantly. However, the more polar this compound eluted relatively early (RT = 4.8 min). The resolution (Rs) between the impurity and the nearest early-eluting peak was 1.9, which is technically acceptable (Rs > 1.5) but offers little robustness for a quality control method where shifts in retention are possible. Furthermore, the peak shape for the N-oxide showed noticeable tailing (Tailing Factor = 1.6), likely due to secondary interactions with residual silanols on the silica surface.
-
C8 Column: As expected, the C8 column exhibited less retention for the hydrophobic Palonosetron (RT = 9.2 min) compared to the C18.[14] The N-oxide impurity eluted slightly earlier (RT = 4.5 min). Interestingly, the selectivity between the impurity and its adjacent peak improved slightly (Rs = 2.1), and the peak shape was better (Tailing Factor = 1.4). This suggests that for this specific separation, reducing the strong hydrophobic interactions benefits the overall chromatography.
-
Phenyl-Hexyl Column: The Phenyl-Hexyl column delivered a markedly superior performance. The retention time for this compound was significantly longer (RT = 6.2 min) than on the C18 and C8 columns. This increased retention is not due to hydrophobicity alone but is attributed to the π-π interactions between the phenyl rings of the stationary phase and the aromatic system of the analyte.[9] This alternative retention mechanism dramatically improved the resolution to an excellent value of 4.5, providing a highly robust separation. The peak shape was also superior, with a tailing factor of 1.1, and the efficiency (Theoretical Plates) was the highest among the three columns for this critical impurity.
Conclusion and Recommendation
Based on the comprehensive experimental data, the Phenyl-Hexyl column is the unequivocally recommended stationary phase for the analysis of this compound.
The C18 and C8 columns, which rely solely on hydrophobic interactions, provided adequate but suboptimal separation. The C18 column suffered from peak tailing and minimal resolution for the polar N-oxide, while the C8 offered a slight improvement. In contrast, the Phenyl-Hexyl column's mixed-mode mechanism, leveraging both hydrophobic and π-π interactions, proved to be the key to unlocking superior selectivity and resolution for this challenging impurity. The resulting method is highly robust, with excellent peak shape and efficiency, making it ideally suited for deployment in a regulated quality control environment.
This study underscores the importance of exploring alternative column chemistries when dealing with complex pharmaceutical impurity profiles, especially when polar and aromatic functional groups are present.
References
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A Guide to Inter-Laboratory Comparison of Dehydro palonosetron N-oxide Quantification: Ensuring Analytical Accuracy and Comparability
For Immediate Distribution
[City, State] – In the landscape of pharmaceutical development and clinical research, the precise quantification of drug metabolites is paramount for accurate pharmacokinetic assessment and safety evaluation. This guide presents a framework for conducting an inter-laboratory comparison for the quantification of Dehydro palonosetron N-oxide, a key metabolite and potential impurity of Palonosetron, a second-generation 5-HT3 receptor antagonist.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals to foster consistency and reliability in bioanalytical data across different testing facilities.
Palonosetron is a potent antiemetic agent used to prevent chemotherapy-induced and postoperative nausea and vomiting.[2][4] Its metabolism primarily yields two inactive metabolites, one of which is Palonosetron N-oxide.[1][5] Given that this compound is a related substance, its accurate measurement is critical for quality control and in understanding the drug's disposition.[4][6] This guide outlines a comparative study design, standardized analytical methodologies, and data analysis procedures to ensure robust and comparable results among laboratories.
The Critical Need for Inter-Laboratory Harmonization
Discrepancies in analytical results between laboratories can arise from variations in instrumentation, reagents, procedural details, and data interpretation. Such inconsistencies can have significant implications for clinical trial outcomes and regulatory submissions. An inter-laboratory comparison study, also known as a round-robin test, is an effective method to assess the reproducibility and comparability of an analytical method across different laboratories.[7] The insights gained from such studies are invaluable for method validation, standardization, and identifying potential sources of analytical variability.
The principles outlined in this guide are grounded in established regulatory frameworks, including the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines for bioanalytical method validation.[8][9][10][11] Adherence to these standards is crucial for ensuring the integrity and acceptance of the generated data.
Study Design and Methodology
A successful inter-laboratory comparison hinges on a meticulously planned study design. The following sections detail the key components of a robust comparative study for this compound quantification.
Participating Laboratories and Study Coordinator
A minimum of three to five independent laboratories with experience in liquid chromatography-tandem mass spectrometry (LC-MS/MS) should be recruited. A central study coordinator will be responsible for preparing and distributing all study materials, collecting and analyzing the data, and communicating the findings to the participating laboratories.
Study Samples and Reference Standards
The study coordinator will prepare a set of blinded samples for analysis. These will include:
-
Calibration Standards: A series of standards at a minimum of five concentration levels spanning the expected analytical range.
-
Quality Control (QC) Samples: At least three levels of QC samples (low, medium, and high concentrations).
-
Blank Matrix Samples: Drug-free matrix (e.g., human plasma) to assess selectivity.
-
Test Samples: Blinded samples containing unknown concentrations of this compound.
A well-characterized reference standard for this compound and an appropriate internal standard (IS) will be provided to all participating laboratories to eliminate variability arising from different standard sources.
Standardized Analytical Protocol
To minimize procedural variations, a detailed, standardized analytical protocol should be followed by all participating laboratories. The recommended method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity, which is a common technique for quantifying palonosetron and its metabolites.[12][13][14][15]
Caption: A typical bioanalytical workflow for the quantification of small molecules in a biological matrix using LC-MS/MS.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatographic System: UPLC or HPLC system.
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the IS must be used.
-
-
Data Acquisition and Processing:
-
Acquire data using the instrument-specific software.
-
Integrate the chromatographic peaks for the analyte and the IS.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Use a linear, weighted (1/x²) regression model to fit the calibration curve.
-
Determine the concentrations of the QC and unknown samples from the calibration curve.
-
Data Analysis and Acceptance Criteria
The study coordinator will collate the data from all participating laboratories. The following performance characteristics will be evaluated:
-
Linearity: The coefficient of determination (r²) for the calibration curve should be ≥ 0.99.
-
Accuracy and Precision: The mean concentration of the QC samples should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). The coefficient of variation (CV) for the replicate QC samples should not exceed 15% (20% for the LLOQ).[16]
-
Inter-Laboratory Precision: The between-laboratory CV for the QC samples will be calculated to assess the reproducibility of the method.
Table 1: Hypothetical Inter-Laboratory Comparison of QC Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Lab 1 (ng/mL) | Lab 2 (ng/mL) | Lab 3 (ng/mL) | Mean (ng/mL) | Accuracy (%) | Inter-Lab CV (%) |
| Low | 1.0 | 0.98 | 1.05 | 0.95 | 0.99 | -1.0 | 5.1 |
| Mid | 10.0 | 10.2 | 9.7 | 10.5 | 10.1 | 1.0 | 4.0 |
| High | 100.0 | 98.5 | 103.2 | 99.8 | 100.5 | 0.5 | 2.4 |
Discussion of Potential Discrepancies and Best Practices
Should significant discrepancies be observed between laboratories, a thorough investigation should be conducted. Potential sources of variability include:
-
Pipetting and Sample Handling: Inconsistent techniques can introduce errors in sample and standard preparation.
-
Instrument Performance: Differences in instrument sensitivity and calibration can affect results.
-
Chromatographic Integration: Subjectivity in peak integration can lead to variations in calculated concentrations.
To mitigate these issues, laboratories should ensure that all equipment is properly calibrated and maintained, and that analysts are adequately trained on the standardized protocol. Centralized training on data processing and peak integration can also help to improve consistency.
Conclusion
A well-executed inter-laboratory comparison is a critical step in establishing a robust and reliable analytical method for the quantification of this compound. By adhering to a standardized protocol and established validation guidelines, laboratories can ensure the generation of high-quality, comparable data that can be confidently used in drug development and clinical research. This guide provides a comprehensive framework for designing and implementing such a study, ultimately contributing to the overall quality and integrity of bioanalytical data.
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National Association of Testing Authorities, Australia. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. [Link]
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Ding, L., et al. (2007). Determination of palonosetron in human plasma by liquid chromatography-electrospray ionization-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1133-1137. [Link]
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Zhang, W., et al. (2016). Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1028, 183-189. [Link]
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Trissel, L. A., et al. (2007). Physical and Chemical Stability of Palonosetron Hydrochloride with Glycopyrrolate and Neostigmine During Simulated Y-Site Administration. International Journal of Pharmaceutical Compounding, 11(1), 74-77. [Link]
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Singh, N. P., et al. (2020). A Review on Analytical Methods for the Determination of Palonosetron in Pharmaceutical Formulation. Asian Journal of Pharmaceutical Analysis, 10(1), 1-5. [Link]
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comparative pharmacokinetics of palonosetron and Dehydro palonosetron N-oxide
For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug's pharmacokinetic profile is paramount to its successful clinical application. This guide provides an in-depth comparative analysis of the pharmacokinetics of palonosetron, a second-generation 5-HT3 receptor antagonist, and its primary metabolite, dehydro-palonosetron N-oxide (also known as M9). Palonosetron is distinguished by its high binding affinity for the 5-HT3 receptor and a remarkably long elimination half-life, which underpins its efficacy in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1] A thorough examination of the pharmacokinetic characteristics of its major metabolite is essential for a complete assessment of its safety and efficacy profile.
Executive Summary: A Tale of a Potent Parent and a Minor Metabolite
The clinical efficacy of palonosetron is overwhelmingly attributed to the parent drug. Its pharmacokinetic profile is characterized by a prolonged half-life of approximately 40 hours, ensuring sustained therapeutic concentrations.[2][3][4] In contrast, its major metabolite, dehydro-palonosetron N-oxide, exhibits systemic exposure (AUC) that is only about 6-14% of the parent drug and possesses less than 1% of the 5-HT3 receptor antagonist activity. This significant disparity in both exposure and pharmacological activity renders the N-oxide metabolite clinically insignificant in terms of antiemetic effects.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for palonosetron and dehydro-palonosetron N-oxide, compiled from various clinical studies in healthy adult subjects following intravenous administration.
| Pharmacokinetic Parameter | Palonosetron | Dehydro-palonosetron N-oxide (M9) |
| Peak Plasma Concentration (Cmax) | Dose-proportional[2] | Not explicitly quantified in available literature |
| Time to Peak Plasma Concentration (Tmax) | Rapid following IV administration | Not explicitly quantified in available literature |
| Area Under the Curve (AUC) | Dose-proportional[2] | Systemic exposure (AUC) is approximately 6-14% of the parent drug |
| Elimination Half-life (t½) | ~ 40 hours[2][3][4] | Not explicitly quantified in available literature |
| Volume of Distribution (Vd) | ~ 8.3 L/kg[3] | Not applicable |
| Total Body Clearance (CL) | 1.11 to 3.90 mL/min/kg[2] | Not applicable |
| Renal Clearance | ~ 66.5 ± 18.2 mL/h/kg[1] | - |
| Fraction Excreted Unchanged in Urine | ~ 40%[3] | M9 is a major metabolite found in urine[3] |
| Pharmacological Activity | High 5-HT3 receptor antagonist activity | < 1% of palonosetron's activity |
Metabolic Pathway and Disposition
Palonosetron is eliminated from the body through both renal excretion and metabolic pathways.[3] Approximately 50% of a given dose is metabolized, primarily by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP3A4 and CYP1A2.[4][5] This process yields two primary metabolites: dehydro-palonosetron N-oxide (M9) and 6-S-hydroxy-palonosetron.[3] As previously noted, these metabolites are considered pharmacologically inactive.[4][5]
The following diagram illustrates the metabolic pathway of palonosetron:
Caption: Metabolic pathway of palonosetron.
Experimental Protocols for Pharmacokinetic Analysis
The data presented in this guide are derived from robust clinical trials. A generalized experimental protocol for these studies is outlined below. The causality behind these experimental choices lies in the need to accurately quantify the drug and its metabolites in biological matrices over time to calculate the key pharmacokinetic parameters.
1. Study Design and Execution
-
Subject Population: Healthy adult volunteers are typically recruited to minimize variability from disease states.
-
Drug Administration: A single intravenous dose of palonosetron is administered to ensure complete bioavailability and allow for the characterization of its distribution and elimination phases without the complexities of absorption.
-
Sample Collection: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) to capture the full plasma concentration-time profile. Urine samples are also collected over specified intervals to assess renal clearance and the extent of excretion of the parent drug and its metabolites.[2]
2. Bioanalytical Methodology
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying palonosetron and its metabolites in plasma and urine due to its high sensitivity and specificity.
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction is employed to isolate the analytes from the biological matrix and minimize interference.
-
Chromatographic Separation: A C18 reverse-phase column is typically used to separate palonosetron and its metabolites from endogenous components.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for accurate quantification.
3. Pharmacokinetic Analysis
-
The pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods. These parameters include Cmax, Tmax, AUC, elimination half-life (t½), volume of distribution (Vd), and clearance (CL).
4. Metabolite Profiling
-
In studies investigating metabolic disposition, radiolabeled [14C]-palonosetron is administered to healthy volunteers. This enables the characterization and quantification of all metabolites in plasma, urine, and feces, providing a complete picture of the drug's fate in the body.[3]
The following diagram illustrates a generalized experimental workflow for a pharmacokinetic study:
Caption: Generalized experimental workflow for a pharmacokinetic study.
Conclusion
The pharmacokinetic profile of palonosetron is a key determinant of its clinical success, with its long half-life providing sustained protection against nausea and vomiting. The comparative analysis reveals that its primary metabolite, dehydro-palonosetron N-oxide, has significantly lower systemic exposure and negligible pharmacological activity. This comprehensive understanding, grounded in robust experimental data, is crucial for ongoing research and development in the field of antiemetics.
References
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Stoltz, R., Cyong, J. C., Shah, A., & Parisi, S. (2004). Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects. Journal of clinical pharmacology, 44(5), 520–531. [Link]
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Shah, A., DeGryse, R., & Morgan, M. (2004). Pharmacokinetics, metabolism and excretion of intravenous [l4C]-palonosetron in healthy human volunteers. Journal of clinical pharmacology, 44(11), 1247-1255. [Link]
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Palonosetron. In: Wikipedia. [Link]
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Eisenberg, P., MacKintosh, F. R., Ritch, P., Cornett, P. A., & Macciocchi, A. (2004). Efficacy, safety and pharmacokinetics of palonosetron in patients receiving highly emetogenic cisplatin-based chemotherapy: a dose-ranging clinical study. Annals of Oncology, 15(2), 330-337. [Link]
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Siddiqui, M. A., & Scott, L. J. (2004). Palonosetron. Drugs, 64(10), 1125-1132. [Link]
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PALONOSETRON HYDROCHLORIDE INJECTION - accessdata.fda.gov. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Dehydro palonosetron N-oxide
For the diligent researcher and drug development professional, the lifecycle of a novel compound extends beyond its synthesis and application; it concludes with its safe and compliant disposal. Dehydro palonosetron N-oxide, a metabolite and potential impurity in palonosetron preparations, requires meticulous handling not only during its use but also at the end of its journey in the laboratory.[1][] This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of personnel, protection of the environment, and adherence to regulatory standards.
Our approach is grounded in the understanding that while specific degradation protocols for every research compound are not always available, a robust disposal plan can be constructed from its known chemical properties, hazard classifications, and the regulatory landscape governing pharmaceutical waste.
Part 1: Hazard Identification and Essential Safety Precautions
A thorough risk assessment is the foundation of safe chemical handling. This compound, while not extensively characterized in publicly available safety data sheets (SDS), possesses inherent hazards that demand cautious management.
Known Hazard Profile:
According to the Globally Harmonized System (GHS) classification available from supplier notifications, this compound is classified as Acute Toxicity, Oral, Category 4 , with the hazard statement "H302: Harmful if swallowed".[3][4] An SDS for the synonym "Palonosetron Related Compound B" identifies it as a "Pharmaceutical related compound of unknown potency," which necessitates treating it with a high degree of caution.[5]
The N-oxide moiety itself introduces considerations. N-oxides can be metabolically active and are sometimes unstable, with the potential to revert to the parent amine.[6] This potential bioactivity underscores the importance of preventing environmental release.
Table 1: Chemical and Hazard Identification
| Identifier | Value | Source |
| Compound Name | This compound | PubChem[3] |
| Synonyms | Palonosetron Related Compound B, (3S)-3-(1-Oxo-5,6-dihydro-1H-benzo[de]isoquinolin-2(4H)-yl)quinuclidine 1-oxide | USP[7], PubChem[3] |
| CAS Number | 1021456-82-5 | USP[7] |
| Molecular Formula | C₁₉H₂₂N₂O₂ | PubChem[3] |
| GHS Pictogram | ECHA C&L Inventory[3] | |
| Signal Word | Warning | ECHA C&L Inventory[3] |
| Hazard Statement | H302: Harmful if swallowed | ECHA C&L Inventory[3] |
Mandatory Personal Protective Equipment (PPE):
Given the acute oral toxicity and the unknown potential for other hazards, a comprehensive PPE protocol is non-negotiable.
-
Hand Protection: Wear chemical-resistant gloves (nitrile is a recommended starting point, but always consult glove manufacturer compatibility data).[8]
-
Eye/Face Protection: Use safety glasses with side shields or chemical splash goggles.[9]
-
Skin and Body Protection: A long-sleeved laboratory coat is required. For tasks with a higher risk of spillage, an impermeable gown should be used.[9]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[10]
Part 2: The Core Disposal Workflow: Segregation and Containment
The cornerstone of proper pharmaceutical waste management is meticulous segregation at the point of generation. This prevents the cross-contamination of waste streams and ensures that each category of waste is handled by the most appropriate and compliant disposal method. The disposal of this compound must align with regulations for hazardous pharmaceutical waste.
The Prohibited Route: No Drain Disposal
Under the U.S. Environmental Protection Agency (EPA) regulations, specifically Subpart P of 40 CFR Part 266, the disposal of hazardous waste pharmaceuticals down the drain (sewering) is strictly prohibited.[11][12] This is a critical measure to prevent the contamination of waterways with active pharmaceutical ingredients. This federal mandate applies nationwide.[12]
Step-by-Step Waste Segregation Protocol:
-
Identify the Waste Form: Determine if the waste is solid (e.g., unused compound, contaminated lab debris) or liquid (e.g., solutions in solvents, aqueous mixtures).
-
Select the Correct Waste Container:
-
Solid Waste: Collect all solid waste, including contaminated vials, spatulas, weighing papers, and spent PPE, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be kept closed when not in use.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container made of a compatible material.[9] Never mix incompatible waste streams.
-
-
Properly Label All Containers: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic").[8]
-
Store Securely: Store sealed waste containers in a designated, secure satellite accumulation area away from incompatible materials, heat, and ignition sources, awaiting pickup by a licensed hazardous waste disposal contractor.[8][10]
Part 3: Spill Management and Final Disposal Procedures
Accidents can happen, and a clear, pre-defined spill response plan is crucial for mitigating exposure and environmental contamination.
Emergency Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.[9]
-
Don PPE: Before attempting any cleanup, put on the full PPE detailed in Part 1.[9]
-
Contain the Spill:
-
Clean and Decontaminate: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a designated hazardous waste container. Clean the spill area thoroughly with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Part 4: The Definitive Disposal Method
Given the classification as a hazardous pharmaceutical compound and the lack of specific, validated chemical neutralization protocols in publicly available literature, the only acceptable method for the final disposal of this compound is through a licensed and accredited hazardous waste management service.
Final Disposal Pathway:
-
Incineration: The recommended final disposal method for hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.[12] This process ensures the complete destruction of the active pharmaceutical ingredient.
-
Regulatory Compliance: The entire process, from on-site accumulation to final disposal, is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[13] Healthcare facilities and research laboratories are required to comply with these regulations, which may include specific manifesting and reporting requirements.[14][15]
The Decision-Making Framework for Disposal
By adhering to this comprehensive guide, researchers and laboratory managers can ensure that the disposal of this compound is conducted with the highest commitment to safety, scientific integrity, and environmental stewardship. This protocol serves as a self-validating system, where a clear understanding of the compound's hazards logically dictates a disposal pathway that is both compliant and protective.
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EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals . (2019). U.S. Environmental Protection Agency. Available at: [Link]
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Management of Hazardous Waste Pharmaceuticals . (n.d.). U.S. Environmental Protection Agency. Available at: [Link]
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EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals . (n.d.). Association for the Health Care Environment (AHE). Available at: [Link]
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This compound . (n.d.). PubChem, National Institutes of Health. Available at: [Link]
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MATERIAL SAFETY DATA SHEETS PALONOSETRON RELATED COMPOUND B . (n.d.). Cleanchem Laboratories. Available at: [Link]
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Regio-selective Formation of N-oxide Metabolites . (n.d.). Hypha Discovery. Available at: [Link]
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Standard Operating Procedure: Nitric Oxide . (n.d.). Purdue University REM. Available at: [Link]
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Definitive Guide to Personal Protective Equipment (PPE) for Handling Dehydro palonosetron N-oxide
This guide provides comprehensive, step-by-step guidance on the selection and use of Personal Protective Equipment (PPE) for handling Dehydro palonosetron N-oxide. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the highest level of protection. Our commitment is to empower you with the knowledge to work safely, building a foundation of trust that extends beyond the product itself.
Hazard Analysis: Understanding the Need for Protection
This compound is a derivative and potential impurity of Palonosetron, a potent 5-HT3 receptor antagonist.[] While specific toxicological data for this N-oxide derivative is limited, the available information necessitates a cautious approach to handling.
The primary identified hazard is its acute oral toxicity.[2] The Globally Harmonized System (GHS) classifies it as "Acute Toxicity, Oral, Category 4," with the warning "H302: Harmful if swallowed."[2][3] Additionally, it is recognized as a primary irritant.[2] Given its status as a potent pharmaceutical compound and the potential for unknown hazards, it is prudent to handle this compound as a hazardous drug. This approach aligns with guidelines from the United States Pharmacopeia (USP) Chapter <800> for handling hazardous drugs.[4]
The causality behind stringent PPE protocols is rooted in preventing inadvertent exposure through ingestion, inhalation of aerosols, or skin contact. The procedures outlined below are designed to create a multi-layered barrier, mitigating these risks during routine laboratory operations and in the event of a spill.
PPE Selection: A Multi-Barrier Approach
A risk assessment should be performed for any non-sterile compounding to determine the necessary precautions for the safety of personnel.[5][6] For a compound like this compound, a comprehensive PPE strategy is essential.
Core PPE Requirements
The following table summarizes the essential PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-grade nitrile or neoprene gloves (ASTM D6978 certified)[4] | Provides a robust barrier against chemical permeation. Double-gloving minimizes the risk of exposure if the outer glove is compromised. |
| Gown | Disposable, long-sleeved, impermeable gown made of polyethylene-coated polypropylene or similar laminate material.[4][5] Must close in the back.[7] | Protects the body from splashes and spills. Impermeable material prevents chemical seepage. Back closure provides a more complete barrier. |
| Eye/Face Protection | Safety goggles and a face shield, or a full-face respirator.[5] | Protects the eyes and mucous membranes from splashes, sprays, and airborne particles. |
| Respiratory Protection | N95 respirator or higher.[4] | Essential when handling the compound as a powder or when there is a risk of aerosol generation to prevent inhalation. |
| Shoe Covers | Two pairs of disposable, slip-resistant shoe covers.[4][7] | Prevents the tracking of contaminants out of the designated handling area. |
| Head/Hair Covers | Disposable head and hair covers (including beard/mustache covers).[4][5] | Contains hair and prevents contamination of the work area and the compound. |
Operational Workflow for PPE Usage
The following diagram illustrates the logical flow for donning and doffing PPE to ensure a safe and contamination-free process.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Handling and Disposal Procedures
Safe Handling Protocol
-
Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.[8]
-
Donning PPE: Follow the donning sequence outlined in the workflow diagram above. Ensure all PPE is inspected for integrity before use.[6]
-
Handling: Conduct all manipulations of the compound, especially when in powdered form, within the designated ventilated enclosure to minimize aerosol generation.
-
Post-Handling: After completing your work, decontaminate any surfaces and equipment.
-
Doffing PPE: Follow the doffing sequence meticulously to avoid self-contamination.
-
Disposal of Used PPE: All used PPE is considered contaminated waste and must be disposed of in a properly labeled hazardous waste container.[4]
Emergency Procedures: Spills and Exposure
Immediate and correct response to spills and exposure is critical.
-
Spill Cleanup:
-
Evacuate and secure the area to prevent further exposure.
-
Ensure you are wearing the full suite of recommended PPE.
-
For powder spills, gently cover with a damp absorbent pad to avoid raising dust.[9]
-
For liquid spills, use an inert absorbent material to contain and soak up the substance.[9]
-
Collect all contaminated materials into a sealed, properly labeled hazardous waste container.[10]
-
Thoroughly decontaminate the spill area.
-
-
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[10][11] Seek medical attention.
-
Eye Contact: Flush with water for at least 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[12] If breathing is difficult, seek medical assistance.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
-
Disposal Plan
This compound and any materials contaminated with it should be treated as hazardous pharmaceutical waste.
-
Waste Segregation: Collect all solid and liquid waste containing this compound in separate, sealed, and clearly labeled hazardous waste containers.[9]
-
Prohibited Disposal: DO NOT dispose of this compound or its waste down the drain or in regular trash.[9]
-
Final Disposal: Arrange for disposal through a licensed hazardous waste management company in accordance with all local, state, and federal regulations.
This self-validating system of hazard identification, appropriate PPE selection, and strict operational and disposal protocols ensures a comprehensive safety net when working with this compound. By understanding the "why" behind each step, you are better equipped to maintain a safe and compliant laboratory environment.
References
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Pharmacy Times. (2018, September 4). USP Chapter <800>: Personal Protective Equipment. Retrieved from [Link]
-
Ontario College of Pharmacists. (2019, September 5). Implementing the Non-Sterile Compounding Standards: A Closer Look at Personal Protective Equipment (PPE). Retrieved from [Link]
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3M. Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 59745891, this compound. Retrieved from [Link]
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KM Pharma Solution Private Limited. MSDS - Dihydroxy Palonosetron N-Oxide. Retrieved from [Link]
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MOLBASE. This compound price & availability. Retrieved from [Link]
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Hospira, Inc. (2017, December 14). Palonosetron Injection - SAFETY DATA SHEET. Retrieved from [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS PALONOSETRON RELATED COMPOUND B. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Palonosetron impurity mixture - Safety Data Sheet. Retrieved from [Link]
-
Stanford University Environmental Health & Safety. Nitrous Oxide Used for Laboratory Fume Hood Testing. Retrieved from [Link]
-
Interscan Corporation. (2024, August 7). Safety Guidelines for Handling Nitric Oxide (NO) Gas Leaks. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Organic Syntheses. (2010, August 9). Working with Hazardous Chemicals. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
